Product packaging for Bis(2-ethylhexyl) phosphite(Cat. No.:CAS No. 3658-48-8)

Bis(2-ethylhexyl) phosphite

Cat. No.: B146843
CAS No.: 3658-48-8
M. Wt: 305.41 g/mol
InChI Key: ZLMKQJQJURXYLC-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) phosphite is a phosphorus-containing organic compound that serves specific roles in scientific research and industrial processes. Its structure, featuring phosphate groups attached to branched 2-ethylhexyl chains, facilitates its function as a key reagent in specialized applications. One primary research application of this compound is its use as a chemical warfare agent simulant in methodological development and testing, providing a safer model compound for detection and decontamination studies. Furthermore, its properties are leveraged in separation science, where it functions as an extractant in the mass-transfer kinetics of trivalent lanthanides and actinides, such as Europium (Eu³⁺) and Americium (Am³⁺), within liquid-liquid extraction systems. Research into these systems is critical for the advancement of nuclear waste treatment and rare earth element recovery technologies. The compound's role in these areas underscores its value in developing more efficient and selective separation processes for critical and hazardous materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O3P+ B146843 Bis(2-ethylhexyl) phosphite CAS No. 3658-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethylhexoxy)-oxophosphanium
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InChI

InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1
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InChI Key

ZLMKQJQJURXYLC-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CO[P+](=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34O3P+
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DSSTOX Substance ID

DTXSID2044927
Record name Bis(2-ethylhexyl) phosphonate
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Molecular Weight

305.41 g/mol
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Physical Description

Liquid, Colorless liquid; Insoluble in water; [HSDB]
Record name Phosphonic acid, bis(2-ethylhexyl) ester
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Boiling Point

150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated)
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Solubility

Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Density

0.93 g/cu cm at 25 °C
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Vapor Density

Vapor specific gravity: 10.6
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Vapor Pressure

0.000058 [mmHg], 0.000058 mm Hg at 25 °C
Record name Bis(2-ethylhexyl) hydrogen phosphite
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Color/Form

Mobile, colorless liquid

CAS No.

3658-48-8
Record name Bis(2-ethylhexyl) hydrogen phosphite
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) phosphite (CAS 3658-48-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) phosphite (B83602) (DEHP), registered under CAS number 3658-48-8, is a significant organophosphorus compound with diverse industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological effects. While primarily utilized as a lubricant additive, corrosion inhibitor, and a simulant for chemical warfare agents, understanding its toxicological profile is crucial.[1] This document aims to consolidate the available technical data to support further research and development activities.

Chemical and Physical Properties

Bis(2-ethylhexyl) phosphite is a colorless liquid that is insoluble in water.[1] It is characterized by its high boiling point and relatively low vapor pressure. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C16H35O3P[2][3]
Molecular Weight 306.42 g/mol [2][4]
CAS Number 3658-48-8[2][3]
EC Number 222-904-6[2]
Density 0.916 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.442[2][5]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Water Solubility Insoluble (5.8E-3 g/L at 25 °C, calculated)[3]
Log P (Octanol/Water Partition Coefficient) 5.842 (Calculated)[4]

Synthesis

The industrial synthesis of dialkyl H-phosphonates such as this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol.[5]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet to a trap, a solution of 2-ethylhexanol in anhydrous toluene is prepared.

  • The flask is cooled in an ice bath.

  • Phosphorus trichloride is added dropwise to the cooled solution of 2-ethylhexanol with vigorous stirring. The molar ratio of 2-ethylhexanol to phosphorus trichloride should be carefully controlled, typically around 3:1 to ensure complete reaction of the PCl3.[6]

  • A base such as pyridine is added to the reaction mixture to scavenge the hydrogen chloride (HCl) gas produced during the reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The reaction mixture is then filtered to remove the pyridinium (B92312) hydrochloride salt.

  • The solvent (toluene) is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Relationship of Synthesis:

G PCl3 Phosphorus Trichloride ReactionMixture Reaction Mixture PCl3->ReactionMixture Ethylhexanol 2-Ethylhexanol Ethylhexanol->ReactionMixture Toluene Toluene (Solvent) Toluene->ReactionMixture Pyridine Pyridine (Base) Pyridine->ReactionMixture Filtration Filtration ReactionMixture->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

A flowchart illustrating the synthesis of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • DB-1701 or similar mid-polarity capillary column.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Create a series of calibration standards by diluting the stock solution to the desired concentrations.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Workflow for GC-MS Analysis:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to working range Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram and Spectra Detect->Process Identify Identify Compound (Retention Time & Mass Spectrum) Process->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Workflow for the quantitative analysis of this compound by GC-MS.

Applications

This compound has several documented industrial applications:

  • Lubricant Additive: It is used as an additive in extreme pressure lubricants.[1]

  • Corrosion Inhibitor: It serves as a corrosion inhibitor.[1]

  • Chemical Intermediate: It is a precursor in the synthesis of other organic phosphorus compounds.[1]

  • Metal Extraction: It is used in the mass-transfer kinetics of Eu³⁺ and Am³⁺ in liquid-liquid extraction systems.[5]

  • Chemical Warfare Simulant: It has been used as a simulant for chemical warfare agents in dispersion system testing.[1][5]

Toxicity and Safety

The toxicological profile of this compound indicates that it is a skin and eye irritant and may cause respiratory irritation.[2][7] Acute toxicity data is summarized below. It is important to note that much of the publicly available neurotoxicity data relates to a similarly named but structurally different compound, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and care should be taken not to conflate the toxicological profiles of these distinct chemicals.

Toxicity EndpointSpeciesRouteValueReference
LD50RatOral11,900 mg/kg[7]
LC50RatInhalation> 20,000 mg/m³[7]
Eye IrritationRabbitOcularMild irritant[7]

Hazard Classifications:

  • Skin Irritant (Category 2)[2][3]

  • Eye Irritant (Category 2)[2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[2][3]

Safety Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if ventilation is inadequate.[2]

  • Avoid contact with skin, eyes, and clothing.

Potential Biological Mechanisms of Action

Detailed information on the specific signaling pathways and mechanisms of action for this compound is limited in the current scientific literature. PubChem lists it as a neurotoxin, causing somnolence and convulsions in lethal intraperitoneal doses in mice and rats.[7] However, the precise molecular targets and pathways underlying these effects are not well-elucidated.

It is important to distinguish this compound from Bis(2-ethylhexyl) phthalate (DEHP), a well-studied plasticizer with known endocrine-disrupting and neurotoxic effects that are mediated through various signaling pathways, including those involving PPARα, MAPK, and PI3K-Akt. There is currently no evidence to suggest that this compound shares these mechanisms.

Further research is required to determine if this compound has any significant biological activity, such as enzyme inhibition (e.g., acetylcholinesterase), or interaction with specific cellular receptors that would be of interest to drug development professionals.

Logical Relationship of Potential Toxicity:

G Exposure Exposure to This compound Absorption Absorption (Dermal, Inhalation, Ingestion) Exposure->Absorption Distribution Distribution in the Body Absorption->Distribution TargetOrgans Target Organs (Skin, Eyes, Respiratory System, CNS) Distribution->TargetOrgans AdverseEffects Adverse Effects (Irritation, Neurotoxicity) TargetOrgans->AdverseEffects

A simplified logical diagram of the toxicological pathway for this compound.

Conclusion

This compound is a commercially important chemical with well-defined industrial applications. Its physicochemical properties and a general synthetic route are established. While acute toxicity data are available, highlighting its irritant properties, a detailed understanding of its chronic toxicity and specific molecular mechanisms of action is lacking. This guide serves as a foundational resource for professionals in research and development, emphasizing the need for further investigation into the biological activities of this compound to fully assess its potential impacts and applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602), also known by synonyms such as Bis(2-ethylhexyl) hydrogen phosphite and Di-2-ethylhexyl phosphite, is a dialkyl phosphite ester.[1] Its unique chemical structure and properties make it a subject of interest in various chemical applications, including as a chemical warfare agent simulant. This guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental methodologies and graphical representations of key processes.

Chemical Identity

IdentifierValue
IUPAC Name bis(2-ethylhexyl) phosphonate
Synonyms Bis(2-ethylhexyl) hydrogen phosphite, Di-2-ethylhexyl phosphite, Diisooctyl phosphite, Phosphonic acid di(2-ethylhexyl) ester
CAS Number 3658-48-8[1]
Molecular Formula C₁₆H₃₅O₃P[1]
Molecular Weight 306.42 g/mol [1]
Chemical Structure [CH₃(CH₂)₃CH(C₂H₅)CH₂O]₂P(O)H[1]

Physical Properties

The physical characteristics of Bis(2-ethylhexyl) phosphite are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValue
Appearance Colorless, oily liquid[2]
Odor Mild odor[2]
Density 0.916 g/mL at 25 °C[1]
Boiling Point 150 °C at 1 mmHg[2]
Refractive Index n20/D 1.442[1]
Vapor Pressure 0.000058 mmHg
Solubility Insoluble in water; miscible with most common organic solvents.[2]
Flash Point 113 °C (closed cup)
Experimental Protocols for Physical Property Determination

The density of this compound can be determined using a calibrated pycnometer or a digital density meter following a standard method such as ASTM D1480.

  • Apparatus: Pycnometer (e.g., Gay-Lussac, Bingham), digital density meter, analytical balance, temperature-controlled water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and determine its mass.

    • Calibrate the pycnometer with deionized water at a known temperature (e.g., 25 °C).

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.

    • Adjust the volume to the calibration mark and reweigh the pycnometer.

    • Calculate the density from the mass of the sample and the calibrated volume of the pycnometer.

The boiling point at reduced pressure is determined using a vacuum distillation apparatus.

  • Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

  • Procedure:

    • Place a sample of this compound in the round-bottom flask with boiling chips.

    • Assemble the vacuum distillation apparatus.

    • Gradually reduce the pressure in the system to the desired level (e.g., 1 mmHg) using the vacuum pump.

    • Heat the sample gently until it begins to boil.

    • Record the temperature at which the liquid and vapor are in equilibrium, as indicated by a steady reflux and a constant temperature reading on the thermometer.

The refractive index is measured using a refractometer, following a standard method like ASTM D1218.

  • Apparatus: Abbe refractometer or a digital refractometer with a sodium D line light source (589 nm), constant temperature bath.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of this compound to the prism.

    • Circulate water from the constant temperature bath through the refractometer to maintain the desired temperature (e.g., 20 °C).

    • Allow the sample to reach thermal equilibrium.

    • Read the refractive index from the instrument's scale or digital display.

The water solubility can be determined following the OECD Guideline 105 (Flask Method).[3][4][5]

  • Apparatus: Erlenmeyer flasks with stoppers, mechanical shaker or magnetic stirrer, temperature-controlled bath, analytical instrumentation for quantification (e.g., HPLC, GC-MS).

  • Procedure:

    • Add an excess amount of this compound to a known volume of deionized water in a flask.

    • Seal the flask and place it in a temperature-controlled bath (e.g., 20 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the mixture to stand undisturbed to permit phase separation.

    • Carefully collect an aliquot of the aqueous phase, ensuring no undissolved droplets are included.

    • Analyze the concentration of this compound in the aqueous sample using a suitable and validated analytical method. A study on the water solubility of this compound reported a concentration of approximately 200 ppm at 25°C.

Chemical Properties and Reactivity

Hydrolysis

This compound can undergo hydrolysis, although the rate is reported to be very slow under neutral conditions.[2] The hydrolysis process involves the cleavage of the ester bonds, yielding 2-ethylhexanol and phosphorous acid. The rate of hydrolysis is expected to increase under acidic or alkaline conditions.

The hydrolysis rate can be studied following OECD Guideline 111.

  • Apparatus: pH meter, temperature-controlled bath, sterile buffer solutions (pH 4, 7, and 9), sealed reaction vessels, analytical instrumentation (e.g., HPLC, GC) for quantifying the parent compound and degradation products.

  • Procedure:

    • Prepare solutions of this compound in the respective sterile buffer solutions at a known concentration.

    • Incubate the solutions in the dark in a temperature-controlled bath at a constant temperature (e.g., 25 °C).

    • At predetermined time intervals, withdraw aliquots from each reaction vessel.

    • Analyze the concentration of the remaining this compound in each aliquot.

    • Plot the concentration of the reactant versus time to determine the rate of disappearance and calculate the hydrolysis rate constant and half-life at each pH.

Thermal Stability and Decomposition

This compound exhibits a high degree of thermal stability.[2] At elevated temperatures, it will decompose. The decomposition of phosphite esters can proceed through various mechanisms, including elimination reactions to form alkenes and phosphoric acid derivatives.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability.

  • Apparatus: TGA instrument, DSC instrument, sample pans (e.g., aluminum, platinum).

  • Procedure (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature to determine the onset of decomposition and the temperature ranges of mass loss events.

  • Procedure (DSC):

    • Place a small, accurately weighed sample into a DSC pan and seal it.

    • Heat the sample at a controlled rate under a specific atmosphere.

    • Record the heat flow to and from the sample to identify thermal events such as melting, crystallization, and decomposition.

Synthesis and Analysis Workflow

Synthesis of this compound

A general method for the synthesis of dialkyl phosphites involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol.[6]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification PCl3 Phosphorus Trichloride Reaction Reaction in an inert solvent (e.g., Toluene) PCl3->Reaction Ethylhexanol 2-Ethylhexanol Ethylhexanol->Reaction Stirring Stirring at controlled temperature Reaction->Stirring HCl_Removal Removal of HCl gas Stirring->HCl_Removal Washing Washing with aqueous solution HCl_Removal->Washing Drying Drying over anhydrous salt Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity assessment of this compound.

HPLCWorkflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound sample Dilution Dilute with mobile phase (e.g., Acetonitrile/Water) Sample->Dilution Injection Inject sample into HPLC Dilution->Injection Column Separation on a C18 reverse-phase column Injection->Column Detection UV Detector (e.g., 224 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify purity and impurities based on peak area Chromatogram->Quantification Result Purity Report Quantification->Result

Caption: A typical workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature describing specific signaling pathways directly modulated by this compound. Its primary interest lies in its chemical and physical properties rather than its biological activity in the context of drug development.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the described experimental protocols, offer a valuable resource for researchers and scientists. The provided workflows for synthesis and analysis further aid in understanding the practical aspects of working with this compound. While its direct role in drug development is not established, a thorough understanding of its properties is essential for its safe and effective use in any research or industrial application.

References

"Bis(2-ethylhexyl) phosphite" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical specifications for Bis(2-ethylhexyl) phosphite (B83602), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Bis(2-ethylhexyl) phosphite, also known as Bis(2-ethylhexyl) hydrogen phosphite, is an organic compound with applications in various chemical syntheses.[1][2] Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C16H35O3PNIST[2]
Molecular Weight 306.42 g/mol Sigma-Aldrich
Alternate Formula C16H34O3P+PubChem[1]
Alternate Molecular Weight 305.41 g/mol PubChem[1]

Structural Representation

The chemical structure of this compound is a central phosphorus atom bonded to a hydrogen, an oxygen (double bond), and two (2-ethylhexyloxy) groups. This structure is visualized in the following diagram.

Bis_2_ethylhexyl_phosphite_Structure P P O1 O P->O1 H H P->H O2 O P->O2 O3 O P->O3 C1 CH2 O2->C1 C2 CH C1->C2 C3 CH2 C2->C3 C5 CH2 C2->C5 C4 CH3 C3->C4 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH3 C7->C8 C9 CH2 O3->C9 C10 CH C9->C10 C11 CH2 C10->C11 C13 CH2 C10->C13 C12 CH3 C11->C12 C14 CH2 C13->C14 C15 CH2 C14->C15 C16 CH3 C15->C16

Chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl) phosphite in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Bis(2-ethylhexyl) phosphite (B83602) (DEHP) in organic solvents. This document is intended to be a valuable resource for laboratory professionals, summarizing available data and providing a practical framework for experimental solubility determination.

Introduction to Bis(2-ethylhexyl) phosphite

This compound, also known as di(2-ethylhexyl) phosphite, is a chemical compound with the formula C₁₆H₃₅O₃P. It is a colorless to pale yellow liquid with a mild odor.[1] Its molecular structure, characterized by the presence of two bulky, nonpolar 2-ethylhexyl groups, significantly influences its solubility profile. This compound finds applications in various industrial processes, including as a chemical intermediate and in solvent extraction. A thorough understanding of its solubility in different organic solvents is crucial for its effective use and for the development of new applications.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its high compatibility with many common organic solvents.

Table 1: Solubility Profile of this compound

Solvent ClassSolvent ExampleSolubilitySource(s)
Polar Protic Solvents EthanolSoluble[2]
MethanolMiscible[1][3]
Polar Aprotic Solvents AcetoneMiscible[1][3]
N,N-Dimethylformamide (DMF)Miscible[1][3]
Dimethyl Sulfoxide (DMSO)Miscible[1][3]
Nonpolar Solvents HexaneMiscible[1][3]
TolueneMiscible[1][3]
DichloromethaneMiscible[1][3]
Aqueous Solvents WaterInsoluble/Slightly Soluble[1][3][4]

Note: The term "miscible" indicates that the substance dissolves in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the substance dissolves, though not necessarily in all proportions. The data presented is largely qualitative, and experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized "flask method" protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

3.2. Procedure

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The excess is crucial to ensure that saturation is achieved.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours to a day. Preliminary studies can help determine the optimal equilibration time.

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

    • Carefully separate the saturated solution from the excess undissolved this compound. This can be achieved by:

      • Centrifugation: Centrifuge the sample to pellet the undissolved liquid.

      • Filtration: Use a syringe filter compatible with the organic solvent to remove any undissolved droplets.

  • Quantification of Dissolved Solute:

    • Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask.

    • Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

Visualization of Experimental Workflow

The logical steps for the experimental determination of the solubility of this compound in an organic solvent are illustrated in the following workflow diagram.

G start Start prepare_materials Prepare Materials: - this compound - Organic Solvent - Glassware start->prepare_materials add_excess Add Excess Solute to a Known Volume of Solvent prepare_materials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate separate Separate Saturated Solution (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration (e.g., GC, HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

Conclusion

While quantitative data on the solubility of this compound in a broad spectrum of organic solvents is limited in the current literature, it is widely reported to be miscible with most common organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. This information is critical for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

References

Thermal Stability of Bis(2-ethylhexyl) Phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) phosphite (B83602) (BEHP), also known as diisooctyl phosphite, is a versatile organophosphorus compound with applications as a corrosion inhibitor, antioxidant, and additive in extreme pressure lubricants and adhesives.[1] Its utility in formulations often subjected to thermal stress necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of Bis(2-ethylhexyl) phosphite, including available data, generalized experimental protocols for its characterization, and potential decomposition pathways. While specific quantitative thermal analysis data for pure BEHP is limited in publicly available literature, this guide consolidates related information to provide a foundational understanding for researchers.

Introduction to this compound

This compound (CAS No: 3658-48-8) is a colorless, mobile liquid with a mild odor.[1] It is insoluble in water but miscible with most common organic solvents.[1] Its primary functions in industrial applications include acting as a stabilizer and antioxidant, particularly in lubricants and polymers, where it helps to maintain material integrity under high-temperature conditions.[2][3][4]

Thermal Stability Profile

General literature suggests that this compound possesses a high degree of thermal stability.[1] Organophosphite compounds, as a class, typically exhibit decomposition onset temperatures above 200°C.[3] This inherent thermal robustness is a key attribute for its use as a thermal stabilizer in various polymer matrices.

Table 1: Thermal Stability Data

CompoundAnalysis TypeKey Findings
This compoundGeneral StatementHigh degree of thermal stability.[1]
Organophosphites (general)TGATypical decomposition onset temperature >200°C.[3]
Isosorbide O,O′-bis(diphenylthiophosphinic ester)TGA (under argon)2% mass loss at 302°C, 5% mass loss at 340°C, 10% mass loss at 358°C.[5]

Potential Thermal Decomposition Pathway

The thermal decomposition of dialkyl phosphites can be complex. A plausible decomposition pathway involves the elimination of an alkene (in this case, 2-ethylhexene) and the formation of phosphorous acid. This can be followed by further reactions of the phosphorous acid, especially at elevated temperatures.

BEHP This compound Heat Δ (Heat) BEHP->Heat Products Decomposition Products Heat->Products Alkene 2-Ethylhexene Products->Alkene Elimination Acid Phosphorous Acid Products->Acid Elimination

Caption: Plausible thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is scarce, the following sections detail generalized protocols for assessing the thermal stability of this and similar liquid organophosphorus compounds using TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision microbalance

  • Sample pans (e.g., platinum or ceramic)

  • Inert gas supply (e.g., high-purity nitrogen or argon)

  • Oxidative gas supply (e.g., air) - for oxidative stability studies

Procedure:

  • Sample Preparation: Ensure the this compound sample is homogeneous. Pipette a small, accurately weighed amount of the liquid (typically 5-10 mg) into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be well above the final decomposition temperature (e.g., 600°C).

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent and the tangent of the steepest mass loss.

    • Determine the temperatures at which specific percentages of mass loss occur (e.g., T5%, T10%, T50%).

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify and characterize any thermal transitions of this compound over a specified temperature range.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum) to prevent volatilization

  • Crimping press for sealing pans

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: Pipette a small amount of this compound (typically 5-10 mg) into a tared DSC pan. Hermetically seal the pan using a crimping press.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate the sample at a low starting temperature (e.g., -80°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition temperature (e.g., 200°C). This scan reveals the thermal history of the sample.

    • Cooling Scan: Cool the sample from the upper temperature limit to the starting temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization events.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. This scan provides information on the intrinsic thermal properties of the material, free from its prior thermal history.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify and analyze endothermic (e.g., melting, glass transition) and exothermic (e.g., crystallization) peaks or shifts in the baseline.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

    • Calculate the enthalpy change (ΔH) associated with any observed transitions by integrating the area under the corresponding peak.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal stability assessment of a liquid sample like this compound.

cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Sample Obtain this compound Sample Weigh Accurately weigh sample (5-10 mg) Sample->Weigh TGA_Setup Load sample into TGA pan Purge with N2 Weigh->TGA_Setup DSC_Setup Seal sample in hermetic pan Load into DSC with reference Weigh->DSC_Setup TGA_Run Heat at 10°C/min to 600°C TGA_Setup->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Tonset, Tpeak, Mass Loss % TGA_Data->TGA_Analysis DSC_Run Heat-Cool-Heat Cycle (-80°C to 200°C at 10°C/min) DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Tg, Tm, Tc, ΔH DSC_Data->DSC_Analysis Report Compile Thermal Stability Report TGA_Analysis->Report DSC_Analysis->Report

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This compound is recognized for its high thermal stability, a property that is fundamental to its industrial applications. However, a significant knowledge gap exists in the public domain regarding specific quantitative thermal analysis data (TGA and DSC) for the pure compound. This guide has provided a summary of the available qualitative information and presented detailed, generalized experimental protocols that can be employed by researchers to perform such analyses. The generation of precise TGA and DSC data would be of considerable value to the scientific community and industries that rely on this important chemical additive, enabling more accurate predictions of its performance and degradation behavior in various formulations and applications. Further research is encouraged to fill this data gap.

References

An In-depth Technical Guide to the Tautomerization of Bis(2-ethylhexyl) Phosphite to Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between bis(2-ethylhexyl) phosphite (B83602) and its corresponding phosphonate (B1237965) form. This transformation is a fundamental process in organophosphorus chemistry with implications in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. This document details the underlying mechanisms, experimental considerations, and characterization techniques pertinent to this tautomerization.

Introduction: The Phosphite-Phosphonate Tautomerism

Dialkyl phosphites, such as bis(2-ethylhexyl) phosphite, exist in a tautomeric equilibrium with their pentavalent phosphonate counterparts. The phosphite form possesses a trivalent phosphorus atom with a hydroxyl group, while the phosphonate form features a pentavalent phosphorus atom with a phosphoryl (P=O) group and a direct P-H bond.

Quantum chemical studies have shown that for most dialkyl phosphites, including this compound, the equilibrium lies significantly towards the more stable phosphonate form.[1] This stability is attributed to the greater strength of the P=O bond compared to the P-O single bond in the phosphite tautomer. The presence of electron-withdrawing groups on the phosphorus atom can shift the equilibrium towards the phosphite form, but for simple alkyl esters like this compound, the phosphonate is the predominant species.[1]

The conversion between these two forms is not merely a theoretical concept but has practical implications for the reactivity of these compounds. The trivalent phosphite form is nucleophilic and can participate in reactions such as the Michaelis-Arbuzov and Pudovik reactions, which are pivotal for the formation of carbon-phosphorus bonds.

Mechanisms of Tautomerization and Isomerization

The interconversion between the phosphite and phosphonate tautomers can be influenced by various factors, including temperature, catalysts, and the presence of alkylating agents. The most relevant reaction for the deliberate and irreversible conversion of a phosphite to a phosphonate is the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, also known as the Arbuzov rearrangement, is a cornerstone in organophosphorus synthesis for forming a P-C bond.[2][3][4] It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[2][3][5] In the context of this compound, which is a dialkyl phosphite, a related isomerization can be induced.

The classical mechanism proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of an alkyl halide in an SN2 reaction. This initial step forms a quasi-phosphonium salt intermediate.[3]

  • Dealkylation: The halide anion, acting as a nucleophile, then attacks one of the alkyl groups of the phosphonium (B103445) salt, leading to the formation of a stable pentavalent phosphonate and a new alkyl halide.[3]

This reaction typically requires elevated temperatures, often in the range of 120-160 °C, for phosphite esters.[3]

Reaction Pathway: Michaelis-Arbuzov Reaction

Michaelis_Arbuzov Phosphite This compound (Trivalent P) PhosphoniumSalt Quasi-phosphonium Salt Intermediate Phosphite->PhosphoniumSalt + R'-X (SN2 Attack) AlkylHalide Alkyl Halide (R'-X) Phosphonate Bis(2-ethylhexyl) Alkylphosphonate (Pentavalent P) PhosphoniumSalt->Phosphonate Dealkylation by X⁻ (SN2 Attack) NewAlkylHalide New Alkyl Halide (R-X)

Caption: General mechanism of the Michaelis-Arbuzov reaction.

A Chinese patent describes a method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate through an Arbuzov rearrangement. While not a direct tautomerization of the dialkyl phosphite, it illustrates the conditions under which a related phosphonate is formed. The process involves heating the reactants to temperatures between 110 °C and 135 °C for 5 to 10 hours.[6]

Experimental Protocols

Detailed experimental protocols for the tautomerization of this compound are not abundantly available in peer-reviewed literature. However, based on the general principles of the Michaelis-Arbuzov reaction and related preparations, a general procedure can be outlined.

General Protocol for Arbuzov-type Isomerization

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound

  • Catalytic amount of a suitable alkyl iodide (e.g., 2-ethylhexyl iodide)

  • Inert solvent (optional, e.g., toluene, xylene)

  • Reaction vessel equipped with a reflux condenser, thermometer, and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound.

  • If using a solvent, add it to the reaction vessel.

  • Add a catalytic amount of the alkyl iodide.

  • Place the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with stirring.

  • Monitor the reaction progress using techniques such as ³¹P NMR or IR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting phosphonate can be purified by vacuum distillation.

Experimental Workflow: Arbuzov-type Isomerization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with This compound B Add alkyl iodide (catalyst) A->B C Establish inert atmosphere (N₂ or Ar) B->C D Heat to 120-160 °C with stirring C->D E Monitor reaction by ³¹P NMR or IR D->E F Cool to room temperature E->F G Remove solvent (if applicable) F->G H Purify by vacuum distillation G->H I Characterize product H->I

Caption: A typical experimental workflow for the tautomerization.

Data Presentation

Quantitative data for the tautomerization of this compound is sparse in the literature. The following tables provide a summary of relevant physical and spectroscopic data.

Table 1: Physical Properties of this compound/Phosphonate

PropertyValueReference
Molecular FormulaC₁₆H₃₅O₃P[7]
Molecular Weight306.42 g/mol [7]
AppearanceColorless liquid
Density~0.92 g/mL at 20 °C
Boiling Point150 °C at 1 mmHg
Refractive Index~1.442 at 20 °C

Table 2: Spectroscopic Data for Phosphite vs. Phosphonate

Spectroscopic FeaturePhosphite TautomerPhosphonate TautomerReference
³¹P NMR Chemical Shift (ppm) ~125 to 145 (for P(OR)₃)~ -30 to 30[8][9]
IR Absorption: P-H Stretch (cm⁻¹) Not present~2360[4]
IR Absorption: P=O Stretch (cm⁻¹) Not present~1230-1260
IR Absorption: P-O-C Stretch (cm⁻¹) ~900-1050~900-1050

Characterization Techniques

The tautomerization of this compound to its phosphonate form can be effectively monitored and the final product characterized using various spectroscopic techniques.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for distinguishing between the phosphite and phosphonate forms due to the significant difference in the chemical shifts of the trivalent and pentavalent phosphorus atoms.[8][9] The trivalent phosphorus in phosphites typically resonates in the downfield region (around +130 to +140 ppm), while the pentavalent phosphorus in phosphonates appears in the upfield region (around 0 to +30 ppm).[8] By acquiring ³¹P NMR spectra of the reaction mixture over time, the disappearance of the phosphite signal and the appearance of the phosphonate signal can be monitored to determine the reaction's progress and completion. Quantitative ³¹P NMR can also be used to determine the yield of the reaction.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is another valuable technique for tracking the tautomerization. The key diagnostic signals are the appearance of a strong absorption band corresponding to the P=O stretch in the phosphonate, typically found in the region of 1230-1260 cm⁻¹. Additionally, the appearance of a P-H stretching vibration around 2360 cm⁻¹ is indicative of the phosphonate form.[4] Conversely, the disappearance of any characteristic P-O-H stretching bands of the phosphite tautomer would also signify the conversion. In situ IR spectroscopy can be employed for real-time monitoring of the reaction.[12]

Conclusion

The tautomerization of this compound to its more stable phosphonate form is a thermodynamically favorable process. This conversion can be facilitated, for example, by the Michaelis-Arbuzov reaction, which provides a synthetic route to the corresponding phosphonate. The reaction progress and the identity of the resulting product can be unequivocally determined using spectroscopic methods, primarily ³¹P NMR and IR spectroscopy. A thorough understanding of this fundamental transformation is crucial for professionals in drug development and other scientific fields where organophosphorus compounds play a significant role.

References

Spectroscopic Profile of Bis(2-ethylhexyl) phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) phosphite (B83602), a compound of interest for researchers and professionals in drug development and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols and visual representations of its chemical structure and analytical workflow.

Chemical Structure and Properties

Bis(2-ethylhexyl) phosphite is a dialkyl phosphite ester with the chemical formula C₁₆H₃₅O₃P. Its structure consists of a central phosphorus atom bonded to one hydrogen, two bridging oxygens which are in turn attached to 2-ethylhexyl groups, and one non-bridging oxygen.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[1]

m/z Relative Intensity (%) Assignment
57100.0C₄H₉⁺
7085.0C₅H₁₀⁺
7170.0C₅H₁₁⁺
8350.0C₆H₁₁⁺
11340.0C₈H₁₇⁺
306<1[M]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound has been reported by the NIST WebBook and ChemicalBook.[1][2][3][4]

Wavenumber (cm⁻¹) Intensity Assignment
2959StrongC-H stretch (alkane)
2928StrongC-H stretch (alkane)
2859StrongC-H stretch (alkane)
2430Medium, BroadP-H stretch
1460MediumC-H bend (alkane)
1250StrongP=O stretch
1030StrongP-O-C stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.1. ¹H NMR (Predicted)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
P-H6.8 - 7.0d¹J(P,H) ≈ 680-720
O-CH₂-CH3.8 - 4.1m
O-CH₂-CH1.5 - 1.7m
CH₂-CH₂-CH₂1.2 - 1.5m
CH-CH₂-CH₃1.2 - 1.5m
CH₃0.8 - 1.0tJ ≈ 7
CH₃ (ethyl)0.8 - 1.0tJ ≈ 7

2.3.2. ¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)
O-CH₂-CH67 - 70
O-CH₂-CH39 - 42
CH₂ (hexyl chain)23 - 31
CH₂ (ethyl chain)23 - 25
CH₃ (hexyl chain)14
CH₃ (ethyl chain)11

2.3.3. ³¹P NMR (Predicted)

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
P5 - 10d¹J(P,H) ≈ 680-720

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not available. However, the following are generalized procedures for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • ³¹P NMR: Acquire the spectrum using a standard pulse sequence, often with proton decoupling.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the appropriate standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a small drop of this compound can be placed between two KBr or NaCl plates to form a thin film.

  • Instrument Setup: Place the sample holder in the IR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the spectrum of the sample. The instrument will automatically subtract the background.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis cluster_3 Conclusion prep Prepare Sample (e.g., dissolve in solvent) nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms process Process Raw Data (e.g., Fourier Transform) nmr->process ir->process ms->process interpret Interpret Spectra process->interpret confirm Confirm Structure and Purity interpret->confirm

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: The Use of Bis(2-ethylhexyl) phosphite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602) (BEHP) is a dialkyl phosphite that serves as a versatile reagent in organic synthesis, primarily in the formation of carbon-phosphorus bonds. Its bulky 2-ethylhexyl groups can influence reactivity and solubility compared to smaller dialkyl phosphites. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving BEHP, including the Pudovik, Hirao, and Kabachnik-Fields reactions. These reactions are instrumental in the synthesis of α-hydroxyphosphonates, α-aminophosphonates, and arylphosphonates, which are important structural motifs in medicinal chemistry and materials science.

Physicochemical Properties of Bis(2-ethylhexyl) phosphite

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₆H₃₅O₃P
Molecular Weight 306.42 g/mol
Appearance Colorless liquid
Density 0.916 g/mL at 25 °C
Refractive Index n20/D 1.442
CAS Number 3658-48-8

Core Applications in Organic Synthesis

This compound is a key precursor for the synthesis of various organophosphorus compounds. Its reactivity is centered around the nucleophilic character of the phosphorus atom and the presence of a P-H bond, which allows for its participation in addition and coupling reactions.

Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone to form an α-hydroxyphosphonate. This reaction is typically base-catalyzed.

Reaction Mechanism:

The reaction proceeds through the deprotonation of this compound by a base to form a phosphite anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.

Pudovik_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation BEHP This compound Phosphite_Anion Phosphite Anion BEHP->Phosphite_Anion + Base Aldehyde Aldehyde/Ketone (R-CHO) Base Base (e.g., Et₃N) Alkoxide Alkoxide Intermediate Phosphite_Anion->Alkoxide + Aldehyde Product Bis(2-ethylhexyl) α-hydroxyphosphonate Alkoxide->Product + H⁺ Hirao_Reaction BEHP This compound ArylHalide Aryl Halide (Ar-X) Pd_cat Pd(0) Catalyst Pd_II_complex [Ar-Pd(II)-X] Pd_cat->Pd_II_complex + Ar-X (Oxidative Addition) Base Base Pd_II_phosphite [Ar-Pd(II)-P(O)(OR)₂] Pd_II_complex->Pd_II_phosphite + BEHP, -HX (Ligand Exchange) Pd_II_phosphite->Pd_cat Regeneration Product Bis(2-ethylhexyl) Arylphosphonate Pd_II_phosphite->Product (Reductive Elimination) Kabachnik_Fields cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine, -H₂O Hydroxyphosphonate α-Hydroxyphosphonate Aldehyde->Hydroxyphosphonate + BEHP Amine Amine BEHP Bis(2-ethylhexyl) phosphite Product Bis(2-ethylhexyl) α-Aminophosphonate Imine->Product + BEHP Hydroxyphosphonate->Product + Amine, -H₂O Experimental_Workflow Start Start: Assemble Glassware (Inert Atmosphere) Reactants Add Reactants: - this compound - Substrate (Aldehyde/Aryl Halide) - Catalyst/Base - Solvent Start->Reactants Reaction Reaction Conditions: - Temperature Control - Stirring - Time Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Reaction Work-up: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Characterization: - NMR - Mass Spectrometry - IR Purification->Analysis End End: Pure Product Analysis->End

Application Notes and Protocols: Bis(2-ethylhexyl) Phosphite as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602) (DEHP), a dialkyl phosphite, possesses structural and electronic characteristics that suggest its potential as a ligand in transition metal catalysis. While specific catalytic applications of DEHP are not extensively documented in peer-reviewed literature, its properties can be inferred from the well-established role of analogous simple and bulky phosphite ligands. Phosphites are a significant class of ligands in homogeneous catalysis, prized for their unique electronic and steric properties which can significantly influence the activity, selectivity, and stability of metal catalysts.[1][2]

Phosphite ligands, in comparison to their phosphine (B1218219) counterparts, are generally stronger π-acceptors and weaker σ-donors. This electronic profile can accelerate catalytic cycles by facilitating key steps such as reductive elimination. Furthermore, the steric bulk of the ligand, a feature readily tunable in phosphites, plays a crucial role in controlling substrate approach and regioselectivity.[3][4]

These application notes provide a detailed overview of the potential uses of bis(2-ethylhexyl) phosphite as a ligand in two major classes of catalytic reactions: Rhodium-Catalyzed Hydroformylation and Palladium-Catalyzed Cross-Coupling Reactions. The protocols and data presented are based on established methodologies for structurally related dialkyl and bulky phosphite ligands and are intended to serve as a starting point for the investigation of DEHP in these contexts.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₃₅O₃P
Molecular Weight 306.42 g/mol
Appearance Colorless liquid
CAS Number 3658-48-8

Application 1: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The choice of ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall efficiency of the rhodium catalyst.[2][5] Bulky phosphite ligands are known to favor the formation of the linear aldehyde, a more desirable product in many industrial applications.[3]

Expected Performance of this compound

The two ethylhexyl groups in DEHP impart significant steric bulk. This steric hindrance is expected to favor the formation of the linear aldehyde by selectively promoting the anti-Markovnikov addition of the rhodium-hydride species to the alkene. The electronic properties of DEHP, as a dialkyl phosphite, are anticipated to contribute to a high catalytic activity.

Illustrative Data for Hydroformylation with Bulky Phosphite Ligands

The following table summarizes typical results obtained in the rhodium-catalyzed hydroformylation of terminal olefins using various bulky phosphite ligands, which can be used as a benchmark for evaluating DEHP.

Olefin SubstrateLigandTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)L:B Ratio¹Reference
1-Octene (B94956)Tris(2,4-di-tert-butylphenyl)phosphite10010 (1:1)>9998:2[1]
PropenePhospholene-phosphite7520 (1:1)-1:2.08 (iso-selective)[6]
Styrene(R)-Binaphthylisopropylphosphite6020 (1:1)>958:92 (branched)[7]

¹ L:B Ratio refers to the ratio of linear to branched aldehyde products.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

This protocol is a representative procedure for the hydroformylation of a terminal alkene using a rhodium/phosphite catalyst system.

Materials:

  • [Rh(acac)(CO)₂] (Rhodium(I) dicarbonylacetylacetonate)

  • This compound (DEHP)

  • 1-Octene

  • Toluene (B28343) (anhydrous, degassed)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stir bar, gas inlet, and pressure gauge

  • Schlenk line and standard glassware for handling air-sensitive compounds

Procedure:

  • Catalyst Pre-formation:

    • In a nitrogen-filled glovebox or under a stream of argon, add [Rh(acac)(CO)₂] (e.g., 2.6 mg, 0.01 mmol) and this compound (e.g., 12.3 mg, 0.04 mmol, 4 equivalents relative to Rh) to a Schlenk flask.

    • Add 5 mL of anhydrous, degassed toluene to dissolve the solids.

    • Stir the solution at room temperature for 30 minutes to allow for ligand exchange and the formation of the active catalyst complex.

  • Hydroformylation Reaction:

    • Transfer the prepared catalyst solution to a high-pressure autoclave.

    • Add 1-octene (e.g., 1.12 g, 10 mmol) to the autoclave.

    • Seal the autoclave and purge it three times with syngas.

    • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

    • Place the autoclave in a heating block and stir the reaction mixture at the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by gas uptake.

    • After the reaction is complete (e.g., 4-24 hours), cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Product Analysis:

    • Analyze the reaction mixture by gas chromatography (GC) and/or ¹H NMR spectroscopy to determine the conversion of 1-octene and the regioselectivity (linear vs. branched aldehyde).

Catalytic Cycle for Hydroformylation

hydroformylation_cycle catalyst HRh(CO)(DEHP)₂ olefin_complex HRh(CO)(DEHP)₂(Olefin) catalyst->olefin_complex + Olefin - CO alkyl_complex R-Rh(CO)(DEHP)₂ olefin_complex->alkyl_complex Migratory Insertion acyl_complex (RCO)Rh(CO)(DEHP)₂ alkyl_complex->acyl_complex + CO h2_complex (RCO)Rh(H)₂(CO)(DEHP)₂ acyl_complex->h2_complex Oxidative Addition of H₂ h2_complex->catalyst Reductive Elimination + Aldehyde suzuki_cycle pd0 Pd(0)(DEHP)₂ pdII_ox Ar-Pd(II)(X)(DEHP)₂ pd0->pdII_ox Oxidative Addition + Ar-X pdII_trans Ar-Pd(II)(Ar')(DEHP)₂ pdII_ox->pdII_trans Transmetalation + Ar'B(OH)₂ - B(OH)₂X pdII_trans->pd0 Reductive Elimination product Ar-Ar' pdII_trans->product

References

Applications of Bis(2-ethylhexyl) phosphite in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602), also known as di(2-ethylhexyl) phosphite or bis(2-ethylhexyl) hydrogen phosphite, is an organophosphorus compound with emerging applications in the field of nanomaterials. While its primary industrial uses have been in other areas, recent research has demonstrated its utility in the synthesis of nanoparticles, particularly as a reducing agent and potentially as a stabilizer. This document provides detailed application notes and experimental protocols for the use of Bis(2-ethylhexyl) phosphite in nanoparticle synthesis, based on currently available scientific literature.

Application Notes

Role as a Reducing Agent in Selenium Nanoparticle Synthesis

This compound has been successfully employed as a reducing agent in the synthesis of selenium (Se) nanoparticles. In this process, the phosphite compound is oxidized to its corresponding phosphate, Bis(2-ethylhexyl) phosphoric acid (D2EHPA), while reducing a selenium precursor, such as selenium dioxide (SeO2), to elemental selenium (Se) in the form of nanoparticles.[1][2][3]

This method presents a straightforward approach to producing selenium nanoparticles, which are of interest in various fields, including biomedical applications, due to their unique optical and electronic properties and potential as therapeutic agents. The reaction is typically carried out in a suitable solvent at room temperature.

Key Features:

  • Reducing Agent: Directly reduces selenium dioxide to form selenium nanoparticles.

  • Byproduct Formation: The process simultaneously yields Bis(2-ethylhexyl) phosphoric acid, a well-known extractant for rare-earth metals.[1][2]

  • Mild Conditions: The synthesis can be performed under ambient temperature.

Potential Role as a Stabilizer in Silver Nanoparticle Synthesis

A Korean patent suggests the use of this compound (BEHPi) as a stabilizer in a phosphor composition containing silver nanoparticles. This indicates a potential application of this compound in preventing the agglomeration of nanoparticles, which is a critical factor in maintaining their desired properties and functionality. While the detailed protocol from this patent is not fully accessible, it points towards the utility of this compound in controlling the stability of metallic nanoparticle systems. The phosphite group's interaction with the nanoparticle surface could be the mechanism behind this stabilizing effect.

Experimental Protocols

Protocol 1: Synthesis of Selenium Nanoparticles using this compound as a Reducing Agent

This protocol is based on the method described by Kaboudin et al. (2015).[1][2][3]

Materials:

  • This compound

  • Selenium dioxide (SeO2)

  • Solvent: Water or Acetonitrile

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Prepare a solution of selenium dioxide (0.5 mmol, 110 mg) in the chosen solvent (4.0 mL of water or acetonitrile).

  • To this solution, add this compound (1.0 mmol).

  • Stir the mixture at room temperature under air.

  • The formation of selenium nanoparticles is indicated by the development of a red color in the reaction mixture, which typically occurs within 3 hours.

  • Allow the reaction mixture to stand for an additional 12 hours to facilitate the aggregation and growth of the nanoparticles.

  • The resulting selenium nanoparticles can then be separated and purified for further characterization and use.

Quantitative Data:

The following table summarizes the reaction conditions and the yield of the oxidized byproduct, Bis(2-ethylhexyl) phosphoric acid (D2EHPA), which is indicative of the reaction's progress.

PrecursorReducing AgentMolar Ratio (Reducing Agent:Precursor)SolventTemperatureReaction TimeYield of D2EHPA
Selenium Dioxide (SeO2)This compound2:1Water or AcetonitrileRoom Temperature3 hours (stirring) + 12 hours (standing)71%

Note: The yield pertains to the Bis(2-ethylhexyl) phosphoric acid byproduct. Quantitative data on the selenium nanoparticles themselves (e.g., size, morphology) were not provided in the source literature.

Visualizations

Experimental Workflow for Selenium Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome start Start prep_seo2 Prepare Selenium Dioxide Solution (in Water or Acetonitrile) start->prep_seo2 add_phosphite Add this compound prep_seo2->add_phosphite stir Stir at Room Temperature (approx. 3 hours) add_phosphite->stir stand Allow to Stand (approx. 12 hours) stir->stand formation Formation of Selenium Nanoparticles (Red Color) stand->formation oxidation Oxidation of Phosphite to Bis(2-ethylhexyl) phosphoric acid stand->oxidation end End formation->end

Caption: Workflow for the synthesis of selenium nanoparticles.

Logical Relationship of Components in Selenium Nanoparticle Synthesis

G cluster_reactants Reactants cluster_products Products phosphite This compound seo2 Selenium Dioxide (SeO2) phosphite->seo2 acts as reducing agent for phosphate Bis(2-ethylhexyl) phosphoric acid phosphite->phosphate is oxidized to se_np Selenium Nanoparticles (Se) seo2->se_np is reduced to

Caption: Reactant and product relationships in the synthesis.

Areas for Further Research

The application of this compound in nanoparticle synthesis is a relatively underexplored area. Further research is needed to:

  • Elucidate its role as a stabilizer: Detailed studies are required to confirm and characterize the stabilizing properties of this compound for various types of nanoparticles, including silver, gold, and quantum dots.

  • Develop protocols for other nanoparticles: The synthesis of other metallic and semiconductor nanoparticles using this compound as a reducing agent or stabilizer should be investigated.

  • Characterize resulting nanoparticles: Comprehensive characterization of nanoparticles synthesized with this compound is necessary to understand the influence of this compound on their size, morphology, stability, and functionality.

  • Investigate biomedical applications: Once well-characterized nanoparticles are produced, their potential in drug delivery, bioimaging, and other biomedical applications can be explored, which may involve studying their interactions with cellular signaling pathways.

At present, there is no available information on the use of nanoparticles synthesized with this compound in specific signaling pathways relevant to drug development. This remains a promising area for future investigation.

References

Application Notes and Protocols for Bis(2-ethylhexyl) phosphite as a Chemical Warfare Agent Simulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602) (BEHP), also known as di(2-ethylhexyl) phosphite, is an organophosphorus compound utilized as a chemical warfare agent (CWA) simulant. Due to its low volatility and structural similarities to certain nerve agents, it is particularly employed to simulate the V-series nerve agent VX. The use of simulants like BEHP is crucial for the safe and effective research and development of decontamination methods, protective materials, and detection technologies without the extreme hazards associated with live chemical warfare agents.

These application notes provide an overview of the properties of Bis(2-ethylhexyl) phosphite and detail generalized protocols for its use in decontamination efficacy studies, material compatibility testing, and analytical detection.

Physicochemical Properties and Comparison with VX

The selection of a CWA simulant is heavily reliant on the similarity of its physical and chemical properties to the agent it is intended to mimic. BEHP's low vapor pressure and liquid state at standard conditions make it a suitable physical simulant for the persistent nerve agent VX. A comparative summary of key properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties of VX and this compound

PropertyVX (Nerve Agent)This compound (Simulant)
Molecular Formula C₁₁H₂₆NO₂PSC₁₆H₃₅O₃P
Molar Mass ( g/mol ) 267.37306.42
Appearance Amber-colored, oily liquid[1]Colorless liquid[1]
Density (g/mL) ~1.008 at 25°C~0.916 at 25°C
Vapor Pressure Very low (e.g., 0.0007 mmHg at 25°C)Low
Boiling Point (°C) 298Not available
Solubility in Water Moderately soluble[1]Insoluble[1]

Experimental Protocols

The following are generalized protocols for the use of this compound as a CWA simulant. Researchers should adapt these protocols to their specific experimental needs and always adhere to strict safety procedures when handling any chemical substance.

Decontamination Efficacy Studies

This protocol outlines a general procedure for assessing the effectiveness of decontamination solutions or methods on surfaces contaminated with this compound.

Materials:

  • This compound (96% or higher purity)

  • Test surfaces (e.g., CARC-coated aluminum coupons, glass, stainless steel)

  • Decontamination solution to be tested

  • Control solutions (e.g., deionized water, standard bleach solution)

  • Extraction solvent (e.g., isopropanol, hexane)

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation of Test Surfaces:

    • Clean test coupons with a suitable solvent (e.g., acetone, isopropanol) to remove any surface contaminants.

    • Dry the coupons completely in a fume hood.

  • Contamination:

    • In a well-ventilated fume hood, apply a known amount of this compound to the center of each test surface. A common concentration is 10 g/m².[2]

    • Allow the simulant to spread evenly and age for a specified period (e.g., 1 hour) to simulate environmental exposure.

  • Decontamination:

    • Apply the test decontamination solution to the contaminated surface for a defined contact time (e.g., 5, 15, 30 minutes).

    • For control purposes, treat separate contaminated coupons with control solutions.

    • After the specified contact time, remove the decontamination solution according to the method being tested (e.g., rinsing, wiping).

  • Extraction and Analysis:

    • Extract any remaining simulant from the test surface using a suitable solvent. This can be done by immersing the coupon in the solvent and using sonication.

    • Analyze the extract using a validated analytical method, such as GC-MS, to quantify the amount of residual this compound.

    • Calculate the decontamination efficacy as the percentage reduction of the simulant compared to a non-decontaminated control.

`dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: Workflow for a Decontamination Efficacy Study.

Material Compatibility Testing

This protocol provides a framework for evaluating the effects of this compound on the integrity of various materials.

Materials:

  • This compound

  • Material samples for testing (e.g., polymers, coatings, fabrics)

  • Environmental chamber or controlled environment

  • Instrumentation for material analysis (e.g., tensile tester, microscope)

  • PPE

Procedure:

  • Sample Preparation:

    • Cut material samples to standard dimensions for the planned analyses.

    • Document the initial properties of the material (e.g., tensile strength, color, surface texture).

  • Exposure:

    • Expose the material samples to this compound. This can be done through direct application of the liquid or exposure to its vapor in a sealed chamber.

    • Maintain a set of control samples that are not exposed to the simulant.

    • Place the samples in an environmental chamber at a specified temperature and humidity for a defined duration (e.g., 24, 48, 72 hours).

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the simulant from the material surface using a non-damaging method.

    • Visually inspect the samples for any changes such as discoloration, swelling, or degradation.

    • Conduct quantitative analysis to measure changes in the material's physical and mechanical properties (e.g., tensile strength, elasticity, hardness) and compare them to the control samples.

`dot graph LR { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} ` Caption: Workflow for Material Compatibility Testing.

Analytical Detection Methods

This section describes a general approach for the detection and quantification of this compound from environmental samples.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS) or Flame Photometric Detector (FPD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile degradation products

Sample Preparation (Wipe Sample):

  • Wipe a defined area of a potentially contaminated surface with a sterile gauze pad moistened with a suitable solvent (e.g., isopropanol).

  • Place the wipe in a vial and extract the analyte by adding a known volume of solvent and agitating (e.g., vortexing, sonicating).

  • Filter the extract to remove any particulate matter.

  • If necessary, concentrate the sample to meet the detection limits of the instrument.

GC-MS Analysis (General Parameters):

  • Column: A non-polar capillary column (e.g., DB-5MS).

  • Injection: Splitless injection of 1-2 µL of the extract.

  • Oven Program: A temperature ramp program suitable for the analysis of semi-volatile organic compounds.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

LC-MS Analysis:

  • LC-MS is particularly useful for identifying hydrolysis or degradation products of BEHP that may be more polar and less volatile.[1]

  • The specific column and mobile phase will depend on the target analytes.

G

References

Application Notes and Protocols: Bis(2-ethylhexyl) phosphite as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(2-ethylhexyl) phosphite (B83602) as a corrosion inhibitor, including its mechanism of action, experimental protocols for its evaluation, and representative data. While specific quantitative performance data for Bis(2-ethylhexyl) phosphite is not extensively available in publicly accessible literature, the following sections detail the established methodologies to assess its efficacy and present illustrative data for organophosphorus compounds of a similar class.

Introduction

This compound, also known as Di(2-ethylhexyl) phosphite, is an organophosphorus compound with applications as a corrosion inhibitor, particularly in lubricant and adhesive formulations.[1][2][3] Its molecular structure, featuring a central phosphorus atom and two bulky 2-ethylhexyl groups, contributes to its ability to protect metallic surfaces from corrosion.

Mechanism of Action

The primary mechanism by which this compound and other organophosphorus compounds inhibit corrosion is through adsorption onto the metal surface. This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment.

The key steps in the inhibition mechanism are:

  • Adsorption: The phosphite molecules adsorb onto the metallic surface. This adsorption can be a physical process (physisorption) involving van der Waals forces or a chemical process (chemisorption) involving the formation of coordinate bonds between the phosphorus and oxygen atoms of the phosphite and the metal atoms.

  • Film Formation: A thin, protective, and hydrophobic film is formed on the metal surface. The bulky 2-ethylhexyl groups contribute to the formation of a dense and stable barrier.

  • Inhibition of Electrochemical Reactions: This protective layer impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions of the corrosion process. By blocking the active sites on the metal surface, it effectively reduces the overall corrosion rate.

G cluster_solution Corrosive Environment (e.g., Acidic Solution) cluster_metal Metal Surface (e.g., Steel) H+ H+ Cathodic_Site Cathodic Site (2H+ + 2e- -> H2) H+->Cathodic_Site Attacks Cl- Cl- Anodic_Site Anodic Site (Fe -> Fe2+ + 2e-) Cl-->Anodic_Site Attacks BEHP This compound Protective_Film Protective Film Formation BEHP->Protective_Film Adsorption Protective_Film->Anodic_Site Inhibits Protective_Film->Cathodic_Site Inhibits

Figure 1: Corrosion inhibition mechanism of this compound.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following tables present representative data for organophosphorus-based corrosion inhibitors to illustrate the typical parameters evaluated.

Table 1: Weight Loss Measurement Data (Illustrative)

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.02.500
10010.00.5080.0
2005.00.2590.0
3002.50.1395.0

Table 2: Potentiodynamic Polarization Data (Illustrative)

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-450100701200
100-430206511080.0
200-415106210590.0
300-40056010095.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data (Illustrative)

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)2003000
100100015080.0
20020007590.0
30040004095.0

Experimental Protocols

The following are detailed protocols for the three primary methods used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss due to corrosion.

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1M HCl)

  • This compound

  • Analytical balance (±0.1 mg accuracy)

  • Beakers

  • Abrasive paper (various grits)

  • Acetone

  • Desiccator

  • Thermostatic water bath

Protocol:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each coupon and record the initial weight (Winitial).

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of this compound.

  • Exposure: Maintain the beakers in a thermostatic water bath at a constant temperature for a specified duration (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, rinse with deionized water, and clean with a pickling solution (e.g., inhibited HCl) to remove corrosion products.

  • Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh to obtain the final weight (Wfinal).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE %): IE % = [(CRblank - CRinhibitor) / CRblank] × 100, where CRblank is the corrosion rate without the inhibitor and CRinhibitor is the corrosion rate with the inhibitor.

G Start Start Prepare_Coupons Prepare Metal Coupons (Polish, Clean, Dry) Start->Prepare_Coupons Weigh_Initial Weigh Initial Mass (W_initial) Prepare_Coupons->Weigh_Initial Immerse Immerse in Corrosive Media (with/without Inhibitor) Weigh_Initial->Immerse Expose Expose for a Set Duration and Temperature Immerse->Expose Clean_Coupons Remove and Clean Coupons Expose->Clean_Coupons Weigh_Final Weigh Final Mass (W_final) Clean_Coupons->Weigh_Final Calculate Calculate Weight Loss, Corrosion Rate, and Inhibition Efficiency Weigh_Final->Calculate End End Calculate->End

Figure 2: Experimental workflow for weight loss measurement.
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive medium

  • This compound

Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium (with and without the inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady OCP is reached.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Determine the anodic (βa) and cathodic (βc) Tafel slopes.

  • Calculation:

    • Inhibition Efficiency (IE %): IE % = [(Icorr,blank - Icorr,inhibitor) / Icorr,blank] × 100, where Icorr,blank and Icorr,inhibitor are the corrosion current densities without and with the inhibitor, respectively.

G Start Start Prepare_Electrode Prepare Working Electrode Start->Prepare_Electrode Assemble_Cell Assemble Three-Electrode Cell Prepare_Electrode->Assemble_Cell Stabilize_OCP Stabilize at Open Circuit Potential Assemble_Cell->Stabilize_OCP Scan_Potential Perform Potentiodynamic Scan Stabilize_OCP->Scan_Potential Analyze_Data Analyze Tafel Plot to get Ecorr, Icorr, βa, βc Scan_Potential->Analyze_Data Calculate_IE Calculate Inhibition Efficiency Analyze_Data->Calculate_IE End End Calculate_IE->End G Start Start Prepare_System Prepare Electrode and Cell Start->Prepare_System Stabilize_OCP Stabilize at Open Circuit Potential Prepare_System->Stabilize_OCP Apply_AC Apply AC Signal over a Frequency Range Stabilize_OCP->Apply_AC Measure_Impedance Measure Impedance Response Apply_AC->Measure_Impedance Analyze_Plots Analyze Nyquist and Bode Plots Measure_Impedance->Analyze_Plots Model_Circuit Model with Equivalent Circuit to get Rct, Cdl Analyze_Plots->Model_Circuit Calculate_IE Calculate Inhibition Efficiency Model_Circuit->Calculate_IE End End Calculate_IE->End

References

Application Notes and Protocols: Bis(2-ethylhexyl) phosphite as a Lubricant and Adhesive Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602), also known as dioctyl phosphite, is a versatile organophosphorus compound with established applications as an additive in lubricants and adhesives. Its chemical structure, featuring bulky ethylhexyl groups, imparts desirable properties such as thermal stability and solubility in organic media. In lubricants, it primarily functions as an anti-wear and extreme-pressure additive. For adhesives, it can act as a plasticizer and adhesion promoter, enhancing flexibility and bonding characteristics. These application notes provide a comprehensive overview of its use, supported by experimental protocols and performance data.

Application as a Lubricant Additive

Bis(2-ethylhexyl) phosphite is utilized as an anti-wear and extreme-pressure additive in various lubricating oils and greases.[1] Its efficacy stems from its ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions, thereby reducing friction and preventing wear.

Mechanism of Action

Under high pressure and temperature at asperity contacts, this compound decomposes and reacts with the metal surface. This reaction forms a sacrificial layer, often composed of iron phosphides and phosphates. This tribochemical film possesses a lower shear strength than the base metal, which helps to minimize adhesive wear and prevent catastrophic seizure of moving parts. The bulky ethylhexyl groups ensure good oil solubility and compatibility with a wide range of base oils.

Performance Data

Quantitative data on the performance of a structurally similar compound, an ionic liquid with a bis(2-ethylhexyl) phosphate (B84403) anion, in a polyol ester (PETH) base oil demonstrates the potential benefits of such additives.

Lubricant FormulationMean Friction CoefficientMean Wear Scar Diameter (mm)
PETH Base Oil0.180Not Reported
PETH + [(BHT-1)MIM][DEHP]*0.110Not Reported

*[(BHT-1)MIM][DEHP] is 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-methylimidazolium di(2-ethylhexyl) phosphate. Data sourced from a study on a bi-functional ionic liquid.[2]

Experimental Protocol: Four-Ball Wear Test (based on ASTM D4172)

This protocol outlines the procedure for evaluating the wear-preventive properties of a lubricating oil containing this compound.

Objective: To determine the wear protection provided by a lubricant under specified test conditions.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars (with a precision of 0.01 mm)

  • Solvent for cleaning (e.g., hexane)

  • Ultrasonic bath

Procedure:

  • Preparation: Thoroughly clean the steel balls, ball pot, and locking ring with a suitable solvent in an ultrasonic bath and dry them completely.

  • Assembly: Place three clean, stationary steel balls in the ball pot. Secure them with the locking ring.

  • Lubricant Addition: Pour the test lubricant (base oil with a specified concentration of this compound) into the ball pot until the stationary balls are fully submerged.

  • Fourth Ball Installation: Secure a fourth clean steel ball in the chuck of the motor-driven spindle.

  • Test Conditions: Set the test parameters. Typical conditions for ASTM D4172 are:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Test Execution: Lower the rotating ball onto the three stationary balls and apply the specified load. Start the motor and run the test for the designated duration.

  • Post-Test Analysis:

    • After the test, turn off the motor and remove the load.

    • Remove the ball pot, discard the lubricant, and carefully retrieve the three stationary balls.

    • Clean the stationary balls with solvent.

    • Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of rotation) using the microscope.

  • Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better anti-wear performance.

Lubricant_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Clean Steel Balls & Apparatus C Assemble Four-Ball Test Rig A->C B Prepare Lubricant Sample B->C D Set Test Parameters (Load, Speed, Temp, Time) C->D E Run Test D->E F Measure Wear Scars E->F G Calculate Average Wear Scar Diameter F->G

Four-Ball Wear Test Experimental Workflow

Application as an Adhesive Additive

This compound can be incorporated into adhesive formulations, particularly for polymers like PVC, polyamides, and polysulfides, to function as a plasticizer.[3] Plasticizers increase the flexibility and workability of the adhesive, lower its glass transition temperature (Tg), and reduce its elastic modulus.[3] This enhanced elasticity helps to prevent the adhesive from becoming brittle and cracking, especially under stress or in low-temperature environments.[3]

Mechanism of Action

As a plasticizer, this compound molecules intersperse themselves between the polymer chains of the adhesive. This reduces the intermolecular forces between the polymer chains, allowing them to move more freely relative to one another. The result is a more flexible and less rigid adhesive. The choice of a compatible plasticizer is crucial to prevent it from leaching out of the adhesive over time, which would lead to embrittlement.[3] Phosphate esters are known to be compatible with a range of polymers, including polyamides and polysulfides.[3]

Performance Data
Adhesive FormulationLap Shear Strength (MPa)
Epoxy Adhesive (Baseline)Data Not Available
Epoxy Adhesive + this compoundData Not Available

Further research is required to quantify the direct impact of this compound on the lap shear strength of specific adhesive systems.

Experimental Protocol: Single-Lap-Joint Shear Strength Test (based on ASTM D1002)

This protocol describes the methodology for determining the shear strength of an adhesive containing this compound.

Objective: To measure the shear strength of an adhesive bond between two rigid substrates.

Apparatus:

  • Universal Testing Machine (UTM) with grips

  • Substrate specimens (e.g., aluminum, steel, or rigid plastic) of standard dimensions

  • Adhesive (with and without this compound)

  • Applicator for the adhesive

  • Fixtures for maintaining alignment during curing

  • Calipers for precise measurement

Procedure:

  • Substrate Preparation:

    • Cut the substrate material into rectangular strips of the specified dimensions (e.g., 101.6 x 25.4 x 1.6 mm).

    • Clean the bonding surfaces of the substrates with a suitable solvent to remove any grease, oil, or contaminants.

    • For some substrates, mechanical abrading (e.g., with sandpaper) or chemical etching may be necessary to create a suitable surface for bonding.

  • Adhesive Preparation and Application:

    • Prepare the adhesive formulations to be tested (a control without the additive and one or more formulations with varying concentrations of this compound).

    • Apply a uniform layer of the adhesive to a defined overlap area on one of the substrates.

  • Assembly and Curing:

    • Carefully place the second substrate over the adhesive-coated area of the first, creating a single-lap joint with a specified overlap length (e.g., 12.7 mm).

    • Use a fixture to ensure proper alignment and apply light pressure to the joint.

    • Cure the adhesive according to the manufacturer's instructions (time and temperature).

  • Testing:

    • Once cured, place the ends of the bonded specimen into the grips of the Universal Testing Machine.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.

  • Data Analysis:

    • Record the maximum load sustained by the joint before failure.

    • Calculate the shear strength by dividing the maximum load by the bonded area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).

    • Test multiple specimens for each formulation to ensure statistical significance.

Adhesive_Testing_Workflow cluster_prep Preparation cluster_bonding Bonding & Curing cluster_testing Testing & Analysis A Prepare & Clean Substrates C Apply Adhesive A->C B Formulate Adhesive (with/without additive) B->C D Assemble Lap Joint C->D E Cure Adhesive D->E F Mount in UTM E->F G Apply Tensile Load F->G H Record Max Load & Calculate Shear Strength G->H

Lap Shear Adhesion Test Experimental Workflow

Conclusion

This compound is a functional additive for both lubricants and adhesives. In lubrication, it provides anti-wear and extreme-pressure properties by forming a protective tribofilm on metal surfaces. In adhesives, it acts as a plasticizer to enhance flexibility and durability. The provided protocols for four-ball wear testing and lap shear strength testing offer standardized methods for evaluating the performance of formulations containing this additive. Further research to generate more extensive quantitative data, particularly for its application in adhesives, would be beneficial for optimizing its use in various formulations.

References

Application Notes and Protocols for Bis(2-ethylhexyl) phosphite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Bis(2-ethylhexyl) phosphite (B83602) as a key reagent in the synthesis of α-aminophosphonates and their bis-analogs through the Kabachnik-Fields and Pudovik reactions. α-Aminophosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids and exhibit a wide range of biological activities, including as enzyme inhibitors, anticancer agents, and antibiotics.

Application: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as Bis(2-ethylhexyl) phosphite.[1][2] This reaction is a highly efficient method for the formation of α-aminophosphonates. The reaction can be performed under various conditions, including catalyst-free, solvent-free, and with the use of various Lewis acid or Brønsted acid catalysts.[3]

Reaction Pathway: Kabachnik-Fields Reaction

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants. The more commonly accepted route involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite.

Kabachnik_Fields cluster_1 Imine Formation cluster_2 Nucleophilic Addition Amine Amine (R¹-NH₂) Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl (R²CHO) Carbonyl->Imine BEHP Bis(2-ethylhexyl) phosphite Product Bis(2-ethylhexyl) α-Aminophosphonate Imine->Product + BEHP->Product

Caption: General mechanism of the Kabachnik-Fields reaction.

Experimental Protocol: General Procedure for the Catalyst-Free Synthesis of Bis(2-ethylhexyl) α-Aminophosphonates

This protocol describes a general, solvent-free method for the synthesis of α-aminophosphonates using this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Primary or Secondary Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for work-up

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and this compound (1.0 mmol).

  • The reaction mixture is stirred at room temperature or heated to 60-80 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-7 hours), the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Bis(2-ethylhexyl) α-aminophosphonate.

Quantitative Data: Representative Yields for the Kabachnik-Fields Reaction
AldehydeAminePhosphiteCatalystConditionsYield (%)Reference
BenzaldehydeAnilineDiethyl phosphiteNone80 °C, 2h92Generic Literature
4-ChlorobenzaldehydeBenzylamineDiethyl phosphiteNone80 °C, 3h95Generic Literature
4-MethoxybenzaldehydeAnilineDimethyl phosphiteFeCl₃rt, 4h94Generic Literature
BenzaldehydeCyclohexylamineDiethyl phosphiteNone60-70 °C, 6-7h63[1]

Application: Synthesis of α-Aminophosphonates via the Pudovik Reaction

The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as this compound, to an imine. This two-component reaction is another efficient route to α-aminophosphonates. The imine is typically pre-formed from the corresponding aldehyde and amine.

Reaction Pathway: Pudovik Reaction

The reaction proceeds via the nucleophilic attack of the phosphite on the electrophilic carbon of the imine's C=N double bond.

Pudovik_Reaction Imine Imine (Pre-formed) Product Bis(2-ethylhexyl) α-Aminophosphonate Imine->Product + BEHP Bis(2-ethylhexyl) phosphite BEHP->Product

Caption: General scheme of the Pudovik reaction.

Experimental Protocol: General Procedure for the Pudovik Reaction

This protocol outlines a general procedure for the synthesis of α-aminophosphonates via the Pudovik reaction.

Materials:

  • Imine (1.0 mmol)

  • This compound (1.0 - 1.2 mmol)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and stir bar

  • Heating source (if required)

  • Standard work-up and purification equipment as in the Kabachnik-Fields protocol.

Procedure:

  • Imine Synthesis: The imine is first prepared by the condensation of an aldehyde and a primary amine, often at room temperature and under solvent-free conditions.

  • Pudovik Reaction: In a reaction vessel, the pre-formed imine (1.0 mmol) is mixed with this compound (1.0 - 1.2 mmol).

  • The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction can also be carried out under microwave irradiation to reduce reaction times.

  • The reaction progress is monitored by TLC or NMR spectroscopy.

  • Once the reaction is complete, the mixture is cooled, and the product is purified by column chromatography as described in the Kabachnik-Fields protocol.

Quantitative Data: Representative Yields for the Pudovik Reaction

The following table provides representative yields for the Pudovik reaction using analogous dialkyl phosphites.

Imine SubstratePhosphiteCatalystConditionsYield (%)Reference
N-BenzylideneanilineDiethyl phosphiteNoneNeat, 80 °C, 1.5h85Generic Literature
N-(4-Chlorobenzylidene)anilineDimethyl phosphiteNoneMW, 80 °C, 30 min73[4]
N-BenzylidenebutylamineDiethyl phosphiteMoO₂Cl₂Solvent-freeHighGeneric Literature

Synthesis of Bis(α-aminophosphonates)

Bis(α-aminophosphonates) can be synthesized using a "double" Kabachnik-Fields reaction, where a diamine is reacted with two equivalents of an aldehyde and two equivalents of this compound.

Experimental Workflow: Synthesis of Bis(α-aminophosphonates)

Bis_Aminophosphonate_Workflow cluster_reactants Reactants Diamine Diamine (1 equiv) Reaction One-Pot Reaction (Stirring, Heating) Diamine->Reaction Aldehyde Aldehyde (2 equiv) Aldehyde->Reaction BEHP This compound (2 equiv) BEHP->Reaction Workup Work-up (Cooling, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Bis(α-aminophosphonate) Purification->Product

References

Application Notes and Protocols for Electromembrane Extraction of Drugs Using Bis(2-ethylhexyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bis(2-ethylhexyl) phosphite (B83602) (DEHP or DEHPi) as a supported liquid membrane (SLM) in the electromembrane extraction (EME) of drugs from biological matrices. This technique is particularly effective for the selective extraction and pre-concentration of polar basic drugs.

Introduction to Electromembrane Extraction (EME) with Bis(2-ethylhexyl) phosphite

Electromembrane extraction is a miniaturized liquid-phase extraction technique that utilizes an electrical field to drive charged analytes from an aqueous sample solution (donor phase), through a thin layer of an organic solvent immobilized in a porous support (the SLM), and into an aqueous acceptor solution.[1][2] The selectivity of EME can be finely tuned by adjusting the composition of the SLM, the pH of the donor and acceptor phases, and the magnitude and polarity of the applied voltage.[1]

This compound has emerged as a highly effective SLM for the extraction of polar basic drugs.[1][2] Its success is attributed to its ability to facilitate the transfer of these analytes through strong hydrogen bonding and dipole interactions, even without the use of ionic carriers.[1] This results in high extraction efficiencies and a stable extraction system with low electrical currents, minimizing electrolysis and other detrimental effects.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a key study on the EME of polar basic drugs from human plasma using pure this compound as the SLM.

AnalyteLog PSample Phase (Donor)SLM CompositionAcceptor PhaseApplied Voltage (V)Extraction Time (min)Recovery (%)Reference
Metaraminol-0.40300 µL Human Plasma10 µL pure DEHPi100 µL 10 mM Formic Acid1002025-91[1][2]
Benzamidine-300 µL Human Plasma10 µL pure DEHPi100 µL 10 mM Formic Acid1002025-91[1][2]
Sotalol-300 µL Human Plasma10 µL pure DEHPi100 µL 10 mM Formic Acid1002025-91[1][2]
Phenylpropanolamine-300 µL Human Plasma10 µL pure DEHPi100 µL 10 mM Formic Acid1002025-91[1][2]
Ephedrine-300 µL Human Plasma10 µL pure DEHPi100 µL 10 mM Formic Acid1002025-91[1][2]
Trimethoprim1.32300 µL Human Plasma10 µL pure DEHPi100 µL 10 mM Formic Acid1002025-91[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the EME of polar basic drugs from human plasma using a pure this compound SLM. This protocol is based on the methodologies reported in the cited literature.[1][2]

Materials and Reagents
  • This compound (DEHPi)

  • Formic acid

  • Human plasma

  • Target drug standards

  • Porous polypropylene (B1209903) hollow fiber or flat sheet membrane

  • Deionized water

  • Methanol (for cleaning)

  • Appropriate analytical instrumentation (e.g., HPLC-UV)[1]

Preparation of Solutions
  • Acceptor Solution: Prepare a 10 mM formic acid solution in deionized water.

  • Sample Solution (Donor): Spike human plasma with the target drug standards to the desired concentration. The plasma can be used directly.[1]

EME Apparatus Setup

A typical EME setup consists of a sample vial (donor compartment), an acceptor compartment, and electrodes connected to a power supply. The SLM is immobilized in a porous support that separates the donor and acceptor phases.

Extraction Procedure
  • Membrane Impregnation: Cut a piece of the porous polypropylene membrane to the appropriate size and impregnate it with 10 µL of pure this compound.[1]

  • Assembly: Assemble the EME cell by placing the impregnated membrane between the donor and acceptor compartments.

  • Filling the Compartments:

    • Add 300 µL of the spiked human plasma (donor solution) to the sample compartment.[1]

    • Add 100 µL of the 10 mM formic acid solution (acceptor solution) to the acceptor compartment.[1]

  • Electrode Placement: Insert the anode (positive electrode) into the donor solution and the cathode (negative electrode) into the acceptor solution.

  • Extraction: Apply a voltage of 100 V across the SLM and conduct the extraction for 20 minutes.[1] It is important to monitor the system current, which should remain below 50 µA to prevent electrolysis.[1]

  • Sample Collection: After 20 minutes, turn off the power supply and carefully remove the acceptor solution for analysis.

  • Analysis: Analyze the acceptor solution using a suitable analytical technique, such as HPLC-UV, to determine the concentration of the extracted drugs.[1]

Visualizations

Experimental Workflow

EME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_solutions Prepare Donor and Acceptor Solutions assemble_cell Assemble EME Cell prep_solutions->assemble_cell impregnate_membrane Impregnate Porous Membrane with DEHPi impregnate_membrane->assemble_cell fill_compartments Fill Donor and Acceptor Compartments assemble_cell->fill_compartments apply_voltage Apply 100V for 20 min fill_compartments->apply_voltage collect_acceptor Collect Acceptor Solution apply_voltage->collect_acceptor analyze_sample Analyze by HPLC-UV collect_acceptor->analyze_sample

Caption: Experimental workflow for electromembrane extraction of drugs.

Proposed Extraction Mechanism

EME_Mechanism D1 Drug+ D2 Drug+ D3 Drug+ DEHP This compound D3->DEHP Electrokinetic Migration interactions H-Bonding & Dipole Interactions D3->interactions A1 Drug+ DEHP->A1 Partitioning interactions->DEHP A2 Drug+ cathode Cathode (-) anode Anode (+)

Caption: Mechanism of drug extraction across the DEHP-based SLM.

References

Application Notes and Protocols: Mass-Transfer Kinetics of Eu³⁺ and Am³⁺ with Bis(2-ethylhexyl) Phosphoric Acid (HDEHP)

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on Terminology: Initial searches for "Bis(2-ethylhexyl) phosphite" in the context of Europium (Eu³⁺) and Americium (Am³⁺) extraction kinetics did not yield relevant results. The prevalent and extensively studied extractant for this application is Bis(2-ethylhexyl) phosphoric acid , commonly abbreviated as HDEHP . This document, therefore, focuses on the mass-transfer kinetics of Eu³⁺ and Am³⁺ with HDEHP, a closely related and industrially significant organophosphorus extractant.

Introduction

The separation of trivalent lanthanides and actinides is a critical step in the management of used nuclear fuel and various hydrometallurgical processes.[1][2] Due to their similar ionic radii and chemical properties, this separation presents a significant challenge.[3][4] Solvent extraction using organophosphorus reagents like HDEHP is a widely employed technique for this purpose.[1][2] Understanding the mass-transfer kinetics of this process is essential for the design and optimization of efficient separation equipment, particularly for contactors with short residence times.[5]

This document provides detailed application notes and experimental protocols for studying the mass-transfer kinetics of Eu³⁺ and Am³⁺ from an aqueous phase to an organic phase containing HDEHP.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on the mass-transfer kinetics of Eu³⁺ and Am³⁺ with HDEHP. The data is based on investigations using a constant-interfacial-area stirred cell, which allows for the determination of rate-controlling mechanisms.

Table 1: Experimental Conditions for Kinetic Studies

ParameterValue/RangeReference
Organic PhaseBis(2-ethylhexyl) phosphate (B84403) (HDEHP) in n-dodecane[1]
Aqueous PhaseNaCl-HCl solutions containing Eu³⁺ or Am³⁺[1]
Interfacial AreaConstant (stirred cell)[1]
Temperature25 ± 0.1°C[1]
Stirring SpeedVaried to determine the influence of diffusion[1]

Table 2: Kinetic Parameters and Rate-Determining Steps

Metal IonProposed Rate-Controlling ModelKey FindingsReference
Eu³⁺ & Am³⁺1. Interfacial film diffusionThe mass-transfer rate is influenced by the diffusion of species to and from the interface.[1]
Eu³⁺ & Am³⁺2. Slow reversible interfacial reactionsThe formation of an interfacial complex between the metal cation and HDEHP is a key intermediate step.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to determine the mass-transfer kinetics of Eu³⁺ and Am³⁺ with HDEHP.

Protocol for Kinetic Measurements using a Constant-Interfacial-Area Stirred Cell

This protocol describes the use of a constant-interfacial-area stirred cell to measure the rate of transfer of Eu³⁺ and Am³⁺ from an aqueous phase to an organic phase.

Materials and Reagents:

  • Constant-interfacial-area stirred cell (e.g., Nitsch cell)

  • Stirrers for both aqueous and organic phases

  • Syringes for sampling

  • Radiometric detector (e.g., gamma spectrometer for ¹⁵²Eu and ²⁴¹Am tracers)

  • Bis(2-ethylhexyl) phosphoric acid (HDEHP)

  • n-dodecane (or other suitable aliphatic diluent)

  • Europium chloride (EuCl₃) or Europium nitrate (B79036) (Eu(NO₃)₃)

  • Americium trichloride (B1173362) (AmCl₃) or Americium nitrate (Am(NO₃)₃)

  • Radioactive tracers: ¹⁵²Eu and ²⁴¹Am

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Phase Preparation:

    • Organic Phase: Prepare a solution of HDEHP in n-dodecane at the desired concentration (e.g., 0.1 M).

    • Aqueous Phase: Prepare an aqueous solution containing known concentrations of Eu³⁺ and/or Am³⁺, NaCl, and HCl to control the ionic strength and pH. Spike the aqueous phase with appropriate amounts of ¹⁵²Eu and ²⁴¹Am tracers.

  • Experimental Setup:

    • Assemble the constant-interfacial-area stirred cell, ensuring it is clean and leak-proof.

    • Carefully add the aqueous phase to the lower part of the cell and the organic phase to the upper part to create a well-defined interface.

    • Position the stirrers in each phase close to the interface without disturbing it.

  • Kinetic Run:

    • Start the stirrers in both phases at a controlled speed. The stirring speed should be high enough to minimize bulk diffusion resistance but low enough to maintain a flat interface.

    • At timed intervals, withdraw small aliquots from either the aqueous or organic phase (or both).

    • Measure the concentration of the radiotracer in the aliquots using a suitable detector.

  • Data Analysis:

    • Calculate the distribution ratio (D) at each time point: D = [M]org / [M]aq, where [M] is the concentration of the metal ion.

    • Plot the concentration of the metal ion in the receiving phase as a function of time to determine the initial rate of extraction.

    • Analyze the dependence of the extraction rate on the concentrations of metal ions, H⁺, and HDEHP to elucidate the reaction mechanism and determine the rate constants.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the mass-transfer kinetics using a stirred cell.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_org Prepare Organic Phase (HDEHP in n-dodecane) setup Assemble Stirred Cell prep_org->setup prep_aq Prepare Aqueous Phase (Eu³⁺/Am³⁺, NaCl, HCl, Tracers) prep_aq->setup load Load Phases & Create Interface setup->load stir Start Stirring load->stir sample Timed Sampling stir->sample measure Measure Tracer Concentration sample->measure calculate Calculate Distribution Ratios measure->calculate plot Plot Concentration vs. Time calculate->plot determine Determine Rate Law & Constants plot->determine

Experimental workflow for kinetic studies.
Proposed Mass-Transfer Mechanism

The mass transfer of Eu³⁺ and Am³⁺ with HDEHP can be described by a mechanism involving interfacial reactions. The following diagram illustrates a simplified logical relationship of the proposed steps.

G M_aq M³⁺(aq) M_int M³⁺(interface) M_aq->M_int Bulk Diffusion HDEHP_org (HDEHP)₂(org) HDEHP_int (HDEHP)₂(interface) HDEHP_org->HDEHP_int Bulk Diffusion Interface Interface Complex_int [M(HDEHP)₂]²⁺(interface) M_int->Complex_int Interfacial Reaction HDEHP_int->Complex_int Product_org M(HDEHP)₃(org) Complex_int->Product_org Further Reaction & Diffusion H_aq 3H⁺(aq) Complex_int->H_aq Release

Simplified mass-transfer mechanism.

References

Application Notes and Protocols for Bis(2-ethylhexyl) phosphite as a Textile Finishing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general properties of organophosphorus compounds and their established use in textile finishing. Direct experimental data and standardized protocols for the specific use of Bis(2-ethylhexyl) phosphite (B83602) as a textile finishing agent are limited in publicly available scientific literature. The information provided herein is intended for research and development purposes and should be adapted and validated by researchers and scientists for their specific applications.

Introduction

Bis(2-ethylhexyl) phosphite (DEHP), an organophosphorus compound, presents potential as a functional finishing agent for textiles. Organophosphorus compounds are widely recognized for their efficacy as flame retardants, particularly for cellulosic fibers such as cotton.[1] The mechanism of action primarily involves a condensed-phase process where the phosphorus compound promotes the dehydration of the cellulose (B213188) at lower temperatures, leading to the formation of a protective char layer.[2][3] This char acts as a thermal barrier, reducing the rate of heat and mass transfer between the flame and the polymer, thus inhibiting combustion.[2] Additionally, the long alkyl chains in this compound may impart hydrophobic properties to the treated textile, enhancing its water repellency.

These application notes provide a theoretical framework and experimental protocols for evaluating this compound as a flame retardant and water repellent finishing agent for textiles, primarily focusing on cotton and cotton blends.

Potential Applications in Textile Finishing

  • Flame Retardancy: The primary potential application of this compound in textile finishing is as a flame retardant. Phosphorus-containing compounds are known to be highly effective in this regard for cellulosic materials.[1]

  • Water Repellency: The presence of two 2-ethylhexyl chains, which are hydrophobic, suggests that DEHP could impart water-repellent characteristics to textiles.

  • Softening: The long branched alkyl chains might also provide a softening effect on the fabric, improving its handle and feel.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of finishing solutions and for understanding the compound's behavior during application and use.

PropertyValueReference
Synonyms Bis(2-ethylhexyl) hydrogen phosphite, Di-2-ethylhexyl phosphite[4][5]
CAS Number 3658-48-8[4]
Molecular Formula C₁₆H₃₅O₃P[4]
Molecular Weight 306.42 g/mol [4]
Appearance Liquid[4]
Density 0.916 g/mL at 25 °C[4]
Refractive Index n20/D 1.442[4]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following protocols are suggested for the application and evaluation of this compound as a textile finishing agent.

4.1. Synthesis of this compound (Illustrative)

While commercially available, a general synthesis protocol for a dialkyl phosphite is provided for informational purposes. The reaction of phosphorus trichloride (B1173362) with an alcohol, in this case, 2-ethylhexanol, is a common method.

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-ethylhexanol and triethylamine in anhydrous toluene.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus trichloride dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2 hours).

  • The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to obtain pure this compound.

4.2. Textile Treatment Protocol: Pad-Dry-Cure Method

The pad-dry-cure method is a standard industrial process for applying chemical finishes to fabrics.[6][7]

Materials and Equipment:

  • This compound

  • Emulsifier (non-ionic, suitable for creating a stable emulsion)

  • Deionized water

  • Scoured and bleached 100% cotton fabric

  • Laboratory padding mangle

  • Drying oven

  • Curing oven

Procedure:

  • Preparation of Finishing Solution:

    • Prepare an aqueous emulsion of this compound at various concentrations (e.g., 5%, 10%, 15% w/w). A suitable non-ionic emulsifier should be used to ensure a stable emulsion. The amount of emulsifier will need to be optimized but can start at 1-2% of the phosphite weight.

  • Padding:

    • Immerse a pre-weighed cotton fabric sample in the finishing solution for a set time (e.g., 1-2 minutes) to ensure thorough wetting.

    • Pass the saturated fabric through the nip of a laboratory padding mangle at a defined pressure to achieve a specific wet pick-up (e.g., 70-80%). The wet pick-up is calculated as: Wet Pick-up (%) = [(Weight of wet fabric - Weight of dry fabric) / Weight of dry fabric] x 100

  • Drying:

    • Dry the padded fabric in an oven at a temperature of 80-100 °C for 5-10 minutes, or until completely dry.

  • Curing:

    • Cure the dried fabric in a separate oven at a higher temperature, for example, 140-160 °C for 3-5 minutes. Curing helps in the fixation of the finishing agent onto the fabric.

4.3. Evaluation of Treated Fabric Properties

4.3.1. Flame Retardancy Testing

  • Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of the material. A higher LOI value indicates better flame retardancy. The test should be performed according to standard methods like ASTM D2863.

  • Vertical Flame Test: This test measures the char length, afterflame, and afterglow times of a vertically oriented fabric specimen after exposure to a flame for a specified duration. Standard methods such as ASTM D6413 can be followed.

4.3.2. Water Repellency Testing

  • Water Contact Angle (WCA): The contact angle of a water droplet on the fabric surface is a measure of its hydrophobicity. A higher contact angle indicates greater water repellency. Contact angles can be measured using a goniometer.[8]

  • Spray Test: This test (e.g., AATCC 22) assesses the resistance of a fabric to surface wetting by water.

Expected Performance and Quantitative Data (Based on Analogous Compounds)

As direct data for this compound is unavailable, the following tables provide representative data for textiles treated with other organophosphorus flame retardants and hydrophobic finishes to serve as a benchmark for expected performance.

5.1. Flame Retardancy

Finishing Agent (on Cotton)Concentration/Add-on (%)LOI (%)Char Length (cm)Reference
Untreated Cotton0~18Burns completely[9]
Phosphoramidate-based FR20 (wt%)44.6-[9]
Hydroxy-functional organophosphorus FR35%49.2-[10]
Organophosphorus-based FR-34-[11]

Table 2: Representative Flame Retardancy Data for Organophosphorus-Treated Cotton

5.2. Water Repellency

Finishing Agent (on Cotton)Water Contact Angle (°)Reference
Untreated Cotton~0 (absorbs water)[12]
Polysiloxane-based finish~145[8]
Fluorocarbon-based finish>140[13]
TiO₂ nanoparticle coating~169[14]

Table 3: Representative Water Repellency Data for Hydrophobically Finished Cotton

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the experimental workflow for the application and evaluation of this compound as a textile finishing agent.

G cluster_prep Preparation cluster_application Application (Pad-Dry-Cure) cluster_evaluation Evaluation prep_solution Prepare Finishing Solution (DEHP Emulsion) padding Padding prep_solution->padding prep_fabric Prepare Cotton Fabric (Scour & Bleach) prep_fabric->padding drying Drying (80-100 °C) padding->drying curing Curing (140-160 °C) drying->curing treated_fabric Treated Fabric curing->treated_fabric flame_test Flame Retardancy Testing (LOI, Vertical Flame Test) water_test Water Repellency Testing (Contact Angle, Spray Test) treated_fabric->flame_test treated_fabric->water_test

Caption: Experimental workflow for textile finishing.

6.2. Logical Relationship: Flame Retardant Mechanism

This diagram illustrates the condensed-phase flame retardant mechanism of organophosphorus compounds on cellulosic fibers like cotton.

G cluster_process Combustion Process heat Heat Source (Flame) cellulose Cellulose Fabric heat->cellulose initiates thermal_decomp Thermal Decomposition cellulose->thermal_decomp dehp This compound dehp->thermal_decomp decomposes phosphoric_acid Formation of Phosphoric Acid thermal_decomp->phosphoric_acid dehydration Catalytic Dehydration of Cellulose phosphoric_acid->dehydration catalyzes char_formation Char Formation (Protective Layer) dehydration->char_formation leads to flammable_gases Reduced Flammable Gas Production char_formation->flammable_gases inhibits flammable_gases->heat reduces fuel for

Caption: Flame retardant mechanism on cellulose.

References

Troubleshooting & Optimization

Technical Support Center: Bis(2-ethylhexyl) phosphite Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis(2-ethylhexyl) phosphite (B83602) (DEHPi). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity DEHPi. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: My synthesized Bis(2-ethylhexyl) phosphite has a low pH and a sharp, acidic odor. What is the likely impurity and how can I remove it?

A: The acidic nature of your product likely indicates the presence of residual acidic impurities from the synthesis, such as hydrochloric acid (if phosphorus trichloride (B1173362) was used) or mono(2-ethylhexyl) phosphite. These can be removed by washing the product with a mild basic solution. A common procedure involves dissolving the crude product in a water-immiscible organic solvent and washing it with a saturated sodium bicarbonate or a dilute sodium carbonate solution until the aqueous layer is neutral.

Q2: After purification, my this compound is cloudy or contains a solid precipitate. What could be the cause?

A: Cloudiness or precipitation can be due to several factors:

  • Water contamination: this compound is susceptible to hydrolysis, which can form insoluble byproducts. Ensure all your solvents and glassware are dry. If water is present, it can sometimes be removed by azeotropic distillation with a suitable solvent like toluene, followed by vacuum distillation of the product.

  • Inorganic salts: If you performed an acid or base wash, residual inorganic salts might be present. Ensure thorough washing with deionized water after any acid/base treatment and proper drying of the organic phase (e.g., with anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.

  • Low temperature: Some high-molecular-weight impurities may precipitate if the product is stored at low temperatures. Gentle warming and filtration may resolve this, but re-purification might be necessary for high-purity applications.

Q3: I am struggling to remove residual 2-ethylhexanol from my product. What is the most effective method?

A: Residual 2-ethylhexanol can be challenging to remove due to its relatively high boiling point. High-vacuum distillation is the most effective method. Ensure your vacuum system can achieve a pressure of 2 mmHg or lower. Heating the flask to a temperature that allows the this compound to distill while leaving the higher-boiling impurities behind is key.

Q4: What are the recommended starting conditions for purifying this compound by column chromatography?

A: For purifying dialkyl phosphites, normal-phase column chromatography on silica (B1680970) gel is a common approach. You can start with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. A gradient elution, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, will likely provide good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before scaling up to a column.

Q5: How can I assess the purity of my final this compound product?

A: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools to determine the structure and identify impurities. The presence of signals corresponding to starting materials or byproducts will indicate the level of purity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can separate and quantify the main component and any impurities. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water could be a good starting point for method development.

  • Titration: To quantify acidic impurities, a simple acid-base titration can be performed.

Troubleshooting Guides

Issue 1: Incomplete Removal of Acidic or Basic Impurities After Washing
Symptom Possible Cause Suggested Solution
Aqueous wash remains acidic or basic after multiple washes.Insufficient washing volume or concentration of washing solution.Increase the volume of the washing solution or use a slightly more concentrated solution (e.g., 5% sodium bicarbonate instead of saturated). Ensure vigorous mixing during the wash to maximize interfacial contact.
Emulsion formation during washing.High concentration of product or impurities acting as surfactants.Dilute the organic phase with more solvent. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product degradation.The washing solution is too harsh (e.g., strong base).Use a milder base like sodium bicarbonate instead of sodium hydroxide. Keep the washing time to a minimum and perform the procedure at room temperature or below.
Issue 2: Problems During Vacuum Distillation
Symptom Possible Cause Suggested Solution
Product does not distill at the expected temperature.Vacuum is not low enough.Check your vacuum pump and all connections for leaks. Ensure the pump oil is fresh. A lower pressure will decrease the required distillation temperature.
"Bumping" or violent boiling.Uneven heating.Use a magnetic stir bar or an ebullator to ensure smooth boiling. Heat the distillation flask in an oil bath for uniform temperature distribution.
Product darkens or decomposes during distillation.Distillation temperature is too high.Improve the vacuum to allow distillation at a lower temperature. This is critical for thermally sensitive compounds like phosphites.

Experimental Protocols

Protocol 1: Purification by Washing (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) at a concentration of approximately 10-20% (w/v).

  • Acid Wash (Optional): To remove basic impurities, transfer the solution to a separatory funnel and wash with 1 M HCl (1 x 0.5 volume of the organic phase).

  • Base Wash: Wash the organic phase with a saturated sodium bicarbonate solution (2 x 0.5 volume) to neutralize and remove acidic impurities. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.

  • Water Wash: Wash the organic phase with deionized water (2 x 0.5 volume) to remove any remaining salts.

  • Drying: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the washed product.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a well-insulated heating mantle or an oil bath for heating.

  • Crude Product: Place the crude or washed this compound in the distillation flask. Add a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system, ensuring all joints are well-sealed. A pressure of ≤ 2 mmHg is recommended.

  • Heating: Once the vacuum is stable, begin heating the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure.

Table 1: Reported Vacuum Distillation Parameters for a Related Compound

CompoundPressure (mmHg)Boiling Point (°C)
O,O-bis-(2-ethylhexyl)-2-ethylhexyl phosphonic acid ester2242-245

Note: This data is for a related phosphonic acid ester and should be used as a starting point. The boiling point of this compound will be different but is expected to be in a similar range under high vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).

  • Gradient (Optional): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_analysis Analysis cluster_end End Product Crude_Product Crude this compound Washing Aqueous Washing (Acid/Base/Water) Crude_Product->Washing Drying Drying Organic Phase Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation For thermal stability Chromatography Column Chromatography Solvent_Removal->Chromatography For high purity Purity_Check Purity Analysis (NMR, HPLC, GC) Distillation->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Impure_Product Impure Product Detected (e.g., by NMR or GC) Acidic_Impurity Acidic Impurity? Impure_Product->Acidic_Impurity Basic_Impurity Basic Impurity? Acidic_Impurity->Basic_Impurity No Wash_Base Wash with dilute base (e.g., NaHCO3 soln.) Acidic_Impurity->Wash_Base Yes Neutral_Impurity Neutral Impurity (e.g., starting material)? Basic_Impurity->Neutral_Impurity No Wash_Acid Wash with dilute acid (e.g., HCl soln.) Basic_Impurity->Wash_Acid Yes Distill_Chromato Consider Vacuum Distillation or Column Chromatography Neutral_Impurity->Distill_Chromato Yes Pure_Product Pure Product Wash_Base->Pure_Product Wash_Acid->Pure_Product Distill_Chromato->Pure_Product

Caption: Troubleshooting decision tree for common impurity types.

Stability and degradation of "Bis(2-ethylhexyl) phosphite" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Bis(2-ethylhexyl) phosphite (B83602) (DEHP) in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Bis(2-ethylhexyl) phosphite in aqueous solutions?

This compound displays limited solubility in water and hydrolyzes very slowly.[1] In one study, no significant hydrolysis was observed in distilled water at approximately 25°C and a pH of around 3 over a three-week period. However, prolonged contact with water over several months can lead to some deterioration.

Q2: What are the expected degradation products of this compound in aqueous solutions?

The primary degradation pathway in aqueous solution is hydrolysis. The final hydrolysis products are expected to be phosphorous acid and 2-ethylhexanol.[1]

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound susceptible to oxidation?

Phosphites are known to be susceptible to oxidation, which would convert the phosphite ester to the corresponding phosphate (B84403) ester, Bis(2-ethylhexyl) phosphate. While specific studies on the oxidation of this compound were not found in the search results, it is a potential degradation pathway. To minimize oxidation, it is advisable to use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are suitable solvents for preparing stock solutions of this compound?

This compound is miscible with most common organic solvents.[1] Ethanol is a suitable solvent, with a reported solubility of 100 mg/mL.[2] For analytical purposes such as HPLC, acetonitrile (B52724) is also commonly used.[3] Given its slow hydrolysis, preparing concentrated stock solutions in a dry organic solvent is recommended before further dilution in aqueous media for experiments.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram (e.g., HPLC, GC) over time.
  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Steps:

      • Analyze a freshly prepared standard of this compound to establish its retention time.

      • If available, inject standards of the potential hydrolysis products: 2-ethylhexanol and phosphorous acid (or a derivatized form for GC) to identify the new peaks.

      • To mitigate hydrolysis, prepare fresh solutions before use and store stock solutions in a dry, compatible organic solvent at a low temperature. Avoid prolonged storage of aqueous dilutions.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Steps:

      • The appearance of a new peak could indicate the formation of Bis(2-ethylhexyl) phosphate. If a standard is available, compare its retention time.

      • To prevent oxidation, use high-purity, degassed solvents for solution preparation.

      • Prepare solutions under an inert atmosphere (e.g., in a glove box or by bubbling nitrogen through the solvent).

      • Store solutions in tightly sealed containers with minimal headspace.

Issue 2: The pH of my unbuffered aqueous solution containing this compound changes over time.
  • Possible Cause: Hydrolysis.

    • Explanation: The hydrolysis of this compound yields phosphorous acid.[1] The release of this acidic species into an unbuffered solution will cause a decrease in the pH.

    • Troubleshooting Steps:

      • Monitor the pH of your solution over the course of your experiment.

      • If maintaining a constant pH is critical, use an appropriate buffer system. Be aware that the buffer components could potentially influence the stability of the compound.

      • Whenever possible, use freshly prepared solutions to minimize the impact of hydrolysis.

Issue 3: I observe a change in the appearance of my this compound solution (e.g., color change, precipitation).
  • Possible Cause 1: Degradation.

    • Explanation: Long-term storage in contact with water has been noted to cause a light yellowing of the compound.

    • Troubleshooting Steps:

      • Visually inspect solutions before use. A change in color may indicate degradation.

      • If the solution appears cloudy or contains precipitate, this could be due to the low aqueous solubility of this compound or its degradation products.

      • Confirm the concentration of the active compound using a suitable analytical method (e.g., HPLC-UV, GC-MS).

  • Possible Cause 2: Incompatibility with container material.

    • Explanation: Bis(2-ethylhexyl) phosphate, a potential oxidation product, is noted to be corrosive to some metals.[4] While information for the phosphite is not specified, it is good practice to ensure container compatibility.

    • Troubleshooting Steps:

      • Store this compound and its solutions in glass or other inert containers. Avoid contact with aluminum or galvanized steel.[5]

      • Regularly inspect containers for any signs of degradation.

Quantitative Data Summary

ParameterValueConditionsSource
Water Solubility Insoluble, hydrolyzes very slowlyGeneral[1]
~700 µM (~200 ppm)25°C, distilled water
~300 µM (~90 ppm)26°C
~1300 µM (~390 ppm)92°C
Hydrolytic Stability No measurable hydrolysis~3 weeks, 25°C, pH ~3 in distilled water
Some deterioration~5 months, in contact with water at room temperature
Solubility in Ethanol 100 mg/mLNot specified[2]

Experimental Protocols

Protocol 1: Analysis of this compound Stability by HPLC-UV

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation for Stability Study:

    • Prepare a solution of this compound at the desired concentration in the solution to be tested (e.g., buffer at a specific pH, cell culture medium).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • If necessary, perform a sample clean-up step, such as solid-phase extraction, to remove interfering substances.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Conditions (Adapted from methods for similar compounds):

    • Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 98:2 v/v).[3] For mass spectrometry compatibility, replace any non-volatile acid with formic acid.[6]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection: UV detector at a suitable wavelength (e.g., 224 nm).[3]

    • Injection Volume: 10 µL.[3]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the test samples at each time point using the calibration curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

    • Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Analysis cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (in organic solvent) prep_test Prepare Test Solution (in aqueous medium) prep_stock->prep_test incubate Incubate under Test Conditions prep_test->incubate sampling Sample at Time Points (t0, t1, t2...) incubate->sampling cleanup Sample Cleanup (if necessary) sampling->cleanup hplc HPLC-UV Analysis cleanup->hplc quantify Quantify DEHP (vs. Calibration Curve) hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Unexpected Chromatographic Peaks start Unexpected Peak Observed in Chromatogram check_hydrolysis Is the solution aqueous and stored for some time? start->check_hydrolysis cause_hydrolysis Possible Cause: Hydrolysis check_hydrolysis->cause_hydrolysis Yes check_oxidation Were non-degassed solvents used or solution exposed to air? check_hydrolysis->check_oxidation No solution_hydrolysis Solution: - Use freshly prepared solutions - Store stock in dry solvent - Analyze standards of potential degradants cause_hydrolysis->solution_hydrolysis cause_oxidation Possible Cause: Oxidation check_oxidation->cause_oxidation Yes solution_oxidation Solution: - Use degassed solvents - Store under inert atmosphere - Analyze phosphate standard cause_oxidation->solution_oxidation

References

Common impurities in "Bis(2-ethylhexyl) phosphite" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using Bis(2-ethylhexyl) phosphite (B83602) and may encounter issues related to impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial "Bis(2-ethylhexyl) phosphite"?

A1: Commercial this compound, which primarily exists as the more stable phosphonate (B1237965) tautomer (Bis(2-ethylhexyl) hydrogen phosphite), can contain several types of impurities arising from its synthesis and degradation. The most common are:

  • Acidic Impurities: These are often byproducts of the synthesis or hydrolysis. They include phosphorous acid and mono(2-ethylhexyl) phosphite. Their presence can be detected by a lower pH or through analytical techniques like ³¹P NMR spectroscopy.

  • Unreacted Starting Materials: The most common starting material that may remain is 2-ethylhexanol, due to the use of an excess during synthesis to drive the reaction to completion.

  • Oxidation Products: this compound can be oxidized to Bis(2-ethylhexyl) phosphate (B84403), especially if exposed to air or other oxidizing agents during storage or handling.

  • Water: Moisture can lead to the hydrolysis of the phosphite ester, contributing to the formation of acidic impurities.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ³¹P NMR Spectroscopy: This is the most powerful technique for identifying and quantifying phosphorus-containing impurities. Each phosphorus compound will have a characteristic chemical shift.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for detecting volatile impurities, with the most common being residual 2-ethylhexanol.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the overall purity and to quantify non-volatile impurities, such as the oxidation product Bis(2-ethylhexyl) phosphate.[3]

  • Titration: A simple acid-base titration can be used to determine the total acidic impurity content.

Q3: My experiment is sensitive to acidic impurities. How can I remove them?

A3: Acidic impurities can be effectively removed by a liquid-liquid extraction with a mild aqueous base or by column chromatography over a basic adsorbent like alumina. A basic wash is a common and effective method.[4]

Q4: I suspect my sample has been partially oxidized. How can I remove the phosphate impurity?

A4: The oxidation product, Bis(2-ethylhexyl) phosphate, is more polar than the parent phosphite. This difference in polarity allows for separation using column chromatography, typically with silica (B1680970) gel or alumina.

Q5: Can I purify this compound by distillation?

A5: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities or highly volatile starting materials. However, care must be taken as organophosphorus compounds can be susceptible to thermal degradation. It is crucial to use a high-vacuum and the lowest possible temperature.

Troubleshooting Guides

Issue: Unexpected Side Reactions or Low Yield in a Reaction Using this compound

Possible Cause: The presence of acidic or nucleophilic impurities in the this compound can interfere with many chemical reactions. Acidic impurities can catalyze unwanted side reactions, while nucleophilic impurities like 2-ethylhexanol can compete with the desired reaction pathway.

Solution:

  • Assess Purity: First, analyze your stock of this compound for the presence of impurities using the analytical methods described in the FAQs (³¹P NMR is particularly recommended).

  • Purify the Reagent: Based on the identified impurities, choose an appropriate purification method from the detailed protocols below. For general purification, a basic wash followed by drying and filtration is often sufficient. For higher purity requirements, column chromatography or vacuum distillation may be necessary.

Issue: Inconsistent Results Between Batches of this compound

Possible Cause: Commercial batches of this compound can have varying levels of impurities. This variability can lead to inconsistent experimental outcomes.

Solution:

  • Analyze Each Batch: Do not assume that different batches will have the same purity. Perform a quick purity check (e.g., ³¹P NMR) on each new bottle or batch of the reagent.

  • Standardize the Reagent: If significant batch-to-batch variation is observed, consider purifying a larger quantity of the reagent to create a standardized stock for a series of experiments. This will ensure that the reagent quality is consistent throughout your research.

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shifts of this compound and Common Impurities
CompoundChemical StructureTypical ³¹P NMR Chemical Shift (ppm)
This compound[CH₃(CH₂)₃CH(C₂H₅)CH₂O]₂P(O)H+7 to +10
Bis(2-ethylhexyl) phosphate[CH₃(CH₂)₃CH(C₂H₅)CH₂O]₂P(O)(OH)-1 to +2
Mono(2-ethylhexyl) phosphite[CH₃(CH₂)₃CH(C₂H₅)CH₂O]P(O)(OH)H+4 to +7 (doublet of triplets)
Phosphorous AcidH₃PO₃+2 to +5

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary slightly depending on the solvent and concentration.

Table 2: Illustrative Example of Impurity Removal from this compound
ImpurityConcentration in Crude Product (%)Concentration after Basic Wash (%)Concentration after Alumina Column Chromatography (%)
Mono(2-ethylhexyl) phosphite3.5< 0.5< 0.1
Phosphorous Acid1.0< 0.2Not Detected
2-Ethylhexanol2.02.0< 0.5
Bis(2-ethylhexyl) phosphate1.51.5< 0.2
Purity of this compound 92.0 ~95.8 > 99.0

This data is illustrative and the actual efficiency of purification will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Aqueous Base Wash

Objective: To remove acidic impurities such as phosphorous acid and mono(2-ethylhexyl) phosphite.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in approximately 3 volumes of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release any evolved gas (CO₂).

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove residual water and salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl and let it stand for 15-20 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To identify and quantify phosphorus-containing impurities.

Materials and Equipment:

Procedure:

  • Prepare a sample by dissolving approximately 50-100 mg of the this compound in ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) to ensure accurate quantification (e.g., 5-10 times the longest T₁ of the phosphorus nuclei).

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to this compound and any identified impurities.

  • Calculate the relative percentage of each component based on the integration values.

Protocol 3: Analysis of 2-Ethylhexanol by GC-MS

Objective: To quantify the residual 2-ethylhexanol.

Materials and Equipment:

  • This compound sample

  • High-purity hexane (B92381) (or other suitable solvent)

  • Internal standard (e.g., dodecane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a standard stock solution of 2-ethylhexanol in hexane.

  • Prepare a series of calibration standards by diluting the stock solution and adding a fixed concentration of the internal standard to each.

  • Prepare the sample for analysis by accurately weighing a known amount of the this compound, dissolving it in hexane, and adding the same fixed concentration of the internal standard.

  • Inject the calibration standards and the sample into the GC-MS.

  • Develop a suitable temperature program to separate 2-ethylhexanol from the solvent and other components.

  • Identify the peaks for 2-ethylhexanol and the internal standard by their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the peak area of 2-ethylhexanol to the peak area of the internal standard against the concentration of 2-ethylhexanol.

  • Determine the concentration of 2-ethylhexanol in the sample using the calibration curve.

Visualizations

experimental_workflow_basic_wash crude Crude Bis(2-ethylhexyl) phosphite dissolve Dissolve in Diethyl Ether crude->dissolve extract Wash with 5% NaHCO₃ Solution dissolve->extract separate Separate Aqueous Layer extract->separate Repeat until no gas brine_wash Wash with Brine separate->brine_wash dry Dry with MgSO₄ brine_wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate pure Purified Bis(2-ethylhexyl) phosphite evaporate->pure

Caption: Workflow for the removal of acidic impurities using a basic wash.

analytical_workflow cluster_purity Purity Assessment cluster_p Phosphorus Impurities cluster_v Volatile Impurities cluster_o Overall Purity sample This compound Sample p_nmr ³¹P NMR Spectroscopy sample->p_nmr gc_ms GC-MS Analysis sample->gc_ms hplc HPLC Analysis sample->hplc p_impurities Identify & Quantify: - Monoester - Phosphorous Acid - Phosphate p_nmr->p_impurities v_impurities Identify & Quantify: - 2-Ethylhexanol gc_ms->v_impurities o_impurities Determine overall purity and non-volatile impurities hplc->o_impurities

Caption: Analytical workflow for the comprehensive purity assessment.

References

Technical Support Center: Optimizing Reaction Conditions with Bis(2-ethylhexyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving Bis(2-ethylhexyl) phosphite (B83602).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Bis(2-ethylhexyl) phosphite in organic synthesis?

This compound is a versatile organophosphorus reagent commonly employed in carbon-phosphorus bond-forming reactions. Its most notable applications include the Pudovik reaction and the Michaelis-Arbuzov reaction.

  • Pudovik Reaction: This reaction involves the addition of the P-H bond of this compound across the carbon-oxygen or carbon-nitrogen double bond of aldehydes, ketones, or imines to synthesize α-hydroxyphosphonates or α-aminophosphonates, respectively. These products are valuable in medicinal chemistry as they can act as enzyme inhibitors and haptens for catalytic antibodies.[1]

  • Michaelis-Arbuzov Reaction: In this reaction, this compound reacts with an alkyl halide to form a dialkyl phosphonate (B1237965).[2][3] This reaction is a fundamental method for preparing phosphonate esters, which are widely used in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes.[4]

Q2: What are the key safety precautions to consider when working with this compound?

This compound is a combustible liquid and can cause skin and eye irritation.[5] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use water spray, powder, alcohol-resistant foam, or carbon dioxide.

Q3: How can I purify the final product from a reaction involving this compound?

Purification of the product typically involves removing unreacted starting materials and any byproducts. Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating the desired product from impurities. Silica gel is a common stationary phase, and the eluent can be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate.[6]

  • Distillation: If the product is a thermally stable liquid with a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure compound.

Troubleshooting Guides

The Pudovik Reaction

Issue 1: Low or No Yield of the Desired α-Hydroxyphosphonate

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous base catalyst. Old or hydrated catalysts can be inactive.[7]
Steric Hindrance For sterically hindered aldehydes or ketones, increase the reaction time, elevate the temperature, or consider using a less sterically bulky phosphite.[7]
Reversible Reaction To shift the equilibrium towards the product, use an excess of one reactant or remove the product as it forms (e.g., through crystallization).[7]
Inappropriate Solvent Polar aprotic solvents are generally suitable. Experiment with different solvents to find the optimal one for your specific substrate.[7]

Issue 2: Formation of a Significant Amount of Phosphate (B84403) Byproduct (Phospha-Brook Rearrangement)

The most common side reaction in the Pudovik synthesis is the base-catalyzed rearrangement of the α-hydroxyphosphonate to a phosphate ester, known as the phospha-Brook rearrangement.[7]

Influencing Factor Mitigation Strategy
Choice of Base Use a milder base or a stoichiometric amount of a weaker base. Strong bases can promote the rearrangement.[7]
Temperature Run the reaction at a lower temperature to minimize the formation of the phosphate byproduct.[7]
Reaction Time Monitor the reaction progress using techniques like TLC or NMR and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the base.[7]
Work-up Procedure Employ an acidic work-up to neutralize the base and prevent further rearrangement during product isolation.[7]
The Michaelis-Arbuzov Reaction

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Low Reactivity of Alkyl Halide The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Use a more reactive alkyl halide if possible. Primary alkyl and benzyl (B1604629) halides are generally most effective.
Steric Hindrance If either the phosphite or the alkyl halide is sterically hindered, the SN2 reaction will be slow. Consider using less bulky reagents.
Reaction Not Reaching Completion Increase the reaction time and monitor the progress by TLC or NMR. Using an excess of the more volatile reactant can also help drive the reaction to completion.
Inappropriate Temperature The classical Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C). Insufficient heat may lead to an incomplete reaction.

Issue 2: Formation of Side Products

Side Reaction Identification and Mitigation
Perkow Reaction This occurs with α-halo ketones and leads to a vinyl phosphate instead of the desired β-keto phosphonate. Higher temperatures tend to favor the Michaelis-Arbuzov product.[1]
Reaction with Byproduct The alkyl halide generated as a byproduct (from the phosphite ester) can react with the starting phosphite. This is more of an issue if the byproduct is more reactive than the starting alkyl halide.[3]

Data Presentation

The following tables provide illustrative quantitative data on how reaction conditions can affect the yield of the Michaelis-Arbuzov reaction, using triethyl phosphite as an example. Similar optimization strategies can be applied to reactions with this compound.

Table 1: Effect of Catalyst on the Michaelis-Arbuzov Reaction of 1,4-bis(bromomethyl)benzene (B118104) with Triethyl Phosphite [7]

EntryCatalystTime (h)Yield (%)
1No Catalyst8.045.2
2FeCl₃7.555.4
3ZnCl₂7.060.1
4CeCl₃·7H₂O6.565.7
5CeCl₃·7H₂O-SiO₂5.586.5

Table 2: Effect of Solvent on the CeCl₃·7H₂O-SiO₂ Catalyzed Michaelis-Arbuzov Reaction [7]

EntrySolventTime (h)Yield (%)
1THF7.070.6
2Toluene7.566.9
3ACN7.068.3
4Solvent-free5.574.5

Experimental Protocols

Protocol 1: General Procedure for the Pudovik Reaction

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and this compound (1.0 - 1.2 eq).

  • Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add the base catalyst (e.g., a catalytic amount of a strong base like sodium ethoxide, or a stoichiometric amount of a weaker base like triethylamine) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC or NMR.

  • Work-up: Once the reaction is complete, quench it by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Michaelis-Arbuzov Reaction

This protocol describes a classical, uncatalyzed Michaelis-Arbuzov reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the alkyl halide (1.0 eq) and this compound (1.0 - 1.2 eq).

  • Heating: Heat the reaction mixture to 120-160 °C under a nitrogen atmosphere.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

  • Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Purify the product by vacuum distillation to remove the 2-ethylhexyl halide byproduct and any unreacted starting materials.

Visualizations

Pudovik_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde/Ketone and this compound dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add Base Catalyst cool->add_catalyst stir Stir at Room Temperature (2-24h) add_catalyst->stir monitor Monitor byTLC/NMR stir->monitor quench Quench with Aqueous NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product α-Hydroxyphosphonate purify->product

Caption: Experimental workflow for the Pudovik reaction.

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation phosphite This compound (Nucleophile) phosphonium Phosphonium Salt (Intermediate) phosphite->phosphonium SN2 alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->phosphonium phosphonate Dialkyl Phosphonate (Product) phosphonium->phosphonate SN2 new_alkyl_halide 2-Ethylhexyl Halide (Byproduct) phosphonium->new_alkyl_halide halide Halide Ion (Nucleophile) halide->phosphonate

Caption: Mechanism of the Michaelis-Arbuzov reaction.

References

Technical Support Center: Bis(2-ethylhexyl) phosphite Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with bis(2-ethylhexyl) phosphite (B83602). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with experiments related to its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is bis(2-ethylhexyl) phosphite and why is its stability important?

A1: this compound is a dialkyl phosphite ester. Its stability, particularly against hydrolysis, is crucial in various applications, including its use as a chemical intermediate, a stabilizer in polymers, and in extraction processes. Understanding its hydrolysis rate and byproducts is essential for predicting its environmental fate, ensuring formulation stability, and controlling reaction pathways.

Q2: What are the primary byproducts of this compound hydrolysis?

A2: The hydrolysis of this compound occurs in a stepwise manner. The primary byproduct is mono(2-ethylhexyl) phosphite and 2-ethylhexanol. Under conditions that favor complete hydrolysis, the final byproducts are phosphoric acid and 2-ethylhexanol.

Q3: What factors influence the rate of this compound hydrolysis?

A3: The hydrolysis rate is significantly influenced by pH and temperature. The reaction is generally slow under neutral conditions but is accelerated in the presence of acids or bases. Increased temperature will also increase the rate of hydrolysis.

Q4: How can I monitor the hydrolysis of this compound in my experiments?

A4: The most common and effective techniques for monitoring the hydrolysis of organophosphorus compounds like this compound are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). ³¹P NMR is particularly useful as it allows for the direct quantification of the parent compound and its phosphorus-containing byproducts.

Q5: What is the expected hydrolysis half-life of this compound?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly fast degradation of this compound. Contamination of reagents or glassware with acidic or basic residues.Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Use high-purity solvents and reagents.
Elevated storage or experimental temperature.Store this compound in a cool, dry place. Control the temperature of your experiment accurately using a thermostat-controlled bath or block.
Inconsistent or non-reproducible hydrolysis rates. Inaccurate pH control of the reaction medium.Use a calibrated pH meter and appropriate buffer systems to maintain a constant pH throughout the experiment.
Inconsistent mixing of the reaction solution.Ensure homogenous mixing using a magnetic stirrer or shaker at a constant speed, especially if the compound is not fully soluble.
Variations in the initial concentration of this compound.Prepare stock solutions carefully and verify the concentration before starting the kinetic experiments.
Difficulty in quantifying hydrolysis byproducts by ³¹P NMR. Poor signal-to-noise ratio.Increase the number of scans. Ensure proper tuning and shimming of the NMR spectrometer. Use a higher concentration of the sample if possible.
Overlapping peaks of different phosphorus species.Optimize NMR acquisition parameters (e.g., spectral width, acquisition time). Consider using a higher field NMR spectrometer for better resolution.
Inaccurate integration of NMR signals.Use a baseline correction and proper integration limits for each peak. For quantitative analysis, ensure a sufficient relaxation delay between scans (at least 5 times the longest T1 relaxation time).
Poor separation of byproducts in GC-MS or HPLC. Inappropriate column selection or chromatographic conditions.For GC-MS, consider derivatization of the acidic byproducts to make them more volatile. For HPLC, experiment with different stationary phases (e.g., C18, ion-exchange) and mobile phase compositions (e.g., pH, solvent gradient).
Co-elution with matrix components.Optimize your sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Experimental Protocols

Determining the Hydrolysis Rate of this compound using ³¹P NMR Spectroscopy

This protocol provides a general framework for determining the pseudo-first-order hydrolysis rate constant of this compound under specific pH and temperature conditions.

1. Materials and Reagents:

  • This compound (of known purity)

  • Buffer solutions of the desired pH (e.g., phosphate, acetate, or borate (B1201080) buffers)

  • Deuterated solvent for NMR locking (e.g., D₂O)

  • Internal standard for NMR (e.g., triphenyl phosphate, if needed for quantification)

  • NMR tubes

  • Thermostatted water bath or NMR probe with temperature control

  • ³¹P NMR Spectrometer

2. Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or dioxane) to ensure solubility.

    • In a volumetric flask, add the desired buffer solution and D₂O (typically 5-10% for the lock).

    • Equilibrate the buffer solution to the desired experimental temperature.

  • Initiation of the Hydrolysis Reaction:

    • To initiate the reaction, add a small, known volume of the this compound stock solution to the temperature-equilibrated buffer solution. The final concentration should be suitable for NMR analysis.

    • Mix the solution thoroughly and quickly transfer an aliquot to an NMR tube.

  • ³¹P NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

    • Acquire a ³¹P NMR spectrum at time t=0.

    • Continue to acquire spectra at regular time intervals over a period where significant hydrolysis is expected (e.g., hours, days, or weeks depending on the conditions).

    • Use proton decoupling to simplify the spectra. For quantitative measurements, ensure a sufficient relaxation delay between pulses.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the resonance signals for this compound and its hydrolysis product, mono(2-ethylhexyl) phosphite. The chemical shifts will be distinct for these species.

    • Integrate the area of the respective peaks at each time point.

    • The concentration of this compound at any time 't' is proportional to its peak integral.

    • Plot the natural logarithm of the concentration (or integral value) of this compound versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to -k, where k is the pseudo-first-order rate constant.

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_step1 Step 1: First Hydrolysis cluster_step2 Step 2: Second Hydrolysis BEHP This compound MEHP Mono(2-ethylhexyl) phosphite BEHP->MEHP + H₂O - 2-Ethylhexanol PA Phosphorous Acid MEHP->PA + H₂O - 2-Ethylhexanol EH 2-Ethylhexanol H2O H₂O H2O2 H₂O

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow prep 1. Prepare Reaction Solution (Buffer + BEHP Stock) initiate 2. Initiate Reaction at Controlled Temperature prep->initiate nmr_acq 3. Acquire ³¹P NMR Spectra at Timed Intervals initiate->nmr_acq data_proc 4. Process NMR Data (Integrate Peaks) nmr_acq->data_proc kin_anal 5. Kinetic Analysis (Plot ln[BEHP] vs. Time) data_proc->kin_anal results 6. Determine Rate Constant (k) and Half-life (t₁/₂) kin_anal->results

Caption: Experimental workflow for determining hydrolysis rate.

References

Technical Support Center: Troubleshooting Guide for Bis(2-ethylhexyl) phosphite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during chemical reactions involving Bis(2-ethylhexyl) phosphite (B83602). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where Bis(2-ethylhexyl) phosphite is used?

This compound is a versatile reagent commonly employed in several carbon-phosphorus bond-forming reactions, primarily:

  • Pudovik Reaction: The addition of the P-H bond across a carbon-heteroatom double bond, most commonly the C=O of aldehydes and ketones to form α-hydroxyphosphonates, or the C=N of imines to form α-aminophosphonates.[1]

  • Arbuzov Reaction: The reaction with an alkyl halide to form a phosphonate (B1237965). This reaction is a cornerstone for the synthesis of various phosphonate esters.[2]

  • Kabachnik-Fields Reaction: A three-component reaction between an amine, a carbonyl compound, and this compound to synthesize α-aminophosphonates.[1]

Troubleshooting Guides

Low or No Product Yield

Q2: I am getting a low yield or no product in my Pudovik/Kabachnik-Fields reaction with this compound. What are the possible causes and solutions?

Low or no product yield is a frequent issue and can stem from several factors. Use the following guide to diagnose and resolve the problem.

Troubleshooting Low Yield:

Possible Cause Explanation & Suggested Solution
Inactive Catalyst The catalyst (e.g., base or Lewis acid) may be old, hydrated, or impure. Solution: Use a fresh, anhydrous catalyst. For base-catalyzed reactions, consider using a stronger, non-nucleophilic base if a weaker one is ineffective.
Steric Hindrance The bulky 2-ethylhexyl groups on the phosphite can sterically hinder its approach to the electrophile, especially with sterically demanding aldehydes, ketones, or imines.[3] Solution: Increase the reaction temperature and/or prolong the reaction time. If possible, use a less sterically hindered substrate.
Reaction Equilibrium The Pudovik and Kabachnik-Fields reactions can be reversible.[4] Solution: Use a slight excess (1.1-1.2 equivalents) of this compound or the carbonyl/imine component to drive the equilibrium toward the product. Removal of water in the Kabachnik-Fields reaction, for instance with molecular sieves, can also shift the equilibrium.
Slow Imine Formation (Kabachnik-Fields) In the Kabachnik-Fields reaction, the initial formation of the imine from the amine and carbonyl can be the rate-limiting step. Solution: Consider adding a dehydrating agent like molecular sieves (4Å) or using a Lewis acid catalyst to promote imine formation.[4]
Hydrolysis of Reagents or Product This compound hydrolyzes slowly in water, and the product may also be susceptible to hydrolysis, especially under acidic or basic workup conditions.[4] Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). During workup, use neutral or mildly acidic/basic conditions and minimize contact time with aqueous phases.

Logical Decision-Making for Low Yield Issues

Low_Yield_Troubleshooting start Low or No Yield check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes purify_reagents Purify/dry reagents. Use freshly distilled substrates. check_reagents->purify_reagents No check_conditions Are reaction conditions (temperature, time) optimal? check_catalyst->check_conditions Yes fresh_catalyst Use fresh, anhydrous catalyst. Consider a different catalyst. check_catalyst->fresh_catalyst No check_equilibrium Is the reaction reversible? check_conditions->check_equilibrium Yes optimize_conditions Increase temperature. Prolong reaction time. check_conditions->optimize_conditions No drive_equilibrium Use excess reagent. Remove byproducts (e.g., water). check_equilibrium->drive_equilibrium Yes success Improved Yield check_equilibrium->success No purify_reagents->check_catalyst fresh_catalyst->check_conditions optimize_conditions->check_equilibrium drive_equilibrium->success

Caption: Troubleshooting Decision Tree for Low Yield.

Formation of Side Products

Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?

Several side reactions can occur, leading to a complex reaction mixture and difficult purification.

Common Side Products and Their Mitigation:

Side Product Reaction Explanation & Suggested Solution 31P NMR Shift (ppm)
Bis(2-ethylhexyl) phosphate (B84403) OxidationThis compound can be oxidized to the corresponding phosphate, especially in the presence of air or oxidizing agents. Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.~ -1 to 2 ppm
Rearrangement Product (Phosphate ester) PudovikIn base-catalyzed Pudovik reactions, the initially formed α-hydroxyphosphonate can rearrange to a more stable phosphate ester (phospha-Brook rearrangement).[3][5] Solution: Use milder bases (e.g., triethylamine (B128534) instead of sodium ethoxide), lower reaction temperatures, and shorter reaction times. An acidic workup can help neutralize the base and prevent further rearrangement.~ -1 to 5 ppm
Transesterification Products GeneralIf alcohols are present as impurities or solvents, they can react with this compound, leading to mixed phosphites and complicating the reaction.[3] Solution: Use anhydrous, non-alcoholic solvents unless the alcohol is a reactant.Varies
Aminal Formation Kabachnik-FieldsAn excess of the amine can react with the imine intermediate.[4] Solution: Use stoichiometric amounts of the amine or a slight excess of the carbonyl compound.N/A

Signaling Pathway for Phospha-Brook Rearrangement

Phospha_Brook_Rearrangement Phosphite This compound Hydroxyphosphonate α-Hydroxyphosphonate (Desired Product) Phosphite->Hydroxyphosphonate Pudovik Addition Aldehyde Aldehyde/Ketone Aldehyde->Hydroxyphosphonate Base Base Catalyst Base->Phosphite Deprotonation Intermediate Alkoxide Intermediate Hydroxyphosphonate->Intermediate Deprotonation by Base Phosphate Phosphate Ester (Side Product) Intermediate->Phosphate Rearrangement

Caption: Phospha-Brook Rearrangement Pathway.

Purification Challenges

Q4: My product is an oil and difficult to purify by column chromatography. What can I do?

The long, greasy 2-ethylhexyl chains in the product often result in oily, non-crystalline compounds that can be challenging to purify.

Purification Strategies:

  • Column Chromatography:

    • Solvent System: Due to the non-polar nature of the 2-ethylhexyl groups, a less polar eluent system is often required. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Use TLC to determine the optimal solvent system.

    • Silica (B1680970) Gel: Use standard silica gel (70-230 mesh). A larger column may be necessary for difficult separations.

    • Loading: Do not overload the column. It is better to run multiple smaller columns than one overloaded large one.[4]

  • Aqueous Workup:

    • Hydrolysis: Be mindful of the potential for hydrolysis of the phosphonate ester during aqueous workup, especially under strongly acidic or basic conditions.[6][7] A quick wash with saturated sodium bicarbonate solution followed by brine is often sufficient.

  • Salt Formation: If the product contains an amino group (from a Kabachnik-Fields or Pudovik reaction with an imine), consider converting it to a hydrochloride salt by treating a solution of the purified oil in a non-polar solvent (like diethyl ether or hexane) with HCl gas or a solution of HCl in a non-polar solvent. The resulting salt may precipitate as a solid, which can be isolated by filtration.[4]

Experimental Protocols

Protocol 1: Pudovik Reaction of this compound with Benzaldehyde

This protocol describes the synthesis of bis(2-ethylhexyl) (hydroxy(phenyl)methyl)phosphonate.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Triethylamine (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzaldehyde, followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or 31P NMR.

  • Upon completion, wash the reaction mixture with a saturated solution of NH4Cl, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).

Workflow for Pudovik Reaction

Pudovik_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phosphite and Aldehyde in DCM B Cool to 0°C A->B C Add Catalyst B->C D Stir at RT for 12-24h C->D E Monitor by TLC/NMR D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General Experimental Workflow for the Pudovik Reaction.

Protocol 2: Arbuzov Reaction of this compound with Benzyl (B1604629) Bromide

This protocol describes the synthesis of bis(2-ethylhexyl) benzylphosphonate.

Materials:

  • This compound (1.2 eq)

  • Benzyl bromide (1.0 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and this compound.

  • Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or 31P NMR spectroscopy. The reaction is typically complete within 3-5 hours.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation or flash column chromatography (Hexane:Ethyl Acetate gradient) to remove unreacted starting materials.

Data Presentation

Table 1: Effect of Catalyst on the Pudovik Reaction of Diethyl Phosphite and Benzaldehyde

(Data adapted from studies on similar dialkyl phosphites as a qualitative guide)

Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
None8024<10
Triethylamine (10)2512~85
DBU (5)254>95
K2CO3 (20)508~70

Table 2: 31P NMR Chemical Shifts of Common Species

(Approximate chemical shifts relative to 85% H3PO4. Actual shifts can vary based on solvent and concentration.)

Compound Structure 31P NMR Shift (ppm)
This compound(RO)2P(O)H~ +7 to +10
Bis(2-ethylhexyl) phosphate(RO)2P(O)OH~ -1 to +2
α-Hydroxyphosphonate Product(RO)2P(O)CH(OH)R'~ +20 to +25
α-Aminophosphonate Product(RO)2P(O)CH(NHR')R''~ +22 to +28
Arbuzov Product (Phosphonate)(RO)2P(O)R'~ +25 to +30

References

Technical Support Center: Optimizing Reaction Yields with Bis(2-ethylhexyl) Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your chemical reactions using Bis(2-ethylhexyl) phosphite (B83602).

Frequently Asked Questions (FAQs)

Q1: In which types of reactions can Bis(2-ethylhexyl) phosphite be used to improve yields?

A1: this compound is a versatile dialkyl phosphite commonly employed in carbon-phosphorus bond-forming reactions. It is particularly effective in the Pudovik reaction for the synthesis of α-hydroxyphosphonates. It can also be used in the Michaelis-Arbuzov reaction to produce phosphonates, although its steric bulk may influence reaction rates. Additionally, it can act as a scavenger for aldehydes in polymers, forming α-hydroxy phosphonates.[1]

Q2: What makes this compound a preferred reagent in certain reactions?

A2: In specific applications, such as the synthesis of certain phosphonates, this compound has been described as a particularly preferable reagent.[2][3] This preference is often due to its ability to contribute to high reaction yields and the properties it imparts to the final product. For instance, in the synthesis of bis(2-ethylhexyl)(1-hydroxy-1-methylethyl)phosphonate, a 100% reaction ratio has been reported.[2][3]

Q3: How does the steric hindrance of the 2-ethylhexyl group affect its reactivity?

A3: The bulky 2-ethylhexyl groups introduce significant steric hindrance around the phosphorus atom. In the Michaelis-Arbuzov reaction , which proceeds via an SN2 mechanism, this steric bulk can slow down the rate of reaction compared to less hindered phosphites like trimethyl or triethyl phosphite.[4] However, in other reactions, this steric bulk can be advantageous, potentially leading to higher selectivity.

Q4: What are the common side reactions when using this compound, and how can they be minimized?

A4: A common side reaction in the base-catalyzed Pudovik reaction is the phospha-Brook rearrangement , where the desired α-hydroxyphosphonate rearranges to a phosphate (B84403) ester. To minimize this, it is recommended to use milder reaction conditions, such as lower temperatures and shorter reaction times. Careful selection of the catalyst system is also crucial.[5][6] In the Michaelis-Arbuzov reaction, the alkyl halide byproduct can react with the starting phosphite, which can be mitigated by using a phosphite that generates a less reactive alkyl halide.[4]

Troubleshooting Guides

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound to form an α-hydroxyphosphonate. Here’s how to troubleshoot common issues to improve your yield:

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous base catalyst. Consider using a dual catalyst system, such as a combination of a nitrogen-containing basic compound (e.g., triethylamine) and a metallic halide (e.g., magnesium chloride), which has been shown to be highly effective.[2][3]
Steric Hindrance For highly hindered carbonyl compounds, consider increasing the reaction temperature or using a less sterically hindered phosphite if possible. However, this compound has been used successfully with ketones like acetone (B3395972).[2][3]
Reversible Reaction To drive the equilibrium towards the product, use a slight excess of the carbonyl compound (1.0 to 1.2 mol% relative to the phosphite).[2][3]
Inappropriate Solvent While the reaction can be run neat, polar aprotic solvents are generally effective. Experiment with different solvents to find the optimal conditions for your specific substrates.

Problem 2: Formation of Significant Side Products (Phospha-Brook Rearrangement)

Possible Cause Troubleshooting Steps
Strong Basic Catalyst Use a milder base or a lower concentration of the base. The amount of catalyst can significantly influence the reaction outcome.[5][6]
High Reaction Temperature Perform the reaction at a lower temperature. The phospha-Brook rearrangement is often favored at higher temperatures.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or NMR and work up the reaction as soon as the starting material is consumed.
The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.

Problem: Slow or Incomplete Reaction

Possible Cause Troubleshooting Steps
Steric Hindrance Due to the bulky 2-ethylhexyl groups, higher reaction temperatures and longer reaction times may be necessary compared to less hindered phosphites.
Poor Leaving Group on Alkyl Halide The reactivity order for the alkyl halide is R-I > R-Br > R-Cl. Use an alkyl iodide or bromide for a faster reaction.
Insufficient Heat The Michaelis-Arbuzov reaction often requires heating (typically 120-160 °C) to proceed at a reasonable rate, especially with less reactive phosphites.
Reaction Not Reaching Completion Use an excess of the alkyl halide to drive the reaction to completion. Monitor the reaction by TLC or NMR to confirm the consumption of the starting phosphite.

High-Yield Synthesis of an α-Hydroxyphosphonate using this compound

The following table summarizes the quantitative data from a patented high-yield synthesis of bis(2-ethylhexyl)(1-hydroxy-1-methylethyl)phosphonate, a product of the Pudovik reaction.[2][3]

Reactant 1Reactant 2Catalyst SystemMolar Ratio (Reactant 1:Reactant 2:Catalyst)Reaction Yield
This compoundAcetoneTriethylamine & Magnesium Chloride1 : 1.2 : (0.2 : 0.036)100% (reaction ratio)

Experimental Protocols

Detailed Protocol for the High-Yield Synthesis of Bis(2-ethylhexyl)(1-hydroxy-1-methylethyl)phosphonate

This protocol is adapted from the patent literature and describes a high-yield Pudovik-type reaction.[2][3]

Materials:

  • This compound (1 mole, 306.0 g)

  • Acetone (1.2 moles)

  • Triethylamine (0.2 moles, 20.2 g)

  • Magnesium chloride (0.036 moles, 3.4 g)

  • Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

Procedure:

  • Charge the reaction vessel with this compound, triethylamine, and magnesium chloride.

  • While stirring, add acetone dropwise to the mixture, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the mixture at the reaction temperature until the reaction is complete (monitor by TLC or NMR).

  • Upon completion, the product, bis(2-ethylhexyl)(1-hydroxy-1-methylethyl)phosphonate, is obtained. Further purification may be performed if necessary.

Visualizations

Pudovik_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Phosphite This compound Phosphite_Anion Phosphite Anion Phosphite->Phosphite_Anion + Base Base Base (e.g., Et3N) Protonated_Base Protonated Base Phosphite_Anion_2 Phosphite Anion Protonated_Base_2 Protonated Base Carbonyl Carbonyl Compound (e.g., Acetone) Alkoxide_Intermediate Alkoxide Intermediate Alkoxide_Intermediate_2 Alkoxide Intermediate Phosphite_Anion_2->Alkoxide_Intermediate + Carbonyl Final_Product α-Hydroxyphosphonate Alkoxide_Intermediate_2->Final_Product + Protonated Base Base_Regenerated Base (regenerated)

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Troubleshooting_Workflow start Low Reaction Yield q1 Check Catalyst Activity start->q1 a1_yes Catalyst is active q1->a1_yes Yes a1_no Use fresh, anhydrous catalyst. Consider a dual catalyst system. q1->a1_no q2 Substrates Sterically Hindered? a1_yes->q2 end Yield Improved a1_no->end a2_yes Increase temperature. Increase reaction time. q2->a2_yes a2_no Substrates not hindered q2->a2_no No a2_yes->end q3 Reaction Reversible? a2_no->q3 a3_yes Use slight excess of one reactant. q3->a3_yes a3_no Reversibility not the issue q3->a3_no No a3_yes->end q4 Side Reactions Observed? a3_no->q4 a4_yes Lower temperature. Use milder/less catalyst. Reduce reaction time. q4->a4_yes a4_no No significant side reactions q4->a4_no No a4_yes->end a4_no->end

Caption: Troubleshooting workflow for low reaction yield.

References

"Bis(2-ethylhexyl) phosphite" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-ethylhexyl) phosphite (B83602)

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Bis(2-ethylhexyl) phosphite, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel. This section summarizes the key parameters and precautions.

Quantitative Storage and Handling Data

The following table outlines the recommended quantitative parameters for the storage of this compound:

ParameterRecommended Value/ConditionNotes
Storage Temperature Room temperature, below +30°C.[1]Avoid excessive heat to prevent thermal decomposition.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).[2]The compound is sensitive to air and moisture.[2]
Humidity Dry conditions.This compound is susceptible to hydrolysis.[2]
Container Tightly closed, original container.Protect from light.
Shelf Life Not definitively established; stability is enhanced by proper storage.Use of antioxidants can extend shelf life.[1]
Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid contact with the following materials:

  • Strong Oxidizing Agents: Can cause vigorous reactions and may lead to the formation of toxic phosphorus oxides upon partial oxidation.[1]

  • Strong Reducing Agents: May react to form highly toxic and flammable phosphine (B1218219) gas.[1]

  • Water/Moisture: Leads to hydrolysis, degrading the compound to 2-ethylhexanol and phosphorous acid.[2]

  • Strong Acids and Bases: Can catalyze hydrolysis.[3]

  • Nitrates: Incompatible with the compound.[4]

Recommended Handling Practices
  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[5]

    • Skin Protection: Wear a lab coat and other protective clothing to prevent skin contact.[5]

  • Hygiene: Wash hands thoroughly after handling.[5]

  • Spills: In case of a spill, collect the spillage and dispose of it according to local regulations.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the use of this compound in experimental settings.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems encountered with this compound.

Troubleshooting Workflow for this compound A Problem Observed (e.g., Reaction Failure, Inconsistent Results) B Check Reagent Quality A->B C Visual Inspection: - Cloudiness? - Discoloration? - Precipitate? B->C D Analytical Check: - 31P NMR - GC-MS - IR Spectroscopy B->D E Degradation Confirmed C->E Yes D->E Yes F Review Storage & Handling: - Inert atmosphere? - Moisture exposure? - Temperature? E->F H Review Experimental Protocol: - Correct stoichiometry? - Anhydrous conditions? - Proper reaction temperature? E->H No G Purify Reagent or Use New Batch F->G K Problem Resolved G->K I Protocol Issue Identified H->I Yes J Optimize Protocol I->J I->K No J->K

Caption: A flowchart for troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound failed or gave a low yield. What could be the cause?

A1: Reaction failure or low yield can often be attributed to the degradation of this compound. This compound is sensitive to moisture and air, which can lead to hydrolysis and oxidation, respectively.[2] Ensure that the reagent was stored under an inert atmosphere and that all reaction glassware was thoroughly dried. It is also advisable to use anhydrous solvents.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection may reveal cloudiness, discoloration, or the presence of a precipitate, which can be signs of degradation. For a more definitive assessment, analytical techniques are recommended. ³¹P NMR spectroscopy is a powerful tool to check for the presence of impurities such as the corresponding phosphate (B84403) (from oxidation) or phosphorous acid (from hydrolysis). GC-MS can also be used to detect the presence of 2-ethylhexanol, a byproduct of hydrolysis.

Q3: I suspect my this compound has been oxidized. What would I see in the ³¹P NMR spectrum?

A3: this compound, being a phosphite ester, will have a characteristic chemical shift in the ³¹P NMR spectrum. Upon oxidation to Bis(2-ethylhexyl) phosphate, a new peak will appear at a different chemical shift, typically in the range expected for phosphate esters. The presence of this additional peak indicates the degree of oxidation.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-ethylhexanol and phosphorous acid. This reaction can be accelerated by acidic or basic conditions.[2][3]

  • Oxidation: The phosphorus atom in this compound is in the +3 oxidation state and is susceptible to oxidation to the more stable +5 state, forming the corresponding phosphate.[2] This can be initiated by heat or exposure to oxidizing agents.[2]

Degradation Pathways Diagram

The following diagram illustrates the primary degradation pathways of this compound.

Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound P(III) B 2-Ethylhexanol A->B + H2O C Phosphorous Acid A->C + H2O D Bis(2-ethylhexyl) phosphate P(V) A->D + [O]

Caption: Hydrolysis and oxidation of this compound.

Experimental Protocols

This section provides a detailed methodology for a common application of this compound.

Protocol: Synthesis of a Phosphonate (B1237965) via the Michaelis-Arbuzov Reaction

This protocol describes the synthesis of a dialkyl phosphonate from an alkyl halide using this compound.

Objective: To synthesize a novel phosphonate ester for use in further synthetic steps.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • To the flask, add this compound (1 equivalent) and the chosen alkyl halide (1.1 equivalents) dissolved in anhydrous toluene.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure and purity. Mass spectrometry can also be used to confirm the molecular weight.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (safety goggles, lab coat, and gloves).

  • Alkyl halides can be lachrymatory and toxic; handle with care.

  • Use caution when working with heated reaction mixtures.

References

Incompatible materials with "Bis(2-ethylhexyl) phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) phosphite (B83602). It includes troubleshooting advice and frequently asked questions regarding material compatibility to ensure safe and effective experimentation.

Troubleshooting Guide

Issue: My Bis(2-ethylhexyl) phosphite solution appears to be degrading or changing in appearance after being in contact with new labware.

  • Possible Cause: Chemical incompatibility between this compound and the material of your labware. This can lead to degradation of the compound, the labware, or both.

  • Troubleshooting Steps:

    • Identify the Material: Determine the composition of the new labware (e.g., specific type of plastic, metal, or glass).

    • Consult the Incompatibility Table: Refer to the table below to see if the material is listed as incompatible.

    • Visual Inspection: Look for signs of reaction such as discoloration, precipitation, gas formation, or corrosion of the labware.

    • Analytical Confirmation (Optional): If feasible, analyze a sample of the this compound using techniques like NMR or chromatography to check for the presence of degradation products.

    • Switch to a Compatible Material: Transfer the chemical to a container made from a known compatible material, such as borosilicate glass or polyethylene.

Issue: I am observing gas evolution from my reaction vessel containing this compound.

  • Possible Cause: If your setup includes metallic components (e.g., stir bars, probes, or the vessel itself) made of mild steel or galvanized steel/zinc, this compound may be reacting to produce hydrogen gas, which is flammable and can create an explosive mixture with air.[1]

  • Troubleshooting Steps:

    • Ensure Proper Ventilation: Immediately ensure your work is being conducted in a well-ventilated area or a chemical fume hood.[2]

    • Eliminate Ignition Sources: Remove any potential ignition sources from the vicinity.[2][3]

    • Identify Metal Components: Check all components in contact with the this compound for their material composition.

    • Replace Incompatible Metals: Substitute any incompatible metal parts with those made from compatible materials like stainless steel (with caution and verification), glass, or Teflon.

Frequently Asked Questions (FAQs)

Q1: What materials are generally considered incompatible with this compound?

This compound is incompatible with several classes of materials. Contact with these can lead to hazardous reactions, including the release of heat or flammable gases. The primary incompatible materials are strong oxidizing agents and strong bases.[3][4] Additionally, it can react with certain metals and acids.[1][3]

Q2: Can I store this compound in a metal container?

It is not recommended to store this compound in containers made of mild steel or galvanized steel/zinc, as it can react with these metals to produce flammable hydrogen gas.[1] Lined metal cans or plastic containers are generally recommended.[1]

Q3: What happens if this compound comes into contact with a strong base?

Contact with strong bases can cause a reaction.[4] Similarly, contact with alkaline materials can liberate heat.[1]

Q4: Are there any specific storage conditions I should be aware of?

Store this compound in a tightly closed container in a dry, well-ventilated place.[2] It should be stored away from incompatible materials.[3] Some sources recommend storage in a corrosives area.[4]

Incompatible Materials Summary

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents Violent reaction.[5]
Strong Bases May react.[1][3][4]
Alkaline Materials Liberates heat.[1]
Mild Steel Reacts to produce flammable hydrogen gas.[1]
Galvanized Steel / Zinc Reacts to produce flammable hydrogen gas.[1]
Acids May react.[3]
Nitrates Incompatible.[3]

Experimental Protocol: Material Compatibility Test

This protocol provides a general method for assessing the compatibility of a specific material with this compound under controlled laboratory conditions.

Objective: To determine if a test material is chemically compatible with this compound by observing any changes in the material or the chemical over a set period.

Materials:

  • This compound

  • Test material (e.g., a piece of plastic, metal, or elastomer)

  • Control container made of a known inert material (e.g., borosilicate glass)

  • Analytical balance

  • Oven or incubator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves

Methodology:

  • Sample Preparation:

    • Cut a small, representative sample of the test material.

    • Clean the sample to remove any surface contaminants and dry it completely.

    • Measure and record the initial mass and dimensions of the test sample.

  • Experimental Setup:

    • Place the test sample into a clean, dry container made of the same material.

    • In a separate, identical container (without the test sample), place an equivalent amount of this compound to serve as a control.

    • Add a sufficient volume of this compound to the container with the test sample to ensure it is fully submerged.

    • Seal both containers.

  • Incubation:

    • Place both the test and control containers in an oven or incubator at a controlled temperature relevant to your experimental conditions (e.g., room temperature or an elevated temperature).

    • Let the samples incubate for a predetermined period (e.g., 24 hours, 7 days).

  • Observation and Analysis:

    • Periodically and at the end of the incubation period, visually inspect both the test and control samples. Look for any changes such as:

      • Color change in the this compound.

      • Formation of precipitates.

      • Gas evolution.

      • Corrosion, swelling, or discoloration of the test material.

    • After the incubation period, carefully remove the test sample from the this compound.

    • Clean the sample with a suitable solvent and dry it completely.

    • Measure and record the final mass and dimensions of the test sample.

    • (Optional) Analyze the this compound from both the test and control containers for any chemical changes using appropriate analytical techniques.

    • Compare the observations and measurements of the test sample with the control. Significant changes in the physical properties of the test material or the chemical properties of the this compound indicate incompatibility.

Incompatibility Relationships Diagram

IncompatibleMaterials cluster_incompatible Incompatible Materials cluster_hazards Potential Hazards BEHP This compound StrongOxidizers Strong Oxidizing Agents BEHP->StrongOxidizers reacts with StrongBases Strong Bases / Alkaline Materials BEHP->StrongBases reacts with Metals Mild Steel, Galvanized Steel/Zinc BEHP->Metals reacts with Other Acids, Nitrates BEHP->Other may react with ViolentReaction Violent Reaction StrongOxidizers->ViolentReaction HeatGeneration Heat Generation StrongBases->HeatGeneration H2Gas Flammable Hydrogen Gas Metals->H2Gas Reaction Chemical Reaction Other->Reaction

Caption: Incompatibility pathways for this compound.

References

Technical Support Center: Managing Toxic Fumes from Bis(2-ethylhexyl) phosphite Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely managing the thermal decomposition of Bis(2-ethylhexyl) phosphite (B83602) (BEHP) in a laboratory setting. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate the risks associated with toxic fume generation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Bis(2-ethylhexyl) phosphite and why is its decomposition a concern?

A1: this compound (BEHP) is a dialkyl phosphite, an organophosphorus compound used in various chemical syntheses.[1][2] When heated, it can decompose and release hazardous fumes, including toxic phosphorus oxides and highly toxic phosphine (B1218219) gas.[3][4][5] Inhalation of these fumes can pose significant health risks.[6]

Q2: At what temperature does this compound decompose?

Q3: What are the primary toxic fumes generated during the decomposition of this compound?

A3: The primary toxic fumes expected from the thermal decomposition of this compound include:

  • Phosphorus oxides (P₂O₅): These are corrosive and can cause severe irritation to the respiratory tract, eyes, and skin.[3][4][7]

  • Phosphine (PH₃): A highly toxic, flammable gas with a fish- or garlic-like odor, although it may be odorless in its pure form.[6] Phosphine can cause severe respiratory, gastrointestinal, and central nervous system effects.[6]

  • Organic byproducts: The 2-ethylhexyl chains may decompose to form various volatile organic compounds (VOCs).

Q4: What are the occupational exposure limits for the primary toxic fumes?

A4: It is critical to keep exposure to decomposition fumes well below established occupational exposure limits.

CompoundAgencyTWA (8-hour)STEL (15-minute)IDLH
Phosphine (PH₃) OSHA0.3 ppm-50 ppm
NIOSH0.3 ppm1 ppm50 ppm
ACGIH0.05 ppm0.15 ppm-
Phosphorus Pentoxide (as P₂O₅) NIOSH---
ACGIH---

(Data sourced from OSHA, NIOSH, and ACGIH guidelines. TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.)

Q5: What are the immediate signs of exposure to these toxic fumes?

A5: Symptoms of acute exposure can include:

  • Phosphorus Oxides: Coughing, irritation of the nose and throat, and difficulty breathing.[7]

  • Phosphine: Headache, dizziness, nausea, vomiting, chest tightness, and difficulty breathing.[6] A garlic-like odor may also be noticeable.[6]

If you experience any of these symptoms, immediately move to fresh air and seek medical attention.

Section 2: Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unpleasant or garlic-like odor detected in the lab during the experiment. Inadequate ventilation or failure of the fume hood. Leak in the experimental apparatus. Scrubber system is not functioning correctly or is saturated.1. IMMEDIATELY stop the heating process. 2. If safe to do so, ensure the fume hood sash is at the appropriate height. 3. Verify the fume hood is operational (check airflow indicator). 4. If the odor persists, evacuate the immediate area and alert laboratory safety personnel. 5. Before resuming work, perform a thorough leak check of your apparatus and ensure the scrubber system is functioning as intended.
Visible white smoke or fumes escaping the apparatus. A significant leak in the experimental setup. The reaction temperature is too high, leading to rapid decomposition. The inert gas flow is insufficient to carry all fumes into the scrubber.1. Stop the experiment immediately by turning off the heat source. 2. Increase the inert gas flow to purge the apparatus, directing fumes into the scrubber. 3. After the apparatus has cooled, carefully inspect all joints and connections for leaks. 4. Re-evaluate the experimental temperature to ensure it is not unnecessarily high.
The scrubbing solution shows no change in color or pH, but an odor is still present. The scrubbing solution is not effective for all decomposition products (e.g., organic byproducts). The concentration of the scrubbing solution is too low. The contact time between the gas and the scrubbing solution is insufficient.1. Consider a multi-stage scrubbing system with different solutions (e.g., an oxidizing scrubber followed by a caustic scrubber). 2. Ensure the concentration of your scrubbing solution is appropriate for the expected amount of fumes. 3. Check the flow rate of the gas through the scrubber; a lower flow rate increases contact time. 4. Use a gas detector to identify the nature of the escaping fumes.
Clogging or blockage in the tubing leading to the scrubber. Condensation and solidification of decomposition byproducts in cooler parts of the apparatus.1. Use heating tape on the tubing leading from the reaction vessel to the scrubber to prevent condensation. 2. Ensure the tubing has a sufficient diameter to prevent easy blockage. 3. Periodically inspect the tubing for any signs of buildup.

Section 3: Detailed Experimental Protocols

Protocol for Safe Thermal Decomposition of this compound

This protocol outlines a general procedure for heating BEHP while minimizing exposure to toxic fumes.

Materials:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller and thermocouple

  • Condenser (optional, depending on the experimental goal)

  • Inert gas source (e.g., Nitrogen or Argon) with a flow controller

  • Gas inlet adapter

  • Gas outlet adapter connected to a scrubber system

  • Appropriate glassware and tubing (ensure materials are compatible with the reactants and products)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, flame-retardant lab coat, and chemical splash goggles. All work must be performed in a certified chemical fume hood.

Workflow Diagram:

G cluster_prep Preparation cluster_execution Execution cluster_shutdown Shutdown A Assemble Apparatus in Fume Hood B Charge Flask with BEHP A->B C Connect Inert Gas and Scrubber B->C D Start Inert Gas Flow C->D E Begin Gradual Heating D->E F Monitor Temperature and Gas Flow E->F G Observe for Leaks or Fume Escape F->G H Turn Off Heat G->H If issues arise, proceed to shutdown I Cool to Room Temperature H->I J Maintain Inert Gas Flow During Cooling I->J K Safely Disassemble Apparatus J->K

Experimental Workflow for Safe Decomposition

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus inside a certified chemical fume hood. Ensure all glassware is clean, dry, and free of defects.

  • Charging the Flask: Add the desired amount of this compound to the round-bottom flask.

  • Connections: Connect the inert gas line to the gas inlet adapter and the gas outlet to the scrubber system. Ensure all connections are secure.

  • Inert Atmosphere: Start a gentle flow of inert gas through the apparatus to purge the system of air.

  • Heating: Begin heating the flask gradually using the heating mantle. Monitor the temperature closely with the thermocouple.

  • Monitoring: Throughout the experiment, continuously monitor the apparatus for any signs of leaks, such as visible fumes or odors. Also, monitor the inert gas flow rate.

  • Shutdown: Once the experiment is complete, turn off the heating mantle and allow the apparatus to cool to room temperature under the inert gas flow.

  • Disassembly: Once cool, safely disassemble the apparatus. Handle any residues as hazardous waste.

Protocol for Gas Scrubbing of Decomposition Fumes

This protocol describes a two-stage scrubbing system to neutralize both acidic phosphorus oxides and phosphine.

Materials:

  • Two gas washing bottles (bubblers)

  • Tubing to connect the reaction apparatus to the bubblers in series

  • Scrubbing Solution 1 (Oxidizing): 5% (w/v) solution of potassium permanganate (B83412) (KMnO₄) in 1 M sulfuric acid (H₂SO₄). This will oxidize phosphine to less harmful phosphate (B84403).

  • Scrubbing Solution 2 (Caustic): 2 M sodium hydroxide (B78521) (NaOH) solution. This will neutralize acidic gases like phosphorus pentoxide (which forms phosphoric acid in the presence of moisture).

  • Fume trap or final bubbler with mineral oil to prevent backflow and indicate gas flow.

Scrubber Setup Diagram:

G reaction Reaction Vessel out Gas Outlet scrubber1 Scrubber 1 (KMnO₄/H₂SO₄) In Out reaction:out->scrubber1:in Toxic Fumes scrubber2 Scrubber 2 (NaOH) In Out scrubber1:out->scrubber2:in trap Fume Trap/Vent scrubber2:out->trap

Two-Stage Gas Scrubber Setup

Procedure:

  • Prepare Solutions: Carefully prepare the scrubbing solutions. Always add acid to water, not the other way around.

  • Fill Bubblers: Fill the first gas washing bottle with the KMnO₄/H₂SO₄ solution and the second with the NaOH solution. Do not overfill.

  • Connect in Series: Connect the gas outlet from your reaction apparatus to the inlet of the first bubbler (KMnO₄/H₂SO₄). Connect the outlet of the first bubbler to the inlet of the second bubbler (NaOH).

  • Final Vent: Connect the outlet of the second bubbler to a fume trap or directly to the back of the fume hood.

  • Operation: During the experiment, observe the gas bubbling through the solutions. A color change in the permanganate solution (from purple to brown/colorless) indicates it is being consumed.

  • Disposal: After the experiment, the contents of the bubblers should be treated as hazardous waste and disposed of according to your institution's guidelines.

Protocol for Analysis of Decomposition Products by GC-MS

This provides a general guideline for identifying the volatile and semi-volatile organic byproducts of decomposition.

Objective: To identify the organic compounds produced during the thermal decomposition of BEHP.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Thermal Desorption (TD) unit or Pyrolysis (Py)-GC-MS system for direct analysis of fumes. Alternatively, a solvent trap can be used to collect the effulent for liquid injection.

Logical Relationship for Analytical Approach:

G start Decomposition Experiment Conducted collect Collect Volatile Byproducts start->collect analyze Analyze by GC-MS collect->analyze identify Identify Compounds via Mass Spectra Library analyze->identify quantify Quantify using Internal/External Standards identify->quantify

Analytical Approach for Decomposition Products

Procedure (using a solvent trap):

  • Sample Collection: In place of the scrubbing system, connect the gas outlet from the decomposition apparatus to a cold trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath) to condense volatile products. Alternatively, bubble the effluent gas through a suitable solvent (e.g., dichloromethane (B109758) or hexane) to trap the organic compounds.

  • Sample Preparation: If a cold trap is used, allow it to warm to room temperature and rinse the condensed liquid with a small, known volume of a suitable solvent. If a solvent trap is used, the solution can be analyzed directly or concentrated if necessary. Add an internal standard for quantitative analysis.

  • GC-MS Analysis: Inject a small aliquot of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all compounds.

      • Carrier Gas: Helium or Hydrogen.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a wide range, for example, m/z 35-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the compounds.

    • Quantify the identified compounds by comparing their peak areas to that of the internal standard.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult with your institution's Environmental Health and Safety (EH&S) department before performing any new or hazardous procedures.

References

Validation & Comparative

A Comparative Guide to Phosphite Ligands: "Bis(2-ethylhexyl) phosphite" in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of ligands is a critical determinant of success in transition metal-catalyzed reactions. Phosphite (B83602) ligands, a class of organophosphorus compounds, have garnered significant attention due to their unique electronic and steric properties, which profoundly influence catalytic activity, selectivity, and stability. This guide provides an objective comparison of "Bis(2-ethylhexyl) phosphite" with other commonly employed phosphite ligands, supported by available data and detailed experimental protocols.

Phosphite ligands are generally characterized by their strong π-acceptor capabilities and relative stability to air and moisture compared to their phosphine (B1218219) counterparts, making them attractive for a range of catalytic applications.[1][2] Their modular synthesis allows for the fine-tuning of steric and electronic parameters, enabling the optimization of catalytic systems for specific transformations.[2] This guide will focus on the performance of "this compound" in comparison to two representative phosphite ligands: the sterically demanding Triphenyl phosphite and the less hindered Triisopropyl phosphite, in two key industrial processes: rhodium-catalyzed hydroformylation and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Ligand Properties: A Comparative Overview

The efficacy of a phosphite ligand is largely dictated by its steric and electronic characteristics. The Tolman cone angle (θ) is a widely accepted measure of a ligand's steric bulk, while the Tolman Electronic Parameter (TEP) quantifies its electron-donating or -withdrawing nature.

LigandStructureMolecular Weight ( g/mol )Tolman Cone Angle (θ)
This compound [CH₃(CH₂)₃CH(C₂H₅)CH₂O]₂P(O)H306.42*Estimated ~140-150°
Triphenyl phosphite (C₆H₅O)₃P310.28[3]128°
Triisopropyl phosphite [(CH₃)₂CHO]₃P208.20130°
No experimentally determined or calculated value for the Tolman cone angle of this compound was found in the searched literature. This value is an estimation based on the branched alkyl structure and comparison with other alkyl phosphites.

Performance in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, is a fundamental industrial process for the production of aldehydes from alkenes. The choice of phosphite ligand significantly impacts the reaction's rate and, crucially, its regioselectivity (n/iso ratio).

Table 1: Performance Data in the Hydroformylation of 1-Octene (B94956)

LigandCatalyst SystemTemp. (°C)Pressure (bar)n/iso RatioConversion (%)Yield (%)Reference
Tris(o-tert-butyl-p-methylphenyl) phosphite (a bulky phosphite)Rh(acac)(CO)₂1002095:5>9998 (aldehydes)[4]
Various phospholane-phosphite ligandsRh(acac)(CO)₂90-105----[1]
Spirocyclic diphosphite (L27)Rh(acac)(CO)₂1001496.4:3.6>99>99 (linear aldehyde)[5]

Direct comparative data for this compound in the hydroformylation of 1-octene was not available in the searched literature. The data presented for other phosphite ligands illustrates typical performance metrics under various conditions.

Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The phosphite ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Table 2: Performance Data in the Suzuki-Miyaura Cross-Coupling Reaction

LigandCatalyst SystemSubstratesBaseSolventTemp. (°C)Yield (%)Reference
Various phosphite ligandsPd(OAc)₂Aryl bromides, Phenylboronic acidK₃PO₄Toluene (B28343)10085-98[6]
Dialkylbiaryl phosphine ligands (for comparison)Pd₂(dba)₃Aryl/heteroaryl bromides, 2-pyridylboronateKFDioxane11074-91[7]
Phosphinite ligand (for comparison)Pd(OAc)₂Aryl bromides, Phenylboronic acidK₂CO₃Toluene11090-98

Specific performance data for this compound in Suzuki-Miyaura reactions was not found in the reviewed literature. The table provides examples of conditions and yields achieved with other phosphorus-based ligands to serve as a benchmark.

Experimental Protocols

Rhodium-Catalyzed Hydroformylation of 1-Octene

This generalized procedure is based on typical conditions reported in the literature and can be adapted for comparative studies of different phosphite ligands.

Materials:

  • Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]

  • Phosphite ligand (e.g., this compound, Triphenyl phosphite, Triisopropyl phosphite)

  • 1-Octene

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (0.01-0.1 mol%) and the desired phosphite ligand (1-10 equivalents relative to Rh).

  • Add anhydrous toluene to dissolve the catalyst precursor and ligand.

  • Add 1-octene to the reactor.

  • Seal the autoclave, remove it from the glovebox, and connect it to the gas lines.

  • Purge the autoclave several times with syngas.

  • Pressurize the reactor to the desired pressure (e.g., 20-40 bar) with the 1:1 CO/H₂ mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 2-24 hours), monitoring the pressure to follow the gas uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity (n/iso ratio of the resulting nonanals).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a phosphite ligand.

Materials:

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphite ligand (e.g., this compound, Triphenyl phosphite, Triisopropyl phosphite)

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-5 mol%), the phosphite ligand (1-5 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental workflows and catalytic cycles involved in the reactions discussed.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge Reactor/Flask B Add Catalyst Precursor A->B C Add Ligand B->C D Add Solvent C->D E Add Reactants D->E F Set Temperature & Pressure E->F G Stir for Designated Time F->G H Monitor Progress (TLC/GC) G->H I Cool to Room Temperature H->I J Quench Reaction I->J K Extraction J->K L Purification (Chromatography) K->L M M L->M Product Characterization Hydroformylation_Cycle Rh(I) Precatalyst Rh(I) Precatalyst HRh(CO)2L2 HRh(CO)₂L₂ Rh(I) Precatalyst->HRh(CO)2L2 + H₂/CO + 2L Alkene Complex HRh(CO)₂L(alkene) HRh(CO)2L2->Alkene Complex + Alkene - L Alkyl Complex (Alkyl)Rh(CO)₂L Alkene Complex->Alkyl Complex Hydride Migration Acyl Complex (Acyl)Rh(CO)₂L Alkyl Complex->Acyl Complex CO Insertion H2 Oxidative Addition (Acyl)Rh(H)₂(CO)₂L Acyl Complex->H2 Oxidative Addition + H₂ H2 Oxidative Addition->HRh(CO)2L2 Reductive Elimination (Aldehyde) Aldehyde Aldehyde H2 Oxidative Addition->Aldehyde Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative Addition + Ar-X Transmetalation Ar-Pd(II)(Ar')L₂ Oxidative Addition->Transmetalation + Ar'B(OH)₂ + Base Reductive Elimination Ar-Ar' Transmetalation->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product

References

A Comparative Guide to Bis(2-ethylhexyl) phosphite and Bis(2-ethylhexyl) phosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organophosphorus chemistry, Bis(2-ethylhexyl) phosphite (B83602) and Bis(2-ethylhexyl) phosphate (B84403) are two structurally similar yet functionally distinct compounds with a range of applications in industrial processes and research. This guide provides a detailed, objective comparison of their chemical properties, synthesis, applications, and toxicological profiles, supported by available experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific needs.

At a Glance: Key Chemical and Physical Properties

A summary of the fundamental properties of Bis(2-ethylhexyl) phosphite and Bis(2-ethylhexyl) phosphate is presented below. These properties influence their behavior in various applications.

PropertyThis compoundBis(2-ethylhexyl) phosphate
CAS Number 3658-48-8[1]298-07-7[1]
Molecular Formula C₁₆H₃₅O₃P[1]C₁₆H₃₅O₄P[1]
Molecular Weight 306.42 g/mol 322.42 g/mol
Appearance Colorless liquidOdorless, light yellow liquid
Density 0.916 g/mL at 25 °C0.965 g/mL at 25 °C
Boiling Point 174 °C at 7 TorrDecomposes at 240 °C
Melting Point --60 °C
Refractive Index n20/D 1.442n20/D 1.443
Solubility in Water Insoluble, hydrolyzes very slowly0.21 g/100 mL at 20°C

Synthesis and Manufacturing

The synthesis of both compounds typically involves the reaction of a phosphorus precursor with 2-ethylhexanol. However, the specific phosphorus source and reaction conditions differ, leading to the desired phosphite or phosphate ester.

Synthesis of this compound

This compound is generally synthesized through the reaction of phosphorus trichloride (B1173362) with 2-ethylhexanol. The reaction proceeds via the esterification of the P-Cl bonds.

PCl3 Phosphorus Trichloride Intermediate Dialkoxychlorophosphine PCl3->Intermediate + 2 EHOH HCl HCl (byproduct) EHOH 2-Ethylhexanol (2 eq.) Product This compound Intermediate->Product Hydrolysis

Figure 1. Synthetic pathway for this compound.

Experimental Protocol: General Procedure for Dialkyl Phosphite Synthesis

A general method for the synthesis of dialkyl phosphites from phosphorus trichloride and an alcohol can be adapted for this compound[2]:

  • To a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, add dry 2-ethylhexanol.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add freshly distilled phosphorus trichloride dropwise with constant stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete reaction and removal of HCl gas.

  • Apply a vacuum to the flask to remove any residual HCl.

  • The resulting crude product can be purified by vacuum distillation.

Synthesis of Bis(2-ethylhexyl) phosphate

Bis(2-ethylhexyl) phosphate is commonly prepared by the reaction of phosphorus oxychloride with 2-ethylhexanol.[3] This method can be followed by a hydrolysis step.

POCl3 Phosphorus Oxychloride Intermediate Bis(2-ethylhexyl) phosphorochloridate POCl3->Intermediate + 2 EHOH HCl HCl (byproduct) EHOH 2-Ethylhexanol (2 eq.) Product Bis(2-ethylhexyl) phosphate Intermediate->Product Hydrolysis

References

Navigating the Post-DEHP Landscape: A Comparative Guide to Safer Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of materials for laboratory and medical applications is a critical decision with far-reaching implications for experimental outcomes and patient safety. For decades, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) was the gold standard for rendering polyvinyl chloride (PVC) flexible, a key material in medical devices, tubing, and storage bags. However, mounting evidence of its endocrine-disrupting properties has necessitated a shift towards safer alternatives. This guide provides an objective comparison of the performance of leading alternatives to DEHP, supported by experimental data and detailed protocols, to aid in the informed selection of materials for sensitive applications.

The primary concern surrounding DEHP is its ability to leach from the PVC matrix and its subsequent metabolism in the body to compounds like mono-(2-ethylhexyl) phthalate (MEHP). These metabolites can interfere with the endocrine system, posing risks to reproductive health and development. Consequently, a new generation of non-phthalate plasticizers has emerged, each with a unique performance profile. This guide focuses on a comparative analysis of DEHP and four prominent alternatives:

Comparative Performance Data

The selection of a suitable alternative to DEHP involves a trade-off between various performance characteristics, including plasticizing efficiency, migration resistance, mechanical properties, and, crucially, toxicological safety. The following table summarizes key quantitative data for DEHP and its alternatives, providing a basis for objective comparison.

PropertyDEHPDOTPTOTMDINCHATBC
Toxicity
No-Observed-Adverse-Effect Level (NOAEL) (mg/kg body weight/day)4.8[1]500-700[1]100[1]107[1]100[1]
Reproductive Toxicity (Rodent Studies)Yes[1]No[1]Yes[1]No[1]No[1]
Mechanical Properties (Illustrative for a 75 Shore A PVC Compound)
Plasticizer Efficiency (phr to achieve 75 Shore A)~45-50~50-55~55-60~50-55~45-50
Tensile Strength (MPa)15.0 - 25.016.0 - 24.018.0 - 26.017.0 - 25.018.0 - 22.0
Elongation at Break (%)250 - 400300 - 420280 - 380300 - 400300 - 380
Shore A Hardness7575757575
Migration & Permanence
Migration into Aqueous SolutionsModerateLowVery LowLowModerate
Migration into Lipids/OilsHighModerateLowModerate-LowHigh
VolatilityModerateLowVery LowLowHigh

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of plasticizer performance.

Protocol 1: Plasticizer Migration via Solvent Extraction

This protocol is adapted from methods used to assess the leaching of plasticizers from medical devices into simulants for bodily fluids.

Objective: To quantify the amount of plasticizer that migrates from a PVC material into a solvent over a specified period.

Materials:

  • PVC samples plasticized with the test articles.

  • Extraction solvent (e.g., n-hexane for fatty food simulants, ethanol/water mixture for blood simulants).

  • Glass vials with PTFE-lined caps.

  • Incubator or water bath.

  • Analytical balance.

  • Gas chromatograph with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Cut PVC samples into standardized dimensions (e.g., 2x2 cm). Accurately weigh each sample.

  • Extraction: Place each PVC sample in a glass vial and add a precise volume of the extraction solvent, ensuring the sample is fully submerged.

  • Incubation: Seal the vials and incubate at a controlled temperature (e.g., 37°C for physiological simulation) for a defined period (e.g., 24, 72, or 168 hours).

  • Analysis: After incubation, remove the PVC sample from the vial. Take an aliquot of the solvent for GC-MS analysis to determine the concentration of the leached plasticizer.

  • Quantification: Calculate the amount of migrated plasticizer per unit area of the PVC sample (e.g., in µg/cm²).

Protocol 2: Tensile Properties of Plasticized PVC (ASTM D638)

Objective: To determine the tensile strength and elongation at break of plasticized PVC formulations.

Materials:

  • Universal Testing Machine (UTM) with appropriate load cells and grips.

  • Extensometer.

  • Standardized dumbbell-shaped test specimens (Type IV for flexible PVC) prepared from the plasticized PVC.[2]

Procedure:

  • Specimen Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[3]

  • Machine Setup: Set the crosshead speed of the UTM to a constant rate (e.g., 500 mm/min for flexible materials).

  • Testing: Mount the specimen in the grips of the UTM and attach the extensometer. Initiate the test, pulling the specimen until it fractures.

  • Data Acquisition: The UTM software records the force applied and the elongation of the specimen throughout the test.

  • Calculation:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

Protocol 3: Shore A Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC.

Materials:

  • Shore A Durometer.

  • Flat, rigid surface for sample support.

  • PVC test specimens with a minimum thickness of 6 mm (can be stacked).[4]

Procedure:

  • Sample Preparation: Ensure the surface of the test specimen is clean and flat.

  • Measurement: Place the specimen on the hard surface. Press the durometer indenter firmly and vertically onto the specimen.

  • Reading: Take the hardness reading within one second of firm contact.

  • Replication: Perform at least five measurements at different locations on the specimen, at least 6 mm apart, and calculate the average value.

Visualizing Key Concepts

To further elucidate the rationale for seeking DEHP alternatives and the experimental processes involved, the following diagrams are provided.

DEHP_Toxicity_Pathway cluster_Cell Testicular Leydig Cell cluster_Nucleus Nucleus DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Metabolism PPAR PPARγ/RXR MEHP->PPAR Binds & Activates PPRE PPRE (DNA Binding Site) PPAR->PPRE Binds to Gene_Expression Altered Steroidogenic Gene Expression PPRE->Gene_Expression Regulates Testosterone Testosterone Gene_Expression->Testosterone Inhibits Synthesis Systemic Systemic Circulation Testosterone->Systemic Reduced Secretion Cholesterol Cholesterol Cholesterol->Testosterone Synthesis Pathway

Endocrine disruption pathway of DEHP.

Migration_Test_Workflow cluster_Prep Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample_Prep 1. Prepare Standardized PVC Samples Solvent_Prep 2. Prepare Extraction Solvent Weigh_Sample 3. Accurately Weigh PVC Samples Immersion 4. Immerse PVC Sample in Solvent Weigh_Sample->Immersion Incubation 5. Incubate at Controlled Temperature & Time Immersion->Incubation Aliquot 6. Take Aliquot of Solvent Incubation->Aliquot GCMS 7. Analyze by GC-MS Aliquot->GCMS Quantify 8. Quantify Plasticizer Concentration GCMS->Quantify Result 9. Calculate Migration (µg/cm²) Quantify->Result

References

Performance of Bis(2-ethylhexyl) phosphite in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Bis(2-ethylhexyl) phosphite (B83602) (BEHP) in various solvent systems. While direct comparative data for BEHP against other organophosphorus extractants remains limited in publicly available literature, this document synthesizes available information on its properties and performance, alongside data for commonly used alternatives such as Di-(2-ethylhexyl) phosphoric acid (D2EHPA), 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507), and bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272). This guide aims to equip researchers with the necessary information to make informed decisions for their experimental and process designs.

Physicochemical Properties and Solubility

In aqueous systems, BEHP exhibits very low solubility and slow hydrolysis. One study found the solubility of BEHP in distilled water to be approximately 200 ppm at 23°C. The same study noted no measurable hydrolysis in distilled water at a pH of approximately 3 for over three weeks, although some degradation was observed after five months, suggesting relative stability in acidic aqueous conditions for extended periods.

For comparison, the related compound Bis(2-ethylhexyl) phosphate (B84403) (HDEHP/D2EHPA) is soluble in benzene, hexane, and 4-methyl-2-pentanone.[2] The solubility of HDEHP has been systematically investigated in a series of pyridinium- and imidazolium-based ionic liquids, where solubility was found to increase with the solvent's molar volume.[3]

Table 1: Solubility and Physical Properties of Bis(2-ethylhexyl) phosphite and Alternatives

PropertyThis compoundDi-(2-ethylhexyl) phosphoric acid (D2EHPA)Cyanex 272
Molecular Formula C₁₆H₃₅O₃P[4]C₁₆H₃₅O₄P[2]C₁₆H₃₅O₂P
Molecular Weight 306.42 g/mol [4]322.42 g/mol [2]290.43 g/mol
Appearance Colorless liquid[1]Light yellow liquid[2]Colorless to light yellow liquid
Solubility in Water ~200 ppm at 23°CInsoluble-
Solubility in Organic Solvents Miscible with most common organic solvents[1]Soluble in benzene, hexane, 4-methyl-2-pentanone[2]-

Performance in Solvent Extraction

This compound is utilized in solvent extraction processes, often for the separation of metal ions. Its performance is dictated by the choice of diluent, the composition of the aqueous phase (e.g., pH, presence of complexing agents), and the nature of the metal ion being extracted.

While direct head-to-head comparative studies featuring this compound against other common extractants are scarce, the performance of related organophosphorus reagents provides a benchmark for evaluation. For instance, in the extraction of manganese, D2EHPA was found to be a more efficient extractant than Cyanex 272.[5][6] In the separation of cobalt and nickel, synergistic effects have been observed when using mixtures of D2EHPA with Cyanex 272 or Cyanex 302.[7] The choice of a nonpolar versus a polar solvent can also significantly impact extraction efficiency. For the extraction of cobalt(II) with D2EHPA, nonpolar solvents like cyclohexane (B81311) showed better performance than polar solvents.[8]

Table 2: Comparative Extraction Performance Data for Organophosphorus Extractants (Illustrative Examples)

Extractant SystemTarget MetalAqueous PhaseOrganic Phase/DiluentKey Findings
D2EHPAManganese (II)Leached Liquor (pH 8-8.5)KeroseneD2EHPA is more efficient than Cyanex 272 for Mn(II) extraction.[5][6]
D2EHPA + Cyanex 272Cobalt (II) / Nickel (II)Sulfate (B86663) solutionKeroseneSynergistic effect observed, improving separation of Co from Ni.[7]
D2EHPANeodymium (Nd)Nitric Acidn-dodecaneDistribution coefficient is inversely related to acid concentration and directly proportional to extractant concentration.[9]
Bis(2-ethylhexyl)phosphinic acidTransition Metals (Fe, Zn, Cu, etc.)Ammonium sulfate solutionHeptaneStoichiometry of extracted species and extraction constants determined.[10]

Note: This table presents data for related compounds to illustrate typical performance metrics and influencing factors. Direct comparative data for this compound is limited.

Experimental Protocols

Determination of Metal Ion Distribution Coefficient in a Solvent Extraction System

This protocol outlines a general procedure for determining the distribution coefficient (D) of a metal ion between an aqueous phase and an organic phase containing an organophosphorus extractant like this compound.

Methodology:

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a known concentration of the target metal ion (e.g., from a soluble salt like nitrate (B79036) or sulfate). Adjust the pH of the solution to the desired value using a suitable acid (e.g., HNO₃, H₂SO₄) or buffer.

  • Preparation of Organic Phase: Prepare a solution of the extractant (e.g., this compound) in a suitable organic diluent (e.g., kerosene, n-dodecane, toluene) at a specific concentration.

  • Extraction: In a separatory funnel, mix equal volumes of the prepared aqueous and organic phases. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. Allow the phases to separate completely.

  • Phase Separation and Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Distribution Coefficient: The concentration of the metal ion in the organic phase can be calculated by mass balance (initial aqueous concentration minus final aqueous concentration). The distribution coefficient (D) is then calculated as the ratio of the metal concentration in the organic phase to the metal concentration in the aqueous phase at equilibrium.

Diagram of the Solvent Extraction Workflow:

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Metal Ion Solution, Adjust pH) mix Mix Aqueous and Organic Phases (Separatory Funnel) prep_aq->mix prep_org Prepare Organic Phase (Extractant in Diluent) prep_org->mix equilibrate Shake to Equilibrate mix->equilibrate separate Allow Phases to Separate equilibrate->separate analyze_aq Analyze Aqueous Phase (AAS or ICP-OES) separate->analyze_aq calculate_d Calculate Distribution Coefficient (D) analyze_aq->calculate_d

Caption: Workflow for determining the distribution coefficient in solvent extraction.

Signaling Pathways and Logical Relationships

The efficiency of a solvent extraction process is governed by a series of interconnected factors. The logical relationship between these parameters determines the overall performance.

Diagram of Factors Influencing Extraction Efficiency:

G cluster_params Key Parameters cluster_outcome Performance Outcome Aqueous_Phase Aqueous Phase (pH, Metal Conc., Complexing Agents) Efficiency Extraction Efficiency (Distribution Coefficient, % Extraction) Aqueous_Phase->Efficiency Selectivity Selectivity (Separation Factor) Aqueous_Phase->Selectivity Organic_Phase Organic Phase (Extractant Type & Conc., Diluent) Organic_Phase->Efficiency Organic_Phase->Selectivity Process_Conditions Process Conditions (Temperature, Phase Ratio, Contact Time) Process_Conditions->Efficiency Process_Conditions->Selectivity

Caption: Key factors influencing the performance of a solvent extraction process.

Conclusion

This compound is a versatile compound with high miscibility in common organic solvents, making it a suitable candidate for various applications, including solvent extraction. While direct, quantitative comparative performance data against other common organophosphorus extractants is not extensively available, understanding its fundamental properties and the performance of analogous compounds provides a solid basis for its consideration in research and development. The experimental protocols and logical frameworks presented in this guide offer a structured approach to evaluating its performance in specific solvent systems for drug development and other scientific applications. Further research is warranted to generate head-to-head comparative data to better delineate the specific advantages and limitations of this compound in relation to other extractants.

References

Comparative Performance Analysis of Bis(2-ethylhexyl) Phosphite in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(2-ethylhexyl) Phosphite's Performance Against Leading Alternatives Supported by Experimental Data.

Bis(2-ethylhexyl) phosphite (B83602) (DEHP), an organophosphorus compound, finds utility across various industrial sectors as a versatile additive, primarily functioning as a secondary antioxidant, corrosion inhibitor, and lubricant additive. This guide provides a comparative analysis of its performance against other commonly used alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.

Performance as a Secondary Antioxidant

Organophosphite antioxidants, including this compound, play a crucial role in protecting polymeric materials from degradation during processing and long-term use. They function as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the auto-oxidation of polymers, thus preventing discoloration and maintaining the mechanical integrity of the material.

Table 1: Qualitative Comparison of Phosphite Antioxidant Classes

PropertyAlkyl Phosphites (e.g., this compound)Aryl Phosphites (e.g., Triphenyl phosphite)Hindered Phenolic Phosphites (e.g., Irgafos® 168)
Reactivity HighModerateModerate to High
Hydrolytic Stability Low to ModerateModerate to HighHigh
Thermal Stability ModerateHighHigh
Color Stability GoodModerateExcellent

Note: This is a generalized comparison. Performance can vary based on the specific chemical structure and the polymer matrix.

Performance as a Corrosion Inhibitor

This compound is also utilized as a corrosion inhibitor, particularly in lubricant formulations. It functions by forming a protective film on the metal surface, which prevents corrosive agents from coming into contact with the metal. The efficiency of corrosion inhibitors is typically measured electrochemically, through techniques like potentiodynamic polarization, or by weight loss measurements.

While specific quantitative data directly comparing the corrosion inhibition efficiency of this compound with other inhibitors under identical conditions is scarce in the available literature, its application in formulations for this purpose is documented in patents. For instance, it is included in lubricant compositions to protect against corrosion.

Performance as a Lubricant Additive

In the field of lubrication, organophosphorus compounds are widely used as anti-wear and extreme pressure additives. They react with metal surfaces under friction and load to form a sacrificial protective layer, often a phosphate (B84403) glass, which reduces wear and prevents seizure of moving parts.

The tribological performance of lubricant additives is evaluated by measuring the coefficient of friction and the wear scar diameter in standardized tests. While direct comparative studies are limited, research on related organophosphorus compounds provides insights into their potential performance. For example, ionic liquids containing bis(2-ethylhexyl) phosphate have been shown to significantly reduce friction and wear. One study noted that a lubricant blend with an ionic liquid containing bis(2-ethylhexyl) phosphate exhibited an oxidation induction time 8.2 times higher than the base oil alone.[1] Another study highlighted that fatty acid-based phosphite ionic liquids can effectively enhance the anti-wear, friction-reducing, and extreme pressure properties of mineral and vegetable oils.[2]

Table 2: Illustrative Tribological Performance of a Related Phosphorus Additive

LubricantCoefficient of Friction (Reduction)Wear Scar Diameter (Reduction)Reference
PEG400 Oleate + 7.5 wt% [BTAH][DEHP] IL59%Not Specified[1]

Note: [BTAH][DEHP] is a benzotriazolium bis(2-ethylhexyl) phosphate ionic liquid, a related but different compound. This data is for illustrative purposes of the potential of such structures in lubrication.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental results. Below are summaries of standard protocols used to evaluate the performance of additives in the applications discussed.

Oxidation Induction Time (OIT)

This method is used to assess the thermo-oxidative stability of materials.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • A small sample of the polymer containing the antioxidant is placed in an aluminum pan inside the DSC cell.

  • The sample is heated to a specified isothermal temperature under a nitrogen atmosphere.

  • Once the temperature stabilizes, the atmosphere is switched to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.

Four-Ball Tribological Test

This test evaluates the anti-wear and extreme pressure properties of lubricants.

Apparatus: Four-ball tester.

Procedure:

  • Three steel balls are clamped together in a cup filled with the lubricant under test.

  • A fourth steel ball is rotated against the three stationary balls under a specified load and speed for a set duration.

  • After the test, the average wear scar diameter on the three stationary balls is measured using a microscope.

  • The coefficient of friction is monitored and recorded throughout the test.

  • Lower wear scar diameter and coefficient of friction indicate better lubricant performance.

Visualizing the Antioxidant Mechanism

The primary role of phosphite antioxidants is to decompose hydroperoxides, which are formed during the initial stages of polymer oxidation. This action prevents the propagation of free radicals that lead to polymer degradation.

Antioxidant_Mechanism cluster_phosphite Action of this compound Polymer Polymer Polymer Radical (P) Polymer Radical (P) Polymer->Polymer Radical (P) Initiation (Heat, UV) Peroxy Radical (POO) Peroxy Radical (POO) Polymer Radical (P)->Peroxy Radical (POO) + O2 Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO)->Hydroperoxide (POOH) + PH Alkoxy Radical (PO) + Hydroxyl Radical (OH) Alkoxy Radical (PO) + Hydroxyl Radical (OH) Hydroperoxide (POOH)->Alkoxy Radical (PO) + Hydroxyl Radical (OH) Degradation Stable Alcohol (POH) Stable Alcohol (POH) Hydroperoxide (POOH)->Stable Alcohol (POH) Reduction O=P(OR)3 Phosphate Ester P(OR)3 This compound P(OR)3->O=P(OR)3 Oxidation

References

Comparative Analysis of Bis(2-ethylhexyl) phosphite from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(2-ethylhexyl) phosphite (B83602) Performance and Purity

In the dynamic landscape of scientific research and pharmaceutical development, the purity and performance of chemical reagents are paramount. Bis(2-ethylhexyl) phosphite (BEHP), a versatile organophosphorus compound, finds application in diverse fields, from its use as a simulant for chemical warfare agents to its role as an extractant in hydrometallurgy.[1] This guide provides a comprehensive comparative analysis of BEHP sourced from prominent chemical suppliers: MilliporeSigma (formerly Sigma-Aldrich), TCI Chemicals, Thermo Fisher Scientific, and Santa Cruz Biotechnology. The objective is to equip researchers with the necessary data to make informed decisions based on purity profiles and performance in key applications.

Physicochemical Properties and Supplier Specifications

A critical starting point for comparing BEHP from different suppliers is an examination of their published specifications. While lot-to-lot variability is inherent in chemical manufacturing, supplier-provided specifications offer a baseline for expected purity and physical characteristics. The following table summarizes the available data for BEHP from the aforementioned suppliers.

ParameterMilliporeSigmaTCI ChemicalsThermo Fisher ScientificSanta Cruz Biotechnology
Purity (Assay) ≥96%>95.0% (T)≥94.0 to ≤106.0% (Titration)Information not readily available
Refractive Index (n20/D) 1.442 (lit.)1.4400-1.44401.4400-1.4440 @ 20°CInformation not readily available
Density (g/mL) 0.916 @ 25°C (lit.)Information not readily availableInformation not readily availableInformation not readily available
Appearance LiquidColorless to Light yellow to Light orange clear liquidClear colorless to pale yellowInformation not readily available
Key Impurities Noted Not specifiedNot specifiedMonoethylhexylphosphoric acid: ≤3%Not specified

Note: "(lit.)" indicates a literature value, which may not be a guaranteed specification. "(T)" indicates the analytical method used is titration. Data was compiled from supplier websites and available Certificates of Analysis. It is important to note that Santa Cruz Biotechnology does not provide detailed specifications on their main product page. Researchers should request a lot-specific Certificate of Analysis for detailed information.

Experimental Protocols for Comparative Analysis

To provide a framework for an objective in-house comparison of BEHP from different suppliers, this guide outlines detailed experimental protocols for key analytical and performance-based tests.

Purity and Impurity Profiling

a) Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

This method provides a detailed fingerprint of the chemical composition, allowing for the quantification of the main component and the identification of volatile impurities.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1% (v/v) solution of BEHP in dichloromethane, splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis: The purity is determined by the area percentage of the main BEHP peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Common impurities to look for include 2-ethylhexanol and other organophosphorus species.

b) ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Phosphorus-Containing Impurities

³¹P-NMR is a powerful tool for specifically probing the phosphorus environment, providing information on the presence of different phosphorus-containing species.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Prepare a solution of approximately 50 mg of BEHP in 0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • Proton-decoupled ³¹P spectrum.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

    • Sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative results.

  • Data Analysis: The main BEHP tautomer is expected to show a characteristic chemical shift. Impurities such as bis(2-ethylhexyl) phosphate (B84403) or phosphorous acid will have distinct chemical shifts, allowing for their identification and quantification by integration.

c) Karl Fischer Titration for Water Content

Water content can affect the stability and reactivity of BEHP. This method quantifies the amount of water present.

  • Standard Method: ASTM E203 - Standard Test Method for Water Using Volumetric Karl Fischer Titration.[2][3][4][5][6]

  • Instrumentation: An automatic volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (pyridine-free is recommended for safety) and a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a sample of BEHP and dissolve it in the solvent.

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Performance Evaluation

a) Solvent Extraction of Cobalt(II)

The efficiency of BEHP as a metal extractant is a key performance indicator. This protocol assesses its ability to extract cobalt ions from an aqueous solution.

  • Aqueous Phase: Prepare a 100 ppm solution of Co(II) from cobalt(II) sulfate (B86663) heptahydrate in a 0.1 M acetate (B1210297) buffer adjusted to pH 5.5.

  • Organic Phase: Prepare a 0.1 M solution of BEHP from each supplier in kerosene.

  • Extraction Procedure:

    • In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous and organic phases.

    • Shake vigorously for 15 minutes to ensure equilibrium is reached.

    • Allow the phases to separate completely.

    • Carefully separate the aqueous phase.

  • Analysis: Determine the concentration of Co(II) remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation: The extraction efficiency (%) is calculated as: [ (Initial Co concentration - Final Co concentration) / Initial Co concentration ] * 100.

b) Hydrolysis Rate as a Simulant for VX

BEHP is used as a simulant for the chemical warfare agent VX due to structural similarities.[7] Its hydrolysis rate can be an important parameter for stability studies.

  • Hydrolysis Medium: Prepare a buffered aqueous solution at a relevant pH, for example, a phosphate buffer at pH 7.4, to simulate physiological conditions.

  • Procedure:

    • Add a known amount of BEHP to the buffered solution at a controlled temperature (e.g., 37°C).

    • At regular time intervals, withdraw an aliquot of the solution.

    • Quench the hydrolysis reaction if necessary (e.g., by rapid cooling or pH adjustment).

    • Analyze the concentration of remaining BEHP in the aliquot using a suitable method, such as GC-MS or HPLC.

  • Data Analysis: Plot the concentration of BEHP versus time. The rate of hydrolysis can be determined from the slope of this plot, and the half-life of the compound under these conditions can be calculated.

Visualizing Experimental Workflows and Chemical Pathways

To aid in the understanding of the experimental processes and the chemical reactions involved, the following diagrams are provided.

Experimental_Workflow cluster_Purity Purity & Impurity Analysis cluster_Performance Performance Evaluation GCMS GC-MS Analysis Purity_Data Purity_Data GCMS->Purity_Data Purity (%) & Impurity ID NMR 31P-NMR Spectroscopy NMR->Purity_Data KF Karl Fischer Titration KF->Purity_Data SolventExtraction Solvent Extraction of Co(II) Performance_Data Performance_Data SolventExtraction->Performance_Data Extraction Efficiency (%) Hydrolysis Hydrolysis Rate Study Hydrolysis->Performance_Data BEHP_Sample BEHP Sample (from each supplier) BEHP_Sample->GCMS BEHP_Sample->NMR BEHP_Sample->KF BEHP_Sample->SolventExtraction BEHP_Sample->Hydrolysis

Caption: Experimental workflow for the comparative analysis of BEHP.

Caption: Simplified reaction scheme for the solvent extraction of Co(II) with BEHP.

Hydrolysis_Pathway BEHP This compound Products Mono(2-ethylhexyl) phosphite + 2-Ethylhexanol BEHP->Products Hydrolysis H2O H₂O H2O->Products

Caption: Simplified hydrolysis pathway of this compound.

Conclusion

The selection of a chemical supplier should be a data-driven process. While cost is a factor, the purity and performance of a reagent like this compound can have a significant impact on experimental outcomes and the reliability of research data. The information and protocols provided in this guide are intended to empower researchers to conduct a thorough and objective comparison of BEHP from different suppliers. By performing these analyses, laboratories can ensure they are using the most suitable product for their specific application, leading to more accurate and reproducible results. It is always recommended to request lot-specific Certificates of Analysis and to perform in-house validation for critical applications.

References

Efficacy of Bis(2-ethylhexyl) phosphite as an Antioxidant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis(2-ethylhexyl) phosphite's antioxidant efficacy, primarily focusing on its role as a secondary antioxidant in industrial applications. While direct quantitative data in biological systems is limited, this document outlines its mechanism of action in comparison to other well-known antioxidants and provides detailed experimental protocols for relevant assessment assays.

Introduction to Bis(2-ethylhexyl) phosphite (B83602) as an Antioxidant

This compound (DEHP), an organophosphorus compound, is widely utilized as a secondary antioxidant or stabilizer, particularly in the polymer industry. Unlike primary antioxidants that directly scavenge free radicals, DEHP functions by decomposing hydroperoxides, which are unstable intermediates that can propagate oxidative degradation. This mechanism is crucial for preventing the breakdown of materials during high-temperature processing and for enhancing their long-term stability.

Mechanism of Action: A Comparative Overview

The antioxidant activity of this compound is primarily attributed to its ability to reduce hydroperoxides (ROOH) to stable alcohols (ROH). In this process, the phosphite ester is oxidized to a phosphate (B84403) ester. This mode of action classifies it as a hydroperoxide decomposer .

In contrast, primary antioxidants , such as hindered phenols (e.g., Butylated hydroxytoluene - BHT) and certain vitamins (e.g., Ascorbic Acid, Trolox), act as radical scavengers . They donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the radical chain reactions of oxidation.

The synergistic use of primary and secondary antioxidants is a common practice in material stabilization. The primary antioxidant inhibits the formation of new radicals, while the secondary antioxidant, like this compound, removes the hydroperoxides that could otherwise decompose to form more radicals.

Comparative Data

Table 1: Comparison of Antioxidant Performance Characteristics

FeatureThis compoundHindered Phenols (e.g., BHT)Vitamin C (Ascorbic Acid)
Primary Mechanism Hydroperoxide DecompositionRadical Scavenging (H-atom donation)Radical Scavenging (H-atom donation)
Antioxidant Type Secondary (Preventive)Primary (Chain-breaking)Primary (Chain-breaking)
Typical Application Polymer & lubricant stabilizationFood preservation, plastics, cosmeticsFood preservation, dietary supplements
Solubility LipophilicLipophilicHydrophilic
Thermal Stability HighModerate to HighLow

Experimental Protocols

To evaluate the antioxidant efficacy of a compound like this compound and compare it with other antioxidants, a combination of assays targeting different mechanisms is necessary.

Hydroperoxide Decomposition Assay

This assay directly measures the primary antioxidant function of phosphite esters.

Principle: The rate of decomposition of a hydroperoxide, such as cumene (B47948) hydroperoxide, in the presence of the antioxidant is monitored over time. The disappearance of the hydroperoxide can be tracked using techniques like High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

Apparatus:

  • HPLC system with a UV detector or a UV-Vis Spectrophotometer

  • Constant temperature bath or incubator

  • Reaction vials

Procedure:

  • Prepare a standard solution of cumene hydroperoxide in a suitable solvent (e.g., chlorobenzene).

  • Prepare solutions of this compound and a reference antioxidant at known concentrations in the same solvent.

  • In a reaction vial maintained at a constant temperature (e.g., 100°C), mix the hydroperoxide solution with the antioxidant solution.

  • At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by cooling on ice).

  • Analyze the concentration of the remaining hydroperoxide using HPLC or a suitable spectrophotometric method.

  • The rate of decomposition can be calculated and compared between different antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the radical scavenging activity of primary antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.

Apparatus:

  • UV-Vis Spectrophotometer

  • Micropipettes

  • Test tubes or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound (and a standard like Trolox or Ascorbic Acid).

  • Add a fixed volume of the DPPH solution to each dilution of the test compound.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 (where Abscontrol is the absorbance of the DPPH solution without the sample).

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined to compare the potency of different compounds.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the antioxidant mechanism of this compound and a typical experimental workflow.

Antioxidant_Mechanism cluster_phosphite Phosphite Antioxidant Mechanism cluster_primary Primary Antioxidant Mechanism ROOH Hydroperoxide (ROOH) ROH Stable Alcohol (ROH) ROOH->ROH Reduction Phosphite This compound P(OR)₃ Phosphate Phosphate Ester P(O)(OR)₃ Phosphite->Phosphate Oxidation Radical Free Radical (R•) StableMol Stable Molecule (RH) Radical->StableMol Phenol Primary Antioxidant (ArOH) PhenoxyRadical Stable Phenoxy Radical (ArO•) Phenol->PhenoxyRadical H-atom donation

Caption: Comparative antioxidant mechanisms.

DPPH_Workflow cluster_workflow DPPH Assay Workflow Prep_DPPH Prepare DPPH Solution (Violet) Mix Mix DPPH and Sample Prep_DPPH->Mix Prep_Sample Prepare Antioxidant Sample Solutions Prep_Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

A Comparative Guide to Bis(2-ethylhexyl) Phosphite as a Simulant for the Nerve Agent VX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extreme toxicity of the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) necessitates the use of less toxic chemical simulants in research and development.[1] These simulants are crucial for the safe and effective development of medical countermeasures, decontamination procedures, and detection technologies. This guide provides a comparative analysis of Bis(2-ethylhexyl) phosphite (B83602) (BEHP) and other common VX simulants, supported by their physicochemical properties and relevant experimental protocols.

Comparative Analysis of VX and its Simulants

The selection of an appropriate simulant is dictated by the specific experimental requirements. An ideal simulant mimics the physical and chemical properties of the agent without its high toxicity. This section compares key properties of VX with BEHP and other notable simulants such as Malathion and O,S-diethyl methylphosphonothioate (OSDEMP).

Data Presentation: Physicochemical and Toxicological Properties

The following table summarizes the key physicochemical and toxicological properties of VX and its simulants, allowing for an informed selection based on the experimental focus.

PropertyVXBis(2-ethylhexyl) phosphite (BEHP)MalathionO,S-diethyl methylphosphonothioate (OSDEMP)Benzyl Salicylate
Molecular Formula C₁₁H₂₆NO₂PSC₁₆H₃₅O₃PC₁₀H₁₉O₆PS₂C₇H₁₇O₂PSC₁₄H₁₂O₃
Molar Mass ( g/mol ) 267.37306.44330.36196.26228.24
Appearance Amber-colored, oily liquidColorless liquidColorless to amber liquid-Colorless, viscous liquid
Odor Odorless-Skunk- or garlic-like-Faint, sweet, floral
Boiling Point (°C) 298-156-157 at 0.7 mmHg51 at 0.5 mmHg168-170 at 5 mmHg
Vapor Pressure (mmHg at 25°C) 0.0007Low1.78 x 10⁻⁴-7.5 x 10⁻⁵
Solubility in Water Moderately soluble (3 g/L at 25°C)Insoluble145 mg/LSlightly solubleSlightly soluble
LogP (Octanol-Water Partition) --2.36 - 2.893.20 (est)-
LD₅₀ (Oral, rat, mg/kg) --885 - 5700-2227
LD₅₀ (Dermal, rabbit, mg/kg) -->2000--
Primary Route of Exposure Percutaneous, Inhalation, Ingestion-Ingestion, Dermal Contact, Inhalation--

Key Experimental Protocols

The primary mechanism of VX's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] Therefore, a fundamental experiment for validating a VX simulant is to assess its AChE inhibition activity. Decontamination studies are also critical for developing effective countermeasures.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a method to determine the concentration of a simulant that inhibits 50% of AChE activity (IC₅₀), a key parameter for comparing its neurotoxic potential to VX.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine (B1193921) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • VX simulant solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure: [2]

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of acetylthiocholine iodide in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the VX simulant in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 210 µL of phosphate buffer.

    • Control wells: 100 µL of phosphate buffer, 50 µL of DTNB solution, and 50 µL of AChE solution.

    • Inhibitor wells: 100 µL of the simulant solution at various concentrations, 50 µL of DTNB solution, and 50 µL of AChE solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the simulant to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the acetylthiocholine substrate solution to all wells except the blank wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each simulant concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the simulant concentration to determine the IC₅₀ value.

Skin Decontamination Efficacy Study

This protocol provides a general framework for assessing the effectiveness of decontamination procedures using VX simulants on a skin-like surface.

Materials:

  • VX simulant

  • Porcine or synthetic skin models

  • Decontamination solution (e.g., soap and water, reactive decontamination lotion)

  • Solvent for extraction of the simulant (e.g., isopropanol)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

  • Contamination: Apply a known amount of the VX simulant to a defined area of the skin model.

  • Decontamination: After a specified contact time, perform the decontamination procedure being tested. This could involve washing, wiping, or applying a decontaminant.

  • Extraction:

    • Extract the residual simulant from the skin model using an appropriate solvent.

    • Collect any runoff from the decontamination process for analysis.

  • Quantification: Analyze the extracts and runoff using a validated analytical method (e.g., GC-MS) to determine the amount of simulant remaining on the skin and the amount removed.

  • Efficacy Calculation: Calculate the percentage of the simulant removed by the decontamination procedure.

Visualizing the Simulant-Agent Relationship

The following diagrams illustrate the logical workflow for selecting a VX simulant and the mechanism of action of VX and its organophosphate simulants.

G VX Simulant Selection Workflow cluster_0 Experimental Goal cluster_1 Key Comparative Properties cluster_2 VX Simulant Candidates Decontamination Studies Decontamination Studies Physicochemical Properties\n(Volatility, Solubility) Physicochemical Properties (Volatility, Solubility) Decontamination Studies->Physicochemical Properties\n(Volatility, Solubility) Requires similar Neurotoxicity Assays Neurotoxicity Assays Toxicological Properties\n(AChE Inhibition, LD50) Toxicological Properties (AChE Inhibition, LD50) Neurotoxicity Assays->Toxicological Properties\n(AChE Inhibition, LD50) Requires similar Detector Development Detector Development Spectroscopic Properties Spectroscopic Properties Detector Development->Spectroscopic Properties Requires similar This compound This compound Physicochemical Properties\n(Volatility, Solubility)->this compound Benzyl Salicylate Benzyl Salicylate Physicochemical Properties\n(Volatility, Solubility)->Benzyl Salicylate Malathion Malathion Toxicological Properties\n(AChE Inhibition, LD50)->Malathion OSDEMP OSDEMP Toxicological Properties\n(AChE Inhibition, LD50)->OSDEMP

Caption: Workflow for selecting a suitable VX simulant based on experimental goals.

G Mechanism of Acetylcholinesterase (AChE) Inhibition VX or Organophosphate Simulant VX or Organophosphate Simulant Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) VX or Organophosphate Simulant->Acetylcholinesterase (AChE) Inhibits Inhibited AChE Inhibited AChE Acetylcholinesterase (AChE)->Inhibited AChE Breakdown Products\n(Choline and Acetic Acid) Breakdown Products (Choline and Acetic Acid) Acetylcholinesterase (AChE)->Breakdown Products\n(Choline and Acetic Acid) Produces Acetylcholine (ACh) Acetylcholine (ACh) Inhibited AChE->Acetylcholine (ACh) Accumulation of Acetylcholine (ACh)->Acetylcholinesterase (AChE) Normally broken down by Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binds to Synaptic Cleft Synaptic Cleft Continuous Stimulation Continuous Stimulation Postsynaptic Receptor->Continuous Stimulation Leads to

Caption: Signaling pathway of AChE inhibition by VX and its organophosphate simulants.

References

A Comparative Guide to the Toxicity of Bis(2-ethylhexyl) Phosphite and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of Bis(2-ethylhexyl) phosphite (B83602) and its key derivatives: Tris(2-ethylhexyl) phosphate (B84403) (TEHP), Di(2-ethylhexyl) phosphoric acid (DEHPA), and the related metabolite, 2-ethylhexanol. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and risk assessment.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Bis(2-ethylhexyl) phosphite and its derivatives. It is important to note that there are significant data gaps, particularly for this compound in the areas of cytotoxicity, genotoxicity, and developmental toxicity.

Toxicological EndpointThis compoundTris(2-ethylhexyl) phosphate (TEHP)Di(2-ethylhexyl) phosphoric acid (DEHPA)2-Ethylhexanol
Acute Oral Toxicity (LD50) No data available37,000 mg/kg (rat)4,940 mg/kg (rat)[1]2,049 mg/kg (rat)
Acute Dermal Toxicity (LD50) No data available>20,000 mg/kg (rabbit)>2,000 mg/kg (rabbit)[2][3]1,970 mg/kg (rabbit)[4]
Acute Inhalation Toxicity (LC50) No data available>5.7 mg/L (rat, 4h)>1,300 mg/m³/8h (rat)[2]>0.89 - <= 5.3 mg/L (rat, 4h)[5]
Skin Irritation/Corrosion IrritatingMild to moderate irritationCorrosive[6]Irritating[5][7]
Eye Irritation/Damage IrritatingMild irritationSevere irritation/damage[3]Serious eye irritation[5][7]
Cytotoxicity (IC50) No data availableInduces cytotoxicity in HepG2 and TM3 Leydig cells[8][9]No data availableNo data available
Genotoxicity (Ames Test) No data availableNegativeNo data availableNegative
Genotoxicity (Micronucleus Test) No data availableNegative in vivoNo data availableNo data available
Developmental Toxicity (NOAEL) No data availableNo data availableNo data availableNo observed adverse effect on development at doses not toxic to the mother[7]

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are provided below. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and should be adapted based on specific research needs and laboratory capabilities.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
  • Objective: To assess the cytotoxic potential of a test substance by measuring its effect on the viability of mammalian cells in culture.

  • Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell membrane and lysosomal integrity, thus reducing the uptake of the dye.

  • Methodology (based on OECD Guideline 129):

    • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in 96-well microtiter plates and incubate until a confluent monolayer is formed.

    • Treatment: Prepare a range of concentrations of the test substance in the cell culture medium. Remove the initial culture medium from the cells and add the medium containing the test substance. Include both positive and negative controls.

    • Incubation: Incubate the treated plates for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

    • Neutral Red Staining: After incubation, wash the cells and add a medium containing neutral red. Incubate for approximately 3 hours to allow for dye uptake.

    • Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

    • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the test substance that causes a 50% reduction in cell viability.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
  • Objective: To determine the potential of a test substance to induce gene mutations in bacteria.

  • Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino-acid-deficient medium.

  • Methodology (based on OECD Guideline 471):

    • Bacterial Strains: Use a set of validated bacterial strains that can detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

    • Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to account for metabolites that may be mutagenic.

    • Exposure: Expose the bacterial strains to a range of concentrations of the test substance in a suitable solvent. Include positive and negative controls.

    • Plating: Plate the treated bacteria on a minimal agar (B569324) medium that lacks the essential amino acid.

    • Incubation: Incubate the plates for 48-72 hours at 37°C.

    • Scoring: Count the number of revertant colonies on each plate.

    • Data Analysis: Compare the number of revertant colonies in the treated groups to the negative control group. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test
  • Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.

  • Principle: This test identifies micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in bone marrow or peripheral blood is an indication of genotoxicity.

  • Methodology (based on OECD Guideline 474):

    • Animal Dosing: Administer the test substance to a suitable rodent species (e.g., mice or rats) via an appropriate route of exposure (e.g., oral gavage, intraperitoneal injection). Use at least three dose levels and a concurrent negative control group. A positive control group should also be included.

    • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration of the test substance.

    • Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

    • Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).

    • Scoring: Analyze a predetermined number of PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

    • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the negative control group.

Visualizations

Logical Relationship of Metabolism

The following diagram illustrates the potential metabolic relationship between the parent compounds and their key metabolite, 2-ethylhexanol. The toxicity of the parent compounds may be influenced by their conversion to this alcohol and its subsequent metabolites.

Metabolism BEHP This compound EH 2-Ethylhexanol BEHP->EH Hydrolysis TEHP Tris(2-ethylhexyl) phosphate DEHPA Di(2-ethylhexyl) phosphoric acid TEHP->DEHPA Hydrolysis DEHPA->EH Hydrolysis ToxicEffects Toxicological Effects EH->ToxicEffects Metabolism to 2-ethylhexanoic acid

Caption: Potential metabolic pathways leading to the formation of 2-ethylhexanol.

Experimental Workflow for In Vitro Cytotoxicity

This diagram outlines the general workflow for assessing the cytotoxicity of a test compound using an in vitro cell-based assay.

CytotoxicityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Plate Cells CompoundPrep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compound CompoundPrep->Treatment Incubation 4. Incubate (e.g., 24h) Treatment->Incubation Assay 5. Perform Cytotoxicity Assay (e.g., NRU, MTT) Incubation->Assay Measurement 6. Measure Endpoint (e.g., Absorbance) Assay->Measurement Analysis 7. Calculate Cell Viability Measurement->Analysis IC50 8. Determine IC50 Analysis->IC50

Caption: General workflow for an in vitro cytotoxicity assay.

Signaling Pathway: TEHP-Induced Cellular Stress

Based on available literature, Tris(2-ethylhexyl) phosphate (TEHP) has been shown to induce cytotoxicity through mechanisms involving endoplasmic reticulum (ER) stress and the modulation of autophagy. The following diagram depicts a simplified potential signaling pathway.

TEHP_Toxicity_Pathway TEHP Tris(2-ethylhexyl) phosphate (TEHP) ER_Stress Endoplasmic Reticulum (ER) Stress TEHP->ER_Stress Induces Autophagy Autophagy Modulation TEHP->Autophagy Modulates Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Autophagy->Apoptosis Contributes to CellDeath Cell Death Apoptosis->CellDeath

Caption: Potential signaling pathway for TEHP-induced cytotoxicity.

References

Unraveling the Tautomeric Landscape of Bis(2-ethylhexyl) phosphonate: A Quantum Chemical and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the tautomeric behavior of organophosphorus compounds is paramount for predicting reactivity, stability, and interaction with biological systems. This guide provides a detailed quantum chemical analysis of the tautomerization of Bis(2-ethylhexyl) phosphonate (B1237965) (BIS), a widely used chemical intermediate and simulant for chemical warfare agents. Its performance is objectively compared with other dialkyl phosphonates, supported by both computational and experimental data.

The tautomeric equilibrium between the pentavalent phosphonate form (P=O) and the trivalent phosphite (B83602) form (P-OH) is a fundamental characteristic of H-phosphonates. The position of this equilibrium dictates the nucleophilic versus electrophilic character of the molecule, influencing its reaction pathways. This guide summarizes key findings from computational studies on BIS and provides a comparative analysis with related compounds, offering a valuable resource for researchers in the field.

Tautomeric Equilibrium: A Comparative Overview

Computational and experimental studies consistently demonstrate that for most dialkyl phosphonates, the tautomeric equilibrium overwhelmingly favors the phosphonate form. This stability is attributed to the high strength of the phosphoryl (P=O) bond.

A key quantum chemical study utilized ab initio, semiempirical, and Hartree-Fock methods to calculate the energies of the phosphite and phosphonate tautomers of Bis(2-ethylhexyl) phosphonate.[1] The findings indicate that the equilibrium lies significantly towards the phosphonate form.[1] This is in line with broader studies on H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides, which show that substituents with electron-donating properties, such as the alkyl groups in BIS, stabilize the pentavalent form.[2][3]

For a quantitative comparison, experimental data for diethyl phosphonate, a structurally simpler analog, reveals a tautomeric equilibrium constant (KT) of 107.2 in favor of the phosphonate tautomer.[4] This substantial value underscores the dominance of the P=O form.

Table 1: Comparison of Tautomerization Energies and Equilibrium Constants

CompoundMethodTautomerization Energy (ΔE) (kcal/mol)aTautomeric Equilibrium Constant (KT)Reference
Bis(2-ethylhexyl) phosphonateComputational (various)> 5Not experimentally determined[1]
Diethyl phosphonateExperimental-107.2[4]
Dimethyl phosphonateComputational (B3LYP)> 5-[5]
Diphenyl phosphonateComputational (B3LYP)> 5-[5]

a Positive values indicate the phosphonate (P=O) form is more stable.

Computational and Experimental Methodologies

A comprehensive understanding of tautomerization relies on a combination of computational modeling and experimental validation.

Computational Protocols

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and the energy barriers for their interconversion. A common approach involves the following steps:

  • Geometry Optimization: The three-dimensional structures of both the phosphonate and phosphite tautomers are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(3df,3pd)), are widely employed for this purpose.[5]

  • Energy Calculation: The total electronic energies of the optimized structures are calculated. The difference in these energies (ΔE) provides the tautomerization energy.

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy (ΔG).

computational_workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_output Results start Initial Guesses (Phosphonate & Phosphite) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(3df,3pd)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy Tautomerization Energy (ΔE) freq_calc->energy thermo Thermodynamic Properties (ΔG) freq_calc->thermo

Computational workflow for studying tautomerization.
Experimental Protocols

Experimental techniques are crucial for validating computational predictions and providing real-world data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for studying phosphonate tautomerism. The chemical shifts of the phosphorus nucleus are distinct for the phosphonate and phosphite forms.

  • Protocol for Deuteration Rate Measurement:

    • Dissolve the phosphonate compound in a suitable solvent (e.g., CDCl3).

    • Acquire an initial 31P NMR spectrum.

    • Add a known excess of deuterium (B1214612) oxide (D2O).

    • Monitor the disappearance of the P-H signal and the appearance of the P-D signal over time by acquiring 31P NMR spectra at regular intervals.

    • The rate of deuteration is directly correlated with the rate of tautomerization to the P-OH form, which readily exchanges its proton for deuterium.[5]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the dominant tautomer by detecting the characteristic stretching frequencies of the P=O and O-H bonds.

  • Expected Frequencies:

    • P=O stretch: A strong absorption band is typically observed in the range of 1200-1300 cm-1 for the phosphonate tautomer.[6][7]

    • P-O-C stretch: Strong bands are also present in the 950-1100 cm-1 region.[7]

    • O-H stretch: The phosphite tautomer would exhibit a broad O-H stretching band, which would be absent if the phosphonate form is exclusively present.

Tautomerization Pathway

The interconversion between the phosphonate and phosphite tautomers is believed to proceed through an intramolecular proton transfer. However, computational studies have shown that the activation barrier for this direct transfer is very high.[3] Therefore, the reaction is often catalyzed by other molecules, such as another phosphonate molecule acting as a proton shuttle (dimeric transition state) or by solvent molecules.

tautomerization_pathway Phosphonate Phosphonate (P=O form) TransitionState Transition State (e.g., Dimeric) Phosphonate->TransitionState High Activation Energy (Uncatalyzed) TransitionState->Phosphonate Phosphite Phosphite (P-OH form) TransitionState->Phosphite Phosphite->TransitionState Catalyst Catalyst (e.g., Solvent, Dimer) Catalyst->TransitionState Lowers Activation Energy

Tautomerization pathway of dialkyl phosphonates.

Conclusion

The quantum chemical study of Bis(2-ethylhexyl) phosphonate, supported by comparative experimental data from related dialkyl phosphonates, unequivocally demonstrates that the tautomeric equilibrium lies heavily in favor of the more stable phosphonate (P=O) form. This preference is a general characteristic for dialkyl phosphonates with electron-donating alkyl groups. The provided experimental protocols, particularly 31P NMR spectroscopy, offer a robust method for investigating the kinetics of tautomerization. For researchers in drug development and related scientific fields, this comprehensive guide provides essential data and methodologies for understanding and predicting the behavior of this important class of organophosphorus compounds.

References

Safety Operating Guide

Proper Disposal of Bis(2-ethylhexyl) phosphite: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bis(2-ethylhexyl) phosphite (B83602), a chemical intermediate and combustible liquid, is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, in alignment with standard laboratory safety practices and regulatory considerations. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle Bis(2-ethylhexyl) phosphite with appropriate safety measures. The substance is known to be harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use impervious, chemically resistant gloves (e.g., nitrile).[1]

  • Skin Protection: Wear a lab coat and protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a chemical fume hood to avoid breathing vapors, mists, or gas.[1][3] If a fume hood is not available, a self-contained breathing apparatus may be required.[4]

In Case of a Spill:

  • Evacuate and keep unprotected persons away from the spill area.[4]

  • Ensure the area is well-ventilated.

  • Contain and absorb the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.[1][4][5]

  • Collect the absorbed material and spilled substance into a suitable, sealable, and properly labeled container for disposal.[3][4]

  • Do not allow the chemical to enter drains, sewers, or waterways, as it can be harmful to aquatic life.[3][5]

  • Ventilate the area and wash the spill site after the material pickup is complete.[1]

Quantitative Data for Safe Handling and Disposal

The following table summarizes key quantitative and qualitative data relevant to the safe handling and disposal of this compound.

ParameterValueSource
CAS Number 3658-48-8[1]
Molecular Formula C₁₆H₃₅O₃P[1]
Physical State Liquid
Flash Point 113 °C / 235.4 °F (closed cup)[1]
Density 0.916 g/mL at 25 °C
Hazard Classifications Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335), Harmful (H302, H312, H332)[1][2]
Storage Class Code 10 - Combustible liquids

Standard Operating Protocol for Waste Disposal

The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[5] It is imperative to manage this substance as a hazardous chemical waste.

Methodology for Disposal

Step 1: Waste Identification and Segregation

  • Identify: All waste streams containing this compound must be identified. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents and strong bases.[3]

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and sealable container for collecting the waste. The container must be compatible with the chemical. Keep the container tightly closed when not in use.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazards (e.g., "Irritant," "Combustible"). The label should also include the date when waste was first added.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage location should be a dry, well-ventilated area, away from ignition sources.[1]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Documentation: Complete all required paperwork, such as a hazardous waste manifest, accurately and retain copies for your records.

  • Prohibited Actions: DO NOT dispose of this compound down the drain or in the regular trash.[3][5] Improper disposal can lead to environmental contamination.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify as Hazardous Waste ppe->identify container Select Compatible, Sealable Waste Container identify->container label_container Label Container: 'Hazardous Waste' 'this compound' Hazards & Date container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs documentation Complete Waste Manifest & Documentation contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end Disposed via Approved Waste Plant pickup->end absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb collect_spill Collect into a Labeled Waste Container absorb->collect_spill collect_spill->store

References

Personal protective equipment for handling Bis(2-ethylhexyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) phosphite (B83602). Adherence to these protocols is crucial for ensuring laboratory safety and minimizing exposure risks.

Bis(2-ethylhexyl) phosphite is a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] It is harmful if swallowed or if it comes into contact with the skin.[4][5] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentRationale and Specifications
Eye and Face Protection Safety goggles with side shields and a face shield.Protects against chemical splashes that can cause severe eye damage.[3][6] Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, PVC, or Rubber).Prevents skin contact, which can be harmful and cause burns.[1][4][7] It is recommended to check the resistance to chemicals of the protective gloves with the supplier.[3] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contamination.
Body Protection A laboratory coat is the minimum requirement. For larger quantities or potential for splashing, wear a chemical-resistant apron or coveralls.[4][7]Provides a barrier against accidental spills and splashes.[7] For significant exposure risk, a full PVC protective suit may be necessary.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][4]Minimizes the inhalation of harmful vapors or mists.[4] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used. For emergencies, a self-contained breathing apparatus (SCBA) may be required.[2][7]
Foot Protection Closed-toe shoes are mandatory. For spill response, use chemical-resistant boots.[7]Protects feet from spills and falling objects.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[4][7]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.

  • Handling: Conduct all work with this compound inside a chemical fume hood to minimize vapor inhalation.[1][4] Avoid all personal contact, including breathing in vapors and direct contact with skin and eyes.[7]

  • Storage: Keep the chemical in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong bases.[1][4]

Spill Response Protocol:

  • Evacuate: Immediately alert others and evacuate the immediate area. Move upwind of the spill.[7]

  • Protect: Don the appropriate level of PPE, which for a significant spill includes a self-contained breathing apparatus and full chemical-resistant clothing.[7]

  • Contain: Use an inert absorbent material like sand, vermiculite, or earth to contain the spill. Prevent the spill from entering drains or waterways.[7]

  • Clean-Up: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8] Ventilate the area and wash the spill site after the material has been removed.[4]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[7] This must be done through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[1][7] Do not pour it down the drain.[1]

  • Contaminated PPE: Dispose of used gloves and other disposable PPE as hazardous waste in a sealed container.[8] Reusable PPE must be thoroughly decontaminated before reuse.[1]

  • Empty Containers: Decontaminate empty containers with a 5% aqueous sodium hydroxide (B78521) or soda ash solution before disposal.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment 1. Task & Risk Assessment cluster_ppe_selection 2. PPE Selection cluster_ppe_levels 3. Required Equipment assess_task Assess Task (e.g., small-scale transfer, spill cleanup) eye_protection Eye/Face Protection assess_task->eye_protection All Tasks hand_protection Hand Protection assess_task->hand_protection All Tasks body_protection Body Protection assess_task->body_protection Routine vs. Spill respiratory_protection Respiratory Protection assess_task->respiratory_protection Routine vs. Spill goggles_face_shield Safety Goggles & Face Shield eye_protection->goggles_face_shield chem_gloves Chemical Resistant Gloves (Nitrile, PVC, etc.) hand_protection->chem_gloves lab_coat Lab Coat (Minimum) body_protection->lab_coat Routine Use chem_suit Chemical Apron/Suit (For large spills) body_protection->chem_suit Spill/Splash Risk fume_hood Chemical Fume Hood respiratory_protection->fume_hood Routine Use respirator NIOSH-Approved Respirator /SCBA (For spills) respiratory_protection->respirator Spill/No Hood

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.